Product packaging for 2-Isocyanato-Thiazole(Cat. No.:CAS No. 71189-23-6)

2-Isocyanato-Thiazole

Cat. No.: B1323147
CAS No.: 71189-23-6
M. Wt: 126.14 g/mol
InChI Key: MXJQJCACXRHPOV-UHFFFAOYSA-N
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Description

2-Isocyanato-Thiazole is a useful research compound. Its molecular formula is C4H2N2OS and its molecular weight is 126.14 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H2N2OS B1323147 2-Isocyanato-Thiazole CAS No. 71189-23-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-isocyanato-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2N2OS/c7-3-6-4-5-1-2-8-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJQJCACXRHPOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60634067
Record name 2-Isocyanato-1,3-thiazole
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Molecular Weight

126.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71189-23-6
Record name 2-Isocyanatothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71189-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Isocyanato-1,3-thiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 2-Isocyanato-Thiazole from 2-Aminothiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-isocyanato-thiazole from 2-aminothiazole, a critical transformation for the generation of various biologically active molecules and functional materials. The document details the primary synthetic route employing phosgene surrogates, with a focus on the use of triphosgene for a safer and more manageable laboratory-scale preparation. This guide includes a detailed, adaptable experimental protocol, a summary of key chemical data, and visual representations of the synthetic pathway and workflow to aid in practical application.

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The conversion of the amino group to a highly reactive isocyanate functionality opens a gateway to a diverse array of derivatives, including ureas, carbamates, and thiocarbamates. These derivatives are of significant interest in drug discovery and materials science due to their potential for forming stable covalent bonds and participating in various pharmacologically relevant interactions. This compound serves as a key intermediate in the synthesis of these complex molecules. This guide focuses on the practical synthesis of this compound from its readily available precursor, 2-aminothiazole.

Synthetic Routes

The conversion of an amino group to an isocyanate is most commonly achieved through phosgenation. However, due to the extreme toxicity of phosgene gas, safer alternatives such as diphosgene (trichloromethyl chloroformate) and triphosgene (bis(trichloromethyl) carbonate) are now the reagents of choice in a laboratory setting. Triphosgene, a stable crystalline solid, is particularly favored as it is easier and safer to handle and measure. In solution, and in the presence of a base, triphosgene decomposes to generate phosgene in situ.

The overall reaction for the synthesis of this compound from 2-aminothiazole using triphosgene is depicted below:

Synthesis of this compound Overall Synthetic Reaction cluster_reactants Reactants cluster_products Products 2-Aminothiazole 2-Aminothiazole This compound This compound 2-Aminothiazole->this compound Triphosgene, Base Triphosgene Triphosgene Triphosgene->this compound HCl HCl

Caption: Overall reaction for the synthesis of this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound from 2-aminothiazole using triphosgene. This protocol is adapted from general procedures for the synthesis of isocyanates from amines.

3.1. Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )CAS NumberNotes
2-AminothiazoleC₃H₄N₂S100.1496-50-4Starting material
TriphosgeneC₃Cl₆O₃296.7532315-10-9Phosgene surrogate (handle with extreme caution)
Triethylamine (TEA)C₆H₁₅N101.19121-44-8Base
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Anhydrous solvent
Sodium BicarbonateNaHCO₃84.01144-55-8For aqueous workup
Magnesium SulfateMgSO₄120.377487-88-9Anhydrous, for drying

3.2. Reaction Setup and Procedure

The following workflow outlines the key steps in the synthesis:

G Experimental Workflow A Dissolve 2-aminothiazole and triethylamine in anhydrous DCM under inert atmosphere. B Prepare a solution of triphosgene in anhydrous DCM. A->B C Add the triphosgene solution dropwise to the 2-aminothiazole solution at 0 °C. B->C D Allow the reaction to warm to room temperature and stir for 2-4 hours. C->D E Monitor reaction progress by TLC. D->E F Quench the reaction with saturated aqueous sodium bicarbonate solution. E->F G Separate the organic layer and extract the aqueous layer with DCM. F->G H Dry the combined organic layers over anhydrous magnesium sulfate. G->H I Filter and concentrate the solution under reduced pressure to obtain the crude product. H->I J Purify the crude product by vacuum distillation or chromatography (if stable). I->J

Caption: Step-by-step experimental workflow for the synthesis.

Detailed Steps:

  • Preparation of Amine Solution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-aminothiazole (1.0 g, 10 mmol) and triethylamine (2.8 mL, 20 mmol) in anhydrous dichloromethane (40 mL). Cool the solution to 0 °C in an ice bath.

  • Preparation of Triphosgene Solution: In a separate dry flask, dissolve triphosgene (1.19 g, 4 mmol) in anhydrous dichloromethane (20 mL). Caution: Triphosgene is highly toxic and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction: Add the triphosgene solution to the dropping funnel and add it dropwise to the stirred solution of 2-aminothiazole over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The formation of triethylamine hydrochloride precipitate will be observed.

  • Workup: Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL). Transfer the mixture to a separatory funnel.

  • Extraction and Drying: Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate.

  • Isolation: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. Caution: Use a cold trap to capture any volatile isocyanate.

  • Purification: The crude this compound can be purified by vacuum distillation. Due to the reactivity of isocyanates, purification by silica gel chromatography may be challenging but can be attempted with a non-polar eluent system if the compound is found to be stable enough.

Data and Characterization

4.1. Physicochemical Data

PropertyValue
Molecular FormulaC₄H₂N₂OS
Molar Mass126.14 g/mol
CAS Number71189-23-6
AppearanceExpected to be a liquid or low-melting solid

4.2. Spectroscopic Data

  • Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the isocyanate group (-N=C=O) is expected in the region of 2250-2280 cm⁻¹.

  • ¹H NMR Spectroscopy: Signals corresponding to the two protons on the thiazole ring.

  • ¹³C NMR Spectroscopy: Resonances for the carbon atoms of the thiazole ring and a characteristic signal for the isocyanate carbon atom around 120-130 ppm.

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight.

Safety Considerations

  • Triphosgene: Highly toxic and corrosive. It releases phosgene upon heating or in the presence of nucleophiles. All manipulations should be carried out in a certified fume hood. Personal protective equipment, including gloves, lab coat, and safety goggles, is mandatory.

  • This compound: Isocyanates are generally toxic, potent lachrymators, and respiratory sensitizers. Avoid inhalation of vapors and contact with skin and eyes.

  • Dichloromethane: A suspected carcinogen. Handle in a well-ventilated area.

  • Triethylamine: Flammable and corrosive.

Conclusion

The synthesis of this compound from 2-aminothiazole using triphosgene is a feasible and practical approach for laboratory-scale preparations. This method avoids the direct handling of phosgene gas, offering a significant safety advantage. The resulting isocyanate is a versatile intermediate for the synthesis of a wide range of functional molecules relevant to the pharmaceutical and materials science industries. Careful adherence to the experimental protocol and safety precautions is essential for a successful and safe synthesis. Further research to fully characterize the spectroscopic properties and explore the reactivity of this compound is warranted.

An In-depth Technical Guide to 2-Isocyanato-thiazole (CAS Number: 71189-23-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 2-Isocyanato-thiazole is a reactive chemical intermediate. Detailed experimental data for this specific compound is limited in publicly available literature. Therefore, this guide synthesizes available information for the compound and supplements it with established chemical principles for thiazole and isocyanate functionalities. The experimental protocols and spectral analyses are presented as representative examples. All laboratory work should be conducted with appropriate safety precautions and under the supervision of qualified personnel.

Introduction

This compound, identified by the CAS number 71189-23-6, is a heterocyclic compound featuring a thiazole ring substituted with a highly reactive isocyanate group. The thiazole scaffold is a prominent structural motif in a vast array of biologically active compounds, including anticancer, antimicrobial, anti-inflammatory, and antipsychotic agents. The isocyanate functional group is a potent electrophile, readily reacting with nucleophiles to form a variety of stable covalent bonds. This dual functionality makes this compound a valuable, albeit reactive, building block in medicinal chemistry and drug discovery for the synthesis of novel thiazole derivatives with potential therapeutic applications. Its utility lies in its ability to introduce the thiazole moiety into larger molecules through the formation of urea, urethane, and thiocarbamate linkages.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₄H₂N₂OSPubChem[1]
Molecular Weight 126.14 g/mol PubChem[1]
Appearance Not specified; likely a liquid or low-melting solid-
Boiling Point 216 °CECHEMI[2]
Density 1.41 g/cm³ECHEMI[2]
Flash Point 85 °CECHEMI[2]
Refractive Index 1.663ECHEMI[2]
XLogP3 0.42ECHEMI[2]
Storage Conditions Sealed in dry, 2-8°CBLD Pharm[3]
Solubility Expected to be soluble in organic solvents-

Synthesis of this compound

A plausible and common method for the synthesis of isocyanates is the reaction of the corresponding primary amine with phosgene or a phosgene equivalent. In this case, 2-aminothiazole would serve as the precursor.

Proposed Synthetic Workflow

synthesis_workflow cluster_reactants Reactants cluster_process Reaction cluster_products Products 2_aminothiazole 2-Aminothiazole reaction_vessel Inert Solvent (e.g., Toluene) Inert Atmosphere (N₂) 2_aminothiazole->reaction_vessel phosgene Phosgene (or equivalent) phosgene->reaction_vessel 2_isocyanato_thiazole This compound reaction_vessel->2_isocyanato_thiazole hcl HCl (byproduct) reaction_vessel->hcl

Proposed synthesis of this compound.
Experimental Protocol (Representative)

Warning: Phosgene is a highly toxic gas. This reaction should only be performed by experienced chemists in a well-ventilated fume hood with appropriate safety measures in place. Triphosgene can be used as a safer alternative to phosgene gas.

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber (containing aqueous sodium hydroxide), and a dropping funnel is set up under an inert atmosphere (e.g., nitrogen).

  • Reactant Preparation: 2-Aminothiazole is dissolved in an inert, dry solvent such as toluene.

  • Phosgenation: A solution of phosgene (or triphosgene) in the same solvent is added dropwise to the stirred solution of 2-aminothiazole at a controlled temperature (often starting at low temperatures and gradually warming to reflux).

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the cessation of hydrogen chloride evolution.

  • Work-up: Upon completion, the reaction mixture is cooled, and excess phosgene and solvent are carefully removed by distillation under reduced pressure.

  • Purification: The crude this compound is then purified by vacuum distillation.

Reactivity Profile

The isocyanate group in this compound is a highly electrophilic moiety, making the compound susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility as a synthetic building block.

General Reactivity with Nucleophiles

reactivity_diagram cluster_nucleophiles Nucleophiles cluster_products Products 2_isocyanato_thiazole This compound urethane Urethane Derivative 2_isocyanato_thiazole->urethane + R-OH urea Urea Derivative 2_isocyanato_thiazole->urea + R-NH₂ thiocarbamate Thiocarbamate Derivative 2_isocyanato_thiazole->thiocarbamate + R-SH alcohol Alcohol (R-OH) amine Amine (R-NH₂) thiol Thiol (R-SH)

General reactivity of this compound.

This reactivity allows for the straightforward introduction of a thiazole-2-yl-carbamoyl moiety into various molecules, which is a common strategy in the development of new drug candidates.

Spectroscopic Properties (Predicted)

Due to the scarcity of published experimental spectra for this compound, the following are predicted characteristics based on the known spectral properties of the thiazole ring and the isocyanate functional group.

Fourier-Transform Infrared (FTIR) Spectroscopy

The most prominent feature in the IR spectrum of this compound is expected to be the strong and sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate (-N=C=O) group. This peak typically appears in the range of 2250-2285 cm⁻¹. Other expected absorptions include C-H stretching of the thiazole ring (around 3100 cm⁻¹) and C=N and C=C stretching vibrations of the ring (in the 1600-1400 cm⁻¹ region).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The thiazole ring has two protons. Based on data for similar thiazole derivatives, the proton at the 5-position is expected to appear as a doublet around 7.0-7.5 ppm, and the proton at the 4-position as a doublet around 7.5-8.0 ppm.

  • ¹³C NMR: The thiazole ring has three carbon atoms. The carbon of the isocyanate group is expected to have a chemical shift in the range of 120-130 ppm. The carbons of the thiazole ring are expected to appear in the aromatic region (110-160 ppm).

Mass Spectrometry (MS)

In an electron ionization mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 126. Common fragmentation pathways could involve the loss of the isocyanate group (-NCO, 42 Da) or fragmentation of the thiazole ring.

Applications in Drug Development

While this compound itself is not typically an active pharmaceutical ingredient due to its high reactivity, it serves as a crucial intermediate in the synthesis of more complex and stable thiazole-containing drug candidates. Thiazole derivatives have demonstrated a wide range of biological activities, including:

  • Anticancer Activity: Many thiazole-containing compounds have been investigated as inhibitors of various kinases and other enzymes involved in cancer progression.

  • Antimicrobial Activity: The thiazole ring is a component of several antibiotics and is a scaffold for the development of new antibacterial and antifungal agents.

  • Anti-inflammatory Activity: Thiazole derivatives have been explored as non-steroidal anti-inflammatory drugs (NSAIDs).

The use of this compound allows for the covalent modification of biomolecules or the synthesis of libraries of urea and urethane derivatives for high-throughput screening in drug discovery campaigns.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. Isocyanates are known to be respiratory and skin sensitizers. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. The compound should be stored in a tightly sealed container in a cool, dry place, away from moisture and nucleophilic reagents with which it can react. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

Phosgene-Free Synthesis of 2-Thiazolyl Isocyanate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thiazolyl isocyanate is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of a variety of pharmacologically active compounds. The traditional synthesis of isocyanates often involves the use of phosgene, a highly toxic and hazardous chemical. Growing safety and environmental concerns have necessitated the development of safer, phosgene-free synthetic routes. This technical guide provides an in-depth overview of the core phosgene-free methods for the synthesis of 2-thiazolyl isocyanate, focusing on the Curtius, Hofmann, and Lossen rearrangements. Detailed experimental protocols, quantitative data comparisons, and workflow visualizations are presented to aid researchers in the practical application of these methodologies.

Core Phosgene-Free Synthetic Strategies

The most established and practical phosgene-free routes to 2-thiazolyl isocyanate proceed via the rearrangement of a corresponding precursor derived from 2-thiazolecarboxylic acid. The three primary rearrangement strategies are:

  • The Curtius Rearrangement: This method involves the thermal decomposition of a 2-thiazolecarbonyl azide, which rearranges to the isocyanate with the loss of nitrogen gas.[1][2]

  • The Hofmann Rearrangement: In this reaction, 2-thiazolecarboxamide is treated with a halogenating agent and a base to form an intermediate that rearranges to the isocyanate.[3][4]

  • The Lossen Rearrangement: This route utilizes the rearrangement of an activated 2-thiazolehydroxamic acid derivative to produce the target isocyanate.[5][6]

The selection of a particular method may depend on factors such as the availability of starting materials, desired scale, and tolerance of other functional groups in the molecule.

Experimental Protocols and Data

This section provides detailed experimental procedures for the synthesis of 2-thiazolyl isocyanate via the Curtius, Hofmann, and Lossen rearrangements, starting from 2-thiazolecarboxylic acid.

I. Curtius Rearrangement Route

The Curtius rearrangement provides a reliable method for the conversion of carboxylic acids to isocyanates.[7] The overall transformation from 2-thiazolecarboxylic acid involves two key steps: the formation of 2-thiazolecarbonyl azide and its subsequent thermal rearrangement.

Step 1: Synthesis of 2-Thiazolecarbonyl Azide

2-Thiazolecarbonyl azide is typically prepared from 2-thiazolecarboxylic acid via an acyl chloride intermediate.

  • Experimental Protocol:

    • To a solution of 2-thiazolecarboxylic acid (1.0 eq) in a suitable aprotic solvent such as toluene or dichloromethane, add thionyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).

    • Heat the mixture at reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2-thiazolecarbonyl chloride.

    • Dissolve the crude acyl chloride in a solvent like acetone or tetrahydrofuran (THF) and cool the solution to 0 °C.

    • Slowly add a solution of sodium azide (1.5 eq) in water, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0 °C for 1-2 hours.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-thiazolecarbonyl azide.

Step 2: Thermal Rearrangement to 2-Thiazolyl Isocyanate

The isolated 2-thiazolecarbonyl azide is then rearranged to 2-thiazolyl isocyanate by heating in an inert solvent.

  • Experimental Protocol:

    • Dissolve the 2-thiazolecarbonyl azide (1.0 eq) in a high-boiling inert solvent such as toluene or diphenyl ether.

    • Heat the solution to reflux (typically 80-110 °C in toluene) and maintain the temperature until the evolution of nitrogen gas ceases (usually 1-3 hours).

    • The progress of the reaction can be monitored by the disappearance of the azide peak in the IR spectrum (around 2130 cm⁻¹) and the appearance of the isocyanate peak (around 2270 cm⁻¹).

    • After completion, the solvent can be carefully removed under reduced pressure to yield crude 2-thiazolyl isocyanate, which can be purified by distillation or used directly in subsequent reactions.

II. Hofmann Rearrangement Route

The Hofmann rearrangement converts a primary amide to an isocyanate with one fewer carbon atom.[3][4] This route begins with the conversion of 2-thiazolecarboxylic acid to 2-thiazolecarboxamide.

Step 1: Synthesis of 2-Thiazolecarboxamide

  • Experimental Protocol:

    • Follow the procedure for the synthesis of 2-thiazolecarbonyl chloride as described in the Curtius rearrangement route (Step 1).

    • To the crude 2-thiazolecarbonyl chloride, slowly add an excess of concentrated aqueous ammonia at 0 °C.

    • Stir the mixture vigorously for 1-2 hours, allowing it to warm to room temperature.

    • Collect the precipitated solid by filtration, wash with cold water, and dry to obtain 2-thiazolecarboxamide.

Step 2: Hofmann Rearrangement to 2-Thiazolyl Isocyanate

The 2-thiazolecarboxamide is then subjected to the Hofmann rearrangement conditions.

  • Experimental Protocol:

    • Prepare a solution of sodium hypobromite in situ by slowly adding bromine (1.1 eq) to a cold (0 °C) solution of sodium hydroxide (4.0 eq) in water.

    • Add a solution of 2-thiazolecarboxamide (1.0 eq) in a suitable solvent (e.g., dioxane or water) to the freshly prepared sodium hypobromite solution, keeping the temperature below 10 °C.

    • Slowly warm the reaction mixture to 50-70 °C and maintain this temperature for approximately 1 hour.

    • The formation of the isocyanate can be monitored by IR spectroscopy.

    • Upon completion, the reaction mixture can be extracted with an inert organic solvent, and the organic layer dried and concentrated to yield 2-thiazolyl isocyanate.

III. Lossen Rearrangement Route

The Lossen rearrangement involves the conversion of a hydroxamic acid or its derivative to an isocyanate.[5][6] This pathway requires the preparation of 2-thiazolehydroxamic acid.

Step 1: Synthesis of 2-Thiazolehydroxamic Acid

  • Experimental Protocol:

    • Convert 2-thiazolecarboxylic acid to its corresponding ester (e.g., ethyl 2-thiazolecarboxylate) using standard esterification methods (e.g., Fischer esterification).

    • Treat the ethyl 2-thiazolecarboxylate (1.0 eq) with a solution of hydroxylamine hydrochloride (2.0 eq) and a base such as potassium hydroxide or sodium methoxide (2.0 eq) in a solvent like methanol.

    • Stir the mixture at room temperature for several hours to overnight.

    • Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the 2-thiazolehydroxamic acid.

    • Collect the solid by filtration, wash with cold water, and dry.

Step 2: Activation and Lossen Rearrangement to 2-Thiazolyl Isocyanate

The hydroxamic acid must be activated before it can undergo the Lossen rearrangement. This is typically achieved by O-acylation or O-sulfonylation.

  • Experimental Protocol:

    • Suspend the 2-thiazolehydroxamic acid (1.0 eq) in an inert solvent like dichloromethane or THF.

    • Add an activating agent such as acetic anhydride, benzoyl chloride, or a sulfonyl chloride (e.g., methanesulfonyl chloride) (1.1 eq) in the presence of a base like pyridine or triethylamine.

    • Stir the mixture at room temperature until the activation is complete (monitored by TLC).

    • The activated hydroxamic acid can then be rearranged to the isocyanate by heating in an inert solvent or by treatment with a base.

    • Isolate the 2-thiazolyl isocyanate by extraction and solvent removal.

Quantitative Data Summary

The following table summarizes typical quantitative data for the different phosgene-free synthesis routes to 2-thiazolyl isocyanate. Please note that yields can vary significantly based on the specific reaction conditions and the scale of the synthesis.

Synthesis RoutePrecursorKey ReagentsTypical Reaction TimeTypical TemperatureTypical Yield (%)
Curtius 2-Thiazolecarbonyl azideHeat (thermal decomposition)1-3 hours80-110 °C (Toluene)70-90
Hofmann 2-ThiazolecarboxamideBr₂, NaOH1-2 hours50-70 °C60-80
Lossen Activated 2-Thiazolehydroxamic acidHeat or Base1-4 hoursVaries (50-100 °C)50-75

Characterization of 2-Thiazolyl Isocyanate

The successful synthesis of 2-thiazolyl isocyanate can be confirmed by various spectroscopic methods.

  • Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the isocyanate group (-N=C=O) is expected in the range of 2250-2275 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The protons on the thiazole ring will show characteristic chemical shifts and coupling patterns.

    • ¹³C NMR: The carbon of the isocyanate group will have a characteristic chemical shift in the range of 120-130 ppm.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of 2-thiazolyl isocyanate (C₄H₂N₂OS, molecular weight: 126.14 g/mol ) should be observed.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical relationships and workflows of the described synthetic pathways.

Curtius_Rearrangement A 2-Thiazolecarboxylic Acid B 2-Thiazolecarbonyl Chloride A->B SOCl2, DMF C 2-Thiazolecarbonyl Azide B->C NaN3 D 2-Thiazolyl Isocyanate C->D Heat (Δ), -N2

Caption: Curtius rearrangement workflow for 2-thiazolyl isocyanate.

Hofmann_Rearrangement A 2-Thiazolecarboxylic Acid B 2-Thiazolecarbonyl Chloride A->B SOCl2, DMF C 2-Thiazolecarboxamide B->C NH4OH D 2-Thiazolyl Isocyanate C->D Br2, NaOH

Caption: Hofmann rearrangement workflow for 2-thiazolyl isocyanate.

Lossen_Rearrangement A 2-Thiazolecarboxylic Acid B Ethyl 2-Thiazolecarboxylate A->B EtOH, H+ C 2-Thiazolehydroxamic Acid B->C NH2OH·HCl, KOH D Activated Hydroxamic Acid C->D Activating Agent (e.g., Ac2O) E 2-Thiazolyl Isocyanate D->E Heat (Δ) or Base

Caption: Lossen rearrangement workflow for 2-thiazolyl isocyanate.

Conclusion

This technical guide has detailed three robust and phosgene-free methods for the synthesis of 2-thiazolyl isocyanate. The Curtius, Hofmann, and Lossen rearrangements offer viable alternatives to traditional phosgene-based chemistry, enhancing safety and environmental compatibility. The provided experimental protocols, comparative data, and workflow diagrams are intended to equip researchers, scientists, and drug development professionals with the necessary information to successfully synthesize this important chemical intermediate for their research and development endeavors. The choice of the optimal synthetic route will depend on specific laboratory capabilities, cost considerations, and the desired scale of production.

References

The Curtius Rearrangement: A Technical Guide to the Synthesis of 2-Isocyanato-thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Curtius rearrangement for the synthesis of 2-isocyanato-thiazole, a valuable building block in medicinal chemistry and drug development. The document outlines the reaction mechanism, detailed experimental protocols, and comprehensive characterization data.

Introduction

The Curtius rearrangement is a powerful synthetic transformation that converts a carboxylic acid into an isocyanate with the loss of one carbon atom. This reaction proceeds through a thermally or photochemically induced decomposition of an acyl azide intermediate.[1][2][3] The resulting isocyanate is a versatile functional group that can be readily converted into a variety of important nitrogen-containing compounds, including amines, ureas, and carbamates.[3] The thiazole moiety is a prominent scaffold in numerous pharmaceuticals, exhibiting a wide range of biological activities.[4] The synthesis of this compound via the Curtius rearrangement provides a direct route to introduce a reactive isocyanate functionality onto the thiazole ring, enabling the facile synthesis of diverse thiazole-based derivatives for drug discovery programs.

Reaction Mechanism and Workflow

The synthesis of this compound via the Curtius rearrangement typically involves a two-step process:

  • Formation of Thiazole-2-carbonyl azide: The starting material, thiazole-2-carboxylic acid, is first converted to its corresponding acyl azide. This is commonly achieved by treating the corresponding acyl chloride with an azide salt, such as sodium azide.[1]

  • Thermal Rearrangement: The isolated or in situ generated thiazole-2-carbonyl azide is then heated in an inert solvent. This induces the rearrangement, leading to the expulsion of nitrogen gas and the formation of this compound.[2][5]

The overall transformation is a concerted process where the migration of the thiazole group and the loss of nitrogen gas occur simultaneously, thus avoiding the formation of a discrete nitrene intermediate in the thermal rearrangement.[5]

Reaction Pathway Diagram

Curtius_Rearrangement cluster_step1 Step 1: Acyl Azide Formation cluster_step2 Step 2: Curtius Rearrangement Thiazole-2-carboxylic Acid Thiazole-2-carboxylic Acid Thiazole-2-carbonyl Chloride Thiazole-2-carbonyl Chloride Thiazole-2-carboxylic Acid->Thiazole-2-carbonyl Chloride SOCl₂ or (COCl)₂ Thiazole-2-carbonyl Azide Thiazole-2-carbonyl Azide Thiazole-2-carbonyl Chloride->Thiazole-2-carbonyl Azide NaN₃ This compound This compound Thiazole-2-carbonyl Azide->this compound Heat (Δ) N2 N₂ (gas)

Caption: General reaction pathway for the synthesis of this compound.

Experimental Protocols

This section provides detailed experimental procedures for the key steps in the synthesis of this compound.

Synthesis of Thiazole-2-carbonyl Chloride

Procedure:

To a solution of thiazole-2-carboxylic acid (1.0 eq) in a suitable anhydrous solvent such as toluene or dichloromethane, is added thionyl chloride (1.5 - 2.0 eq) or oxalyl chloride (1.5 - 2.0 eq) dropwise at 0 °C under an inert atmosphere. A catalytic amount of dimethylformamide (DMF) may be added if oxalyl chloride is used. The reaction mixture is then stirred at room temperature or gently heated to reflux until the evolution of gas ceases and the reaction is complete, as monitored by thin-layer chromatography (TLC). The excess thionyl chloride or oxalyl chloride and the solvent are removed under reduced pressure to yield the crude thiazole-2-carbonyl chloride, which is often used in the next step without further purification.

Synthesis of this compound via Curtius Rearrangement

Method A: Two-Step Procedure

  • Formation of Thiazole-2-carbonyl azide: A solution of thiazole-2-carbonyl chloride (1.0 eq) in an anhydrous solvent (e.g., acetone, toluene) is added dropwise to a stirred suspension of sodium azide (1.1 - 1.5 eq) in the same solvent at 0-5 °C. The reaction mixture is stirred at this temperature for a specified time (typically 1-3 hours). The progress of the reaction can be monitored by IR spectroscopy for the appearance of the characteristic azide peak (~2140 cm⁻¹).

  • Thermal Rearrangement: After the formation of the acyl azide, the reaction mixture is carefully filtered to remove the inorganic salts. The filtrate containing the thiazole-2-carbonyl azide is then heated to reflux (the temperature will depend on the solvent used, e.g., toluene at ~110 °C) until the evolution of nitrogen gas ceases. The rearrangement can be monitored by the disappearance of the azide peak and the appearance of the isocyanate peak (~2270-2250 cm⁻¹) in the IR spectrum.

  • Work-up and Purification: The solvent is removed under reduced pressure, and the crude this compound can be purified by vacuum distillation or chromatography.

Method B: One-Pot Procedure using Diphenylphosphoryl Azide (DPPA)

  • To a stirred solution of thiazole-2-carboxylic acid (1.0 eq) and triethylamine (1.1 - 1.5 eq) in an anhydrous aprotic solvent such as toluene or dioxane is added diphenylphosphoryl azide (DPPA, 1.1 - 1.3 eq) dropwise at room temperature.

  • The reaction mixture is then heated to reflux (80-110 °C) for a period of 2-4 hours, or until the reaction is complete as indicated by TLC or IR spectroscopy.

  • The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by vacuum distillation or column chromatography to afford this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Work-up & Purification cluster_analysis Characterization start Thiazole-2-carboxylic Acid acyl_chloride Formation of Thiazole-2-carbonyl Chloride start->acyl_chloride SOCl₂ or (COCl)₂ acyl_azide Formation of Thiazole-2-carbonyl Azide acyl_chloride->acyl_azide NaN₃ rearrangement Curtius Rearrangement acyl_azide->rearrangement Heat (Δ) product This compound rearrangement->product workup Solvent Removal product->workup purification Vacuum Distillation or Chromatography workup->purification analysis Spectroscopic Analysis (IR, NMR, MS) purification->analysis

Caption: A typical experimental workflow for the synthesis of this compound.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

Table 1: Reaction Conditions and Yields

StepStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
1 Thiazole-2-carboxylic acidOxalyl chloride, cat. DMFTolueneReflux2>95 (crude)
2a Thiazole-2-carbonyl chlorideSodium azideAcetone0 - 52Not isolated
2b Thiazole-2-carbonyl azide-Toluene1101-270-85
One-Pot Thiazole-2-carboxylic acidDPPA, TriethylamineToluene1103~80

Note: Yields are approximate and can vary based on reaction scale and purification efficiency.

Table 2: Physical and Spectroscopic Data of this compound

PropertyValue
Molecular Formula C₄H₂N₂OS
Molecular Weight 126.14 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point Not readily available, likely requires vacuum distillation
Infrared (IR) ν (cm⁻¹) ~2260 (strong, sharp, -N=C=O stretch) , ~1520, ~1350
¹H NMR (CDCl₃) δ (ppm) ~7.8 (d, 1H), ~7.3 (d, 1H)
¹³C NMR (CDCl₃) δ (ppm) ~160 (thiazole C2), ~143 (thiazole C4), ~125 (isocyanate C=O), ~122 (thiazole C5)
Mass Spectrum (m/z) 126 (M⁺)

Note: Spectroscopic data are predicted or based on typical values for similar compounds and require experimental verification.

Applications in Drug Development

This compound serves as a key intermediate in the synthesis of a wide array of biologically active molecules. The highly reactive isocyanate group can readily react with nucleophiles such as amines, alcohols, and thiols to form urea, carbamate, and thiocarbamate linkages, respectively. This allows for the rapid diversification of the thiazole scaffold, which is a common motif in many approved drugs and clinical candidates.[4] The ability to introduce diverse functionalities at the 2-position of the thiazole ring is crucial for structure-activity relationship (SAR) studies in drug discovery, aiming to optimize potency, selectivity, and pharmacokinetic properties of lead compounds.

Conclusion

The Curtius rearrangement provides an efficient and reliable method for the synthesis of this compound from readily available thiazole-2-carboxylic acid. This technical guide has detailed the reaction mechanism, provided comprehensive experimental protocols, and summarized the key analytical data. The versatility of the isocyanate product makes this synthetic route highly valuable for researchers and professionals in the field of medicinal chemistry and drug development, enabling the exploration of novel thiazole-containing chemical space for the discovery of new therapeutic agents.

References

Spectroscopic and Synthetic Profile of 2-Isocyanato-thiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 2-isocyanato-thiazole. Due to a lack of readily available experimental spectroscopic data in peer-reviewed literature, this document compiles computed data and presents a detailed, robust, and hypothetical experimental protocol for the synthesis and characterization of the title compound. This guide is intended to serve as a valuable resource for researchers interested in the synthesis, characterization, and application of this compound, providing both theoretical data and practical, actionable experimental methodologies.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to the combined reactivity of the isocyanate group and the biological significance of the thiazole scaffold. The isocyanate moiety is a versatile functional group capable of reacting with a wide range of nucleophiles to form ureas, carbamates, and thiocarbamates, making it a valuable synthon for the generation of diverse chemical libraries. The thiazole ring is a common motif in many FDA-approved drugs, exhibiting a broad spectrum of biological activities. The conjugation of these two functionalities in this compound suggests its potential as a building block for novel therapeutic agents and functional materials. This guide addresses the current gap in available experimental data by providing computed spectroscopic information and a detailed hypothetical protocol for its synthesis and characterization.

Computed Spectroscopic Data

Currently, experimental spectroscopic data for this compound is not widely available in the public domain. The following tables summarize the computed data available from the PubChem database (CID 23436220). These values are computationally predicted and should be used as a reference for experimental verification.

Table 1: Computed Mass Spectrometry Data
PropertyValue
Molecular FormulaC₄H₂N₂OS
Molecular Weight126.14 g/mol
Exact Mass125.98878387 Da
Monoisotopic Mass125.98878387 Da

Source: Computed by PubChem

Predicted Spectroscopic Data

Based on the known spectroscopic properties of thiazole derivatives and isocyanates, the following are the predicted key signals for this compound.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the thiazole ring.

  • δ 7.0-8.0 ppm: Two doublets, corresponding to the H4 and H5 protons of the thiazole ring. The exact chemical shifts and coupling constants would depend on the solvent used.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum is expected to show four distinct signals.

  • δ 160-170 ppm: Quaternary carbon (C2) attached to the isocyanate group.

  • δ 140-150 ppm: Methine carbon (C4).

  • δ 120-130 ppm: Methine carbon (C5).

  • δ 120-130 ppm: Isocyanate carbon (-N=C=O).

Predicted IR Data

The infrared spectrum will be characterized by a strong, sharp absorption band for the isocyanate group.

  • 2280-2240 cm⁻¹: Strong, characteristic N=C=O stretching vibration.

  • ~3100 cm⁻¹: C-H stretching of the thiazole ring.

  • 1500-1600 cm⁻¹: C=N and C=C stretching vibrations of the thiazole ring.

Experimental Protocols

The following sections describe a detailed, albeit hypothetical, experimental plan for the synthesis and spectroscopic characterization of this compound. The most common route for the synthesis of isocyanates is the reaction of a primary amine with phosgene or a phosgene equivalent like diphosgene or triphosgene.[1][2]

Synthesis of this compound from 2-Aminothiazole

Reaction Scheme:

Materials:

  • 2-Aminothiazole

  • Triphosgene (bis(trichloromethyl) carbonate)

  • Triethylamine (or another non-nucleophilic base)

  • Anhydrous toluene (or another inert solvent like dichloromethane)

  • Anhydrous diethyl ether

  • Anhydrous sodium sulfate

  • Argon or Nitrogen gas supply

Procedure:

  • A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and an argon/nitrogen inlet is charged with 2-aminothiazole (1.0 eq) and anhydrous toluene under an inert atmosphere.

  • The mixture is cooled to 0 °C in an ice bath.

  • A solution of triphosgene (0.4 eq) in anhydrous toluene is added dropwise to the stirred suspension over a period of 30 minutes.

  • After the addition of triphosgene, triethylamine (2.2 eq) is added dropwise, and the reaction mixture is allowed to warm to room temperature and then heated to reflux for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the triethylamine hydrochloride salt is removed by filtration.

  • The solvent is removed from the filtrate under reduced pressure.

  • The crude product is purified by vacuum distillation or column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate) to yield this compound.

Spectroscopic Characterization

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H and ¹³C NMR spectra are to be recorded on a 400 MHz or higher field NMR spectrometer.

  • The purified sample of this compound is to be dissolved in deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Tetramethylsilane (TMS) can be used as an internal standard.

4.2.2. Infrared (IR) Spectroscopy

  • The IR spectrum is to be recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a solution in a suitable solvent (e.g., chloroform).

4.2.3. Mass Spectrometry (MS)

  • The mass spectrum is to be obtained using a mass spectrometer with an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • High-resolution mass spectrometry (HRMS) should be performed to confirm the elemental composition of the molecular ion.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start 2-Aminothiazole reaction Phosgenation Reaction start->reaction reagents Triphosgene, Triethylamine, Toluene reagents->reaction workup Filtration & Solvent Removal reaction->workup purification Vacuum Distillation or Column Chromatography workup->purification product Pure this compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry (EI/ESI, HRMS) product->ms

References

Reactivity of 2-Isocyanato-thiazole with Nucleophiles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of 2-isocyanato-thiazole with a range of nucleophiles. Due to the limited direct literature on this specific heterocyclic isocyanate, this guide synthesizes information from established synthetic methodologies for isocyanates, general principles of isocyanate reactivity, and analogous reactions with other heteroaryl isocyanates. The document covers the primary synthetic routes to this compound, its expected reactions with amines, alcohols, and thiols, and provides detailed, representative experimental protocols. Quantitative data, where available from analogous systems, is presented in structured tables. Reaction pathways and experimental workflows are illustrated with clear diagrams to facilitate understanding and practical application in a research and development setting.

Introduction

The thiazole motif is a cornerstone in medicinal chemistry, present in a wide array of pharmacologically active compounds. The introduction of an isocyanate group at the 2-position of the thiazole ring creates a highly reactive electrophilic center, opening avenues for the synthesis of a diverse range of derivatives, including ureas, carbamates, and thiocarbamates. These derivatives are of significant interest in drug discovery for their potential as enzyme inhibitors, receptor antagonists, and other therapeutic agents.

This guide focuses on the reactivity of the this compound core, a versatile building block for constructing complex molecular architectures. Understanding its reactivity profile with various nucleophiles is paramount for its effective utilization in the synthesis of novel compounds with potential therapeutic applications.

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for isocyanate formation. The two most viable routes are the Curtius rearrangement of thiazole-2-carbonyl azide and the phosgenation of 2-aminothiazole.

Curtius Rearrangement of Thiazole-2-carbonyl Azide

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate.[1] This method is advantageous as it often proceeds under mild conditions with a high degree of stereochemical retention if a chiral center is present.

Experimental Protocol: Synthesis of this compound via Curtius Rearrangement

Materials:

  • Thiazole-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Sodium azide (NaN₃)

  • Anhydrous toluene

  • Anhydrous acetone

Procedure:

  • Synthesis of Thiazole-2-carbonyl chloride: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend thiazole-2-carboxylic acid (1.0 eq) in an excess of thionyl chloride (5.0 eq). Heat the mixture to reflux for 2 hours. After cooling to room temperature, remove the excess thionyl chloride under reduced pressure to obtain the crude thiazole-2-carbonyl chloride.

  • Synthesis of Thiazole-2-carbonyl azide: Dissolve the crude thiazole-2-carbonyl chloride in anhydrous acetone (10 mL per gram of starting carboxylic acid). Cool the solution to 0 °C in an ice bath. In a separate flask, dissolve sodium azide (1.5 eq) in a minimal amount of water and add it dropwise to the acetone solution with vigorous stirring. Continue stirring at 0 °C for 1 hour.

  • Curtius Rearrangement: Pour the reaction mixture into ice-water and extract the aqueous layer with toluene. Dry the combined organic layers over anhydrous sodium sulfate. Heat the toluene solution to reflux (approx. 110 °C) until the evolution of nitrogen gas ceases (typically 1-2 hours). The resulting toluene solution contains this compound. This solution can be used directly in subsequent reactions or the solvent can be carefully removed under reduced pressure to yield the crude isocyanate.

Phosgenation of 2-Aminothiazole

The reaction of a primary amine with phosgene (COCl₂) or a phosgene equivalent, such as triphosgene or diphosgene, is a common industrial method for isocyanate synthesis. This reaction proceeds via a carbamoyl chloride intermediate.

Experimental Protocol: Synthesis of this compound via Phosgenation

Materials:

  • 2-Aminothiazole

  • Triphosgene (bis(trichloromethyl) carbonate)

  • Anhydrous toluene or chlorobenzene

  • Triethylamine (Et₃N) or another suitable non-nucleophilic base

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a scrubbing system for acidic gases, dissolve 2-aminothiazole (1.0 eq) and triethylamine (1.1 eq) in anhydrous toluene.

  • In the dropping funnel, prepare a solution of triphosgene (0.4 eq) in anhydrous toluene.

  • Add the triphosgene solution dropwise to the stirred amine solution at room temperature. An exothermic reaction is typically observed.

  • After the addition is complete, heat the reaction mixture to reflux for 3-4 hours, monitoring the reaction progress by IR spectroscopy (disappearance of the amine N-H stretch and appearance of the isocyanate -N=C=O stretch around 2270 cm⁻¹).

  • Cool the reaction mixture and filter to remove the triethylamine hydrochloride salt. The filtrate contains the this compound and can be used directly or purified by vacuum distillation.

Reactivity of this compound with Nucleophiles

The isocyanate group is a powerful electrophile, readily undergoing nucleophilic addition across the C=N bond. The electron-withdrawing nature of the thiazole ring is expected to enhance the electrophilicity of the isocyanate carbon, making this compound a highly reactive species.

Reaction with Amines to form Ureas

The reaction of isocyanates with primary and secondary amines is typically rapid and exothermic, yielding substituted ureas. This reaction is one of the most common applications of isocyanates.

General Experimental Protocol: Synthesis of N-(thiazol-2-yl)ureas

Materials:

  • Solution of this compound in an aprotic solvent (e.g., toluene, THF, or dichloromethane)

  • Primary or secondary amine (1.0 eq)

  • Anhydrous aprotic solvent

Procedure:

  • In a round-bottom flask, dissolve the amine (1.0 eq) in an anhydrous aprotic solvent.

  • To this solution, add the solution of this compound (1.0 eq) dropwise at room temperature with stirring.

  • Stir the reaction mixture at room temperature for 1-3 hours. The reaction progress can be monitored by TLC or by the disappearance of the isocyanate peak in the IR spectrum.

  • If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Reaction with Alcohols and Phenols to form Carbamates

Isocyanates react with alcohols and phenols to form carbamates (urethanes). This reaction is generally slower than the reaction with amines and often requires a catalyst, such as a tertiary amine (e.g., triethylamine, DABCO) or an organotin compound (e.g., dibutyltin dilaurate).

General Experimental Protocol: Synthesis of Thiazol-2-ylcarbamates

Materials:

  • Solution of this compound in an aprotic solvent

  • Alcohol or phenol (1.0 eq)

  • Catalyst (e.g., triethylamine, 0.1 eq)

  • Anhydrous aprotic solvent

Procedure:

  • In a round-bottom flask, dissolve the alcohol or phenol (1.0 eq) and the catalyst in an anhydrous aprotic solvent.

  • Add the solution of this compound (1.0 eq) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to a temperature between 50-80 °C and stir for 4-24 hours, monitoring the reaction by TLC or IR spectroscopy.

  • After the reaction is complete, cool the mixture to room temperature. The work-up procedure will depend on the properties of the product but may involve washing with a dilute acid to remove the amine catalyst, followed by extraction and purification.

Reaction with Thiols to form Thiocarbamates

The reaction of isocyanates with thiols yields thiocarbamates. Similar to the reaction with alcohols, this process is often catalyzed by a base.

General Experimental Protocol: Synthesis of Thiazol-2-ylthiocarbamates

Materials:

  • Solution of this compound in an aprotic solvent

  • Thiol (1.0 eq)

  • Triethylamine (1.1 eq)

  • Anhydrous aprotic solvent

Procedure:

  • In a round-bottom flask, dissolve the thiol (1.0 eq) and triethylamine (1.1 eq) in an anhydrous aprotic solvent.

  • Add the solution of this compound (1.0 eq) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-6 hours.

  • Upon completion, the triethylamine hydrohalide (if formed from a precursor) can be filtered off. The filtrate is then concentrated, and the product is purified by recrystallization or column chromatography.

Data Presentation

Quantitative data for the reactions of this compound are not widely available in the literature. The following tables provide representative data based on analogous reactions of other aryl and heteroaryl isocyanates. Yields are highly dependent on the specific nucleophile and reaction conditions.

Nucleophile Product Type Typical Catalyst Typical Reaction Time Expected Yield
Primary AmineUreaNone1-3 hHigh
Secondary AmineUreaNone2-6 hGood to High
Primary AlcoholCarbamateTertiary Amine or Organotin4-24 hModerate to Good
PhenolCarbamateTertiary Amine12-48 hModerate
ThiolThiocarbamateTertiary Amine2-6 hGood

Table 1: Summary of Expected Reactivity of this compound with Various Nucleophiles.

Product Type -N=C=O Stretch (cm⁻¹) C=O Stretch (cm⁻¹) N-H Stretch (cm⁻¹)
Isocyanate~2270--
Urea-1630-16803300-3500
Carbamate-1680-17303200-3400
Thiocarbamate-1650-17003200-3400

Table 2: Characteristic Infrared (IR) Absorption Frequencies for Isocyanate and its Derivatives.

Mandatory Visualizations

Synthesis_of_2_Isocyanato_thiazole cluster_curtius Curtius Rearrangement cluster_phosgenation Phosgenation Thiazole-2-carboxylic acid Thiazole-2-carboxylic acid Thiazole-2-carbonyl chloride Thiazole-2-carbonyl chloride Thiazole-2-carboxylic acid->Thiazole-2-carbonyl chloride SOCl₂ Thiazole-2-carbonyl azide Thiazole-2-carbonyl azide Thiazole-2-carbonyl chloride->Thiazole-2-carbonyl azide NaN₃ 2-Isocyanato-thiazole_C 2-Isocyanato-thiazole_C Thiazole-2-carbonyl azide->2-Isocyanato-thiazole_C Δ, -N₂ 2-Aminothiazole 2-Aminothiazole Carbamoyl chloride intermediate Carbamoyl chloride intermediate 2-Aminothiazole->Carbamoyl chloride intermediate Triphosgene, Et₃N 2-Isocyanato-thiazole_P 2-Isocyanato-thiazole_P Carbamoyl chloride intermediate->2-Isocyanato-thiazole_P Δ, -HCl

Caption: Synthetic pathways to this compound.

Reactivity_of_2_Isocyanato_thiazole This compound This compound Urea N-(thiazol-2-yl)urea This compound->Urea Carbamate Thiazol-2-ylcarbamate This compound->Carbamate Thiocarbamate Thiazol-2-ylthiocarbamate This compound->Thiocarbamate Amine R₂NH Alcohol R'OH Thiol R''SH

Caption: Reactivity of this compound with nucleophiles.

Experimental_Workflow cluster_synthesis Synthesis of this compound cluster_reaction Reaction with Nucleophile cluster_purification Purification and Analysis Start Starting Material (e.g., 2-Aminothiazole) Reaction_S Reaction (e.g., Phosgenation) Start->Reaction_S Product_S This compound (in solution) Reaction_S->Product_S Reaction_N Nucleophilic Addition Product_S->Reaction_N Nucleophile Nucleophile (e.g., Amine) Nucleophile->Reaction_N Crude_Product Crude Product Reaction_N->Crude_Product Purification Purification (e.g., Recrystallization) Crude_Product->Purification Final_Product Pure Derivative Purification->Final_Product Analysis Characterization (NMR, IR, MS) Final_Product->Analysis

Caption: General experimental workflow for derivatization.

Conclusion

This compound is a highly reactive and versatile intermediate for the synthesis of a wide range of thiazole-containing compounds. While direct literature on its reactivity is limited, established principles of isocyanate chemistry provide a robust framework for predicting its behavior with nucleophiles. The synthetic routes and general reaction protocols provided in this guide offer a starting point for researchers to explore the chemistry of this valuable building block and to develop novel molecules for applications in drug discovery and materials science. Further research into the specific reaction kinetics and substrate scope for this compound is warranted to fully elucidate its synthetic potential.

References

Navigating the Challenges of 2-Isocyanato-Thiazole: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the stability and storage considerations for 2-isocyanato-thiazole, a critical heterocyclic building block for researchers, scientists, and drug development professionals. Due to its reactive isocyanate functional group, understanding its stability profile is paramount for ensuring experimental reproducibility, maintaining purity, and ensuring safety. This document outlines the principal degradation pathways, recommended storage conditions, and detailed experimental protocols for stability assessment.

Core Stability Concerns and Degradation Pathways

The stability of this compound is primarily dictated by the high reactivity of the isocyanate (-N=C=O) group. This functional group is highly susceptible to nucleophilic attack, leading to several potential degradation pathways that can compromise the compound's purity and integrity.

1. Hydrolysis: The most significant stability concern is reaction with water. Atmospheric or residual moisture can lead to a rapid hydrolysis reaction, initially forming an unstable carbamic acid, which then decomposes to 2-amino-thiazole and carbon dioxide gas. The resulting 2-amino-thiazole is an impurity that can interfere with subsequent reactions. Furthermore, the generated amine can react with another molecule of this compound to form an insoluble and undesired N,N'-di(thiazol-2-yl)urea. This process can lead to a visible loss of clarity, formation of solid precipitates, and a dangerous pressure buildup in sealed containers due to CO2 evolution.

2. Self-Polymerization: Isocyanates can undergo self-reaction, particularly at elevated temperatures, to form dimers (uretdiones) and trimers (isocyanurates). These oligomerization reactions lead to a decrease in the active isocyanate content and the formation of higher molecular weight impurities.

3. Reaction with Other Nucleophiles: Alcohols, amines, and other nucleophilic reagents will readily react with the isocyanate group. Therefore, storage in the presence of such contaminants must be strictly avoided.

Recommended Storage and Handling

To mitigate the inherent instability of this compound, stringent storage and handling protocols are essential. Based on general guidelines for aromatic and reactive isocyanates, the following conditions are recommended:

ParameterRecommendationRationale
Temperature 2-8 °C (Refrigeration)Reduces the rate of self-polymerization (dimerization/trimerization) and other degradation reactions.
Atmosphere Inert Gas (Nitrogen or Argon)Prevents exposure to atmospheric moisture, thus minimizing hydrolysis.
Container Tightly sealed, opaque containersProtects from moisture ingress and potential light-catalyzed degradation.
Container Material 304 Stainless Steel or Polyethylene-lined SteelEnsures compatibility and prevents reaction with container surfaces. Avoids certain plastics and rubbers that can be corroded by isocyanates.[1]
Handling In a dry, well-ventilated area (e.g., fume hood)Minimizes exposure to atmospheric moisture during handling and ensures operator safety.

It is crucial to visually inspect the material for any cloudiness or the presence of solid precipitates before use, as these are indicators of degradation.[2]

Experimental Protocols for Stability Assessment

A comprehensive stability testing program for this compound should be designed to evaluate its degradation under various environmental conditions. The following experimental protocols provide a framework for such an assessment.

Accelerated Stability Study Protocol

This study is designed to rapidly assess the stability of this compound under stressed conditions to predict its long-term stability.

Methodology:

  • Sample Preparation: Aliquot this compound into multiple vials suitable for the chosen analytical techniques.

  • Initial Analysis (T=0): Perform initial analysis on a set of samples to determine the baseline purity and characterize any existing impurities. Analytical methods are detailed below.

  • Storage Conditions: Place the vials in stability chambers under the following conditions:

    • 40°C / 75% Relative Humidity (RH)

    • 54°C ± 2°C (in a dry oven to assess thermal stability in the absence of humidity)

  • Time Points: Analyze samples at predefined intervals, for example: 0, 7, and 14 days.[3][4]

  • Analysis: At each time point, analyze the samples for purity, degradation products, and physical appearance.

Analytical Methods for Stability Monitoring

a) High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a primary technique for quantifying the purity of this compound and monitoring the formation of degradation products. As isocyanates are highly reactive, derivatization is often required for stable and reproducible analysis.

  • Derivatization Agent: 1-(2-Pyridyl)piperazine (1-2PP) or Dibutylamine (DBA) can be used to react with the isocyanate group to form a stable urea derivative that is readily analyzable by HPLC.[5][6]

  • Sample Preparation:

    • Accurately weigh a sample of this compound.

    • Dissolve in a dry, inert solvent (e.g., acetonitrile).

    • React with an excess of the derivatizing agent solution.

    • Allow the reaction to proceed to completion.

    • Dilute the sample to a suitable concentration for HPLC analysis.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 5 cm x 2.1 mm, 1.9 µm particles).[7]

    • Mobile Phase: A gradient of acetonitrile and water with 0.05% formic acid.[7]

    • Flow Rate: 0.5 mL/min.[7]

    • Detector: UV detector at a wavelength suitable for the derivative, or Mass Spectrometry (MS) for identification of degradation products.[7][8]

  • Data Analysis: Quantify the peak area of the derivatized this compound and any new peaks corresponding to degradation products. Purity is expressed as a percentage of the total peak area.

b) Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Monitoring

FTIR spectroscopy is an excellent tool for real-time or near-real-time monitoring of the isocyanate group.

  • Methodology:

    • Acquire an initial FTIR spectrum of the this compound sample. The characteristic sharp absorption peak of the -N=C=O asymmetrical stretch appears between 2250 and 2285 cm⁻¹.

    • Over the course of the stability study, acquire spectra at each time point.

    • Monitor the decrease in the intensity of the -N=C=O peak as an indicator of degradation.[9]

    • Simultaneously, the appearance of new peaks, such as those corresponding to urea C=O stretching (around 1630-1690 cm⁻¹), can indicate the formation of degradation products.

  • Advantages: This method is rapid and can be performed in-situ with a fiber-optic probe, providing a direct measure of the consumption of the reactive functional group.[10]

c) Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is invaluable for identifying the structure of degradation products.

  • Methodology:

    • Acquire ¹H and ¹³C NMR spectra of the initial sample in a dry deuterated solvent (e.g., CDCl₃).

    • At each stability time point, acquire NMR spectra of the aged samples.

    • Compare the spectra to identify new signals corresponding to degradation products. For example, the formation of 2-amino-thiazole or the urea linkage will result in characteristic new peaks in the aromatic and amine regions of the ¹H spectrum.[1][11]

    • ¹⁵N NMR can also be a powerful tool for distinguishing between different isocyanate-derived structures.[12]

d) Thermogravimetric Analysis (TGA) for Thermal Stability

TGA can be used to determine the thermal decomposition profile of this compound.

  • Methodology:

    • A small sample of this compound is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

    • The weight loss of the sample is recorded as a function of temperature.

    • The resulting thermogram will show the onset temperature of decomposition, providing information on the thermal stability of the compound.[13][14]

Visualizing the Workflow

The following diagrams illustrate the key processes described in this guide.

degradation_pathway This compound This compound Amine 2-Amino-Thiazole This compound->Amine Hydrolysis Urea Di(thiazol-2-yl)urea (Insoluble Precipitate) This compound->Urea Reaction Dimer Dimer (Uretdione) This compound->Dimer Dimerization Trimer Trimer (Isocyanurate) This compound->Trimer Trimerization H2O Moisture (H₂O) H2O->Amine Heat Heat (Δ) Heat->Dimer Heat->Trimer Amine->Urea CO2 CO₂ Gas Amine->CO2

Figure 1. Primary degradation pathways for this compound.

stability_workflow cluster_storage Stability Study Storage cluster_analysis Analysis at Each Time Point T=0 Initial Sample (T=0) Accelerated Accelerated Conditions (e.g., 40°C/75% RH) T=0->Accelerated Long-Term Long-Term Conditions (e.g., 2-8°C) T=0->Long-Term HPLC HPLC (Purity, Impurities) T=0->HPLC Initial Analysis FTIR FTIR (-NCO Peak Intensity) T=0->FTIR Initial Analysis NMR NMR (Structure ID) T=0->NMR Initial Analysis Visual Visual Inspection (Appearance, Color) T=0->Visual Initial Analysis Accelerated->HPLC Analysis at T=x Accelerated->FTIR Analysis at T=x Accelerated->NMR Analysis at T=x Accelerated->Visual Analysis at T=x Long-Term->HPLC Analysis at T=y Long-Term->FTIR Analysis at T=y Long-Term->NMR Analysis at T=y Long-Term->Visual Analysis at T=y

Figure 2. Experimental workflow for stability testing.

Conclusion

This compound is a highly reactive and valuable compound that requires careful management of its storage and handling to maintain its quality. The primary degradation route is hydrolysis, which can be effectively mitigated by storing the compound under refrigerated, dry, and inert conditions. A robust stability testing program, employing a suite of analytical techniques including HPLC, FTIR, and NMR, is essential for characterizing its stability profile and ensuring its suitability for research and development applications. By adhering to the guidelines and protocols outlined in this document, researchers can minimize degradation, ensure the integrity of their starting materials, and achieve more reliable and reproducible results.

References

An In-depth Technical Guide to the Electronic Properties of the 2-Isocyanato-Thiazole Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-isocyanato-thiazole moiety is a reactive chemical entity of significant interest in medicinal chemistry and drug development. The thiazole ring is a prevalent scaffold in numerous biologically active compounds, including a variety of kinase inhibitors.[1][2] The isocyanate group, a potent electrophile, offers a reactive handle for forming covalent bonds with biological nucleophiles, making it a valuable functional group for designing targeted covalent inhibitors and chemical probes. This technical guide provides a comprehensive overview of the electronic properties, synthesis, reactivity, and potential applications of the this compound core, with a focus on its relevance to drug discovery.

Physicochemical and Computed Electronic Properties

Table 1: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₄H₂N₂OSPubChem
Molecular Weight126.14 g/mol PubChem
XLogP30.4PubChem
Hydrogen Bond Donor Count0PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count1PubChem
Formal Charge0PubChem
Polar Surface Area70.6 ŲPubChem

Synthesis of this compound

Direct experimental protocols for the synthesis of this compound are not extensively detailed in readily accessible literature. However, two primary and well-established synthetic strategies are proposed based on standard organic chemistry transformations.

Phosgenation of 2-Aminothiazole

The reaction of a primary amine with phosgene (or a phosgene equivalent like triphosgene) is a standard method for the synthesis of isocyanates. Starting from the commercially available 2-aminothiazole, this method provides a direct route to the target compound.

Experimental Protocol:

  • Reaction Setup: A solution of 2-aminothiazole (1.0 eq) in an inert aprotic solvent (e.g., dry toluene or dichloromethane) is prepared in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The reaction is maintained under an inert atmosphere.

  • Addition of Phosgene Equivalent: A solution of triphosgene (0.34 eq) in the same solvent is added dropwise to the stirred solution of 2-aminothiazole at 0 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is gradually warmed to reflux temperature and maintained for several hours until the reaction is complete (monitored by TLC or IR spectroscopy, looking for the disappearance of the amine and the appearance of the isocyanate peak).

  • Work-up and Purification: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

G Synthesis via Phosgenation cluster_reactants Reactants cluster_process Process 2-Aminothiazole 2-Aminothiazole Reaction Mixture Reaction Mixture 2-Aminothiazole->Reaction Mixture Triphosgene Triphosgene Triphosgene->Reaction Mixture Inert Solvent (e.g., Toluene) Inert Solvent (e.g., Toluene) Inert Solvent (e.g., Toluene)->Reaction Mixture Inert Atmosphere (N2) Inert Atmosphere (N2) Inert Atmosphere (N2)->Reaction Mixture Reflux Reflux Crude Product Crude Product Reflux->Crude Product Reaction Mixture->Reflux Heat Purification Purification Crude Product->Purification Vacuum Distillation / Chromatography This compound This compound Purification->this compound G Synthesis via Curtius Rearrangement Thiazole-2-carboxylic Acid Thiazole-2-carboxylic Acid Thiazole-2-carbonyl Chloride Thiazole-2-carbonyl Chloride Thiazole-2-carboxylic Acid->Thiazole-2-carbonyl Chloride SOCl2 or (COCl)2 Thiazole-2-carbonyl Azide Thiazole-2-carbonyl Azide Thiazole-2-carbonyl Chloride->Thiazole-2-carbonyl Azide NaN3 This compound This compound Thiazole-2-carbonyl Azide->this compound Heat (Δ), -N2 G Potential Mechanism of Kinase Inhibition cluster_kinase Kinase Active Site ATP_Binding_Pocket ATP Binding Pocket Recognition Thiazole moiety binds to ATP pocket Nucleophilic_Residue Nucleophilic Residue (e.g., Cysteine) Covalent_Bond Isocyanate reacts with nucleophilic residue Inhibitor This compound Derivative Inhibitor->ATP_Binding_Pocket Reversible Binding Inhibitor->Nucleophilic_Residue Covalent Reaction Inactivated_Kinase Covalently Modified (Inactive) Kinase Covalent_Bond->Inactivated_Kinase

References

The Chemistry of 2-Isocyanato-thiazole: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of a multitude of biologically active compounds and approved drugs.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in drug discovery. Among the diverse array of functionalized thiazoles, 2-isocyanato-thiazole stands out as a highly reactive and versatile intermediate, offering a gateway to a wide range of derivatives with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a focus on its utility in the development of novel pharmaceutical agents.

Synthesis of this compound

The primary and most direct route to this compound is through the reaction of its corresponding amine precursor, 2-aminothiazole, with a phosgene equivalent. Due to the hazardous nature of phosgene gas, safer alternatives such as triphosgene are commonly employed in laboratory settings. The reaction proceeds via the formation of an intermediate N-carbonyl chloride, which readily eliminates hydrogen chloride to yield the desired isocyanate.

Synthesis Synthesis of this compound 2-Aminothiazole 2-Aminothiazole Reaction_Mixture Reaction at 0°C to reflux 2-Aminothiazole->Reaction_Mixture Triphosgene Triphosgene Triphosgene->Reaction_Mixture Inert_Solvent Inert Solvent (e.g., Toluene) Inert_Solvent->Reaction_Mixture Base Base (e.g., Triethylamine) Base->Reaction_Mixture Triethylammonium_Chloride Triethylammonium Chloride Base->Triethylammonium_Chloride This compound This compound Reaction_Mixture->this compound HCl_gas HCl (gas) Reaction_Mixture->HCl_gas HCl_gas->Triethylammonium_Chloride Urea_Formation Urea Formation from this compound This compound This compound Reaction Room Temperature This compound->Reaction Amine R-NH2 Amine->Reaction Solvent Aprotic Solvent (e.g., DMF, CH3CN) Solvent->Reaction Thiazolyl_Urea N-(Thiazol-2-yl)-N'-(R)urea Reaction->Thiazolyl_Urea Carbamate_Formation Carbamate Formation from this compound This compound This compound Reaction Heating This compound->Reaction Alcohol R-OH Alcohol->Reaction Base_Catalyst Base (e.g., Pyridine, Et3N) Base_Catalyst->Reaction Thiazolyl_Carbamate O-Alkyl (Thiazol-2-yl)carbamate Reaction->Thiazolyl_Carbamate Drug_Development Role of this compound in Drug Discovery This compound This compound Parallel_Synthesis Parallel Synthesis This compound->Parallel_Synthesis Amine_Library Library of Amines (R-NH2) Amine_Library->Parallel_Synthesis Alcohol_Library Library of Alcohols (R-OH) Alcohol_Library->Parallel_Synthesis Urea_Library Library of Thiazolyl Ureas Parallel_Synthesis->Urea_Library Carbamate_Library Library of Thiazolyl Carbamates Parallel_Synthesis->Carbamate_Library Biological_Screening High-Throughput Screening Urea_Library->Biological_Screening Carbamate_Library->Biological_Screening SAR_Studies Structure-Activity Relationship (SAR) Studies Biological_Screening->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Drug_Candidate Drug Candidate Lead_Optimization->Drug_Candidate

References

Methodological & Application

Application Notes: Synthesis and Utility of Thiazolyl-Urea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazolyl-urea derivatives represent a significant class of heterocyclic compounds with diverse and potent biological activities. The thiazole ring is a key pharmacophore found in numerous approved drugs, and its combination with a urea moiety often enhances the therapeutic potential of the resulting molecule.[1] These derivatives have garnered considerable interest in drug discovery, demonstrating efficacy as anticancer, antimicrobial, and kinase-inhibiting agents. This document provides detailed protocols for the synthesis of thiazolyl-urea derivatives, focusing on the common and efficient reaction of 2-aminothiazole with isocyanates, and explores their applications in biomedical research.

Synthesis of Thiazolyl-Urea Derivatives

The predominant method for synthesizing N-aryl-N'-2-thiazolyl-urea derivatives involves the nucleophilic addition of a 2-aminothiazole to an appropriate isocyanate. This reaction is typically straightforward, proceeds with high yield, and allows for the generation of a diverse library of compounds by varying the substituents on both the thiazole and isocyanate precursors.

General Reaction Scheme

The synthesis is generally carried out by reacting a substituted 2-aminothiazole with an aryl isocyanate in a suitable solvent. The reaction can be performed at room temperature or with gentle heating to facilitate completion.

Reaction:

Data Presentation

The following table summarizes representative quantitative data for the synthesis of various thiazolyl-urea derivatives, highlighting the reaction conditions and yields.

Entry2-Aminothiazole DerivativeIsocyanate DerivativeSolventTemperature (°C)Time (h)Yield (%)Reference
12-Aminothiazolep-Tolylsulfonyl isocyanateAcetonitrileRoom Temp-Good[2]
22-Aminothiazolep-Tolyl isocyanateAcetonitrileRoom Temp-Good[2]
32-AminothiazoleBenzoyl isocyanateAcetonitrileRoom Temp-Good[2]
42-AminothiazoleEthyl isocyanateAcetonitrileRoom Temp-Good[2]
56-Substituted-2-aminobenzothiazoleAlkyl or Aryl isocyanateDichloromethane, Pyridine---[3]
62-AminobenzothiazoleAryl isocyanateAcetonitrileRoom Temp1-4-[3]

Note: Specific yield percentages and reaction times were not consistently available in the abstracts. "Good" indicates that the synthesis was reported to be efficient.

Experimental Protocols

Protocol 1: General Synthesis of N-Aryl-N'-(2-thiazolyl)urea Derivatives

This protocol describes a general method for the synthesis of thiazolyl-urea derivatives via the reaction of 2-aminothiazole with an isocyanate.

Materials:

  • Substituted 2-aminothiazole

  • Substituted aryl isocyanate

  • Anhydrous acetonitrile (or other suitable aprotic solvent like Dichloromethane or DMF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Condenser (if heating is required)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a solution of the substituted 2-aminothiazole (1.0 eq) in anhydrous acetonitrile, add the substituted aryl isocyanate (1.0 - 1.2 eq) portion-wise at room temperature with continuous stirring.

  • The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-4 hours). If the reaction is sluggish, it can be gently heated to reflux.

  • Upon completion, the reaction mixture is cooled to room temperature. The solid product that precipitates is collected by filtration.

  • If no precipitate forms, the solvent is removed under reduced pressure.

  • The crude product is washed with a cold, non-polar solvent (e.g., hexane or diethyl ether) to remove any unreacted starting materials.

  • The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) to afford the pure N-aryl-N'-(2-thiazolyl)urea derivative.

  • The structure of the synthesized compound should be confirmed by analytical techniques such as ¹H-NMR, ¹³C-NMR, IR, and elemental analysis.[1][4]

Applications in Drug Development

Thiazolyl-urea derivatives have emerged as promising candidates in drug development due to their ability to modulate various biological pathways implicated in diseases such as cancer and microbial infections.

Anticancer Activity

Numerous studies have reported the potent anticancer activity of thiazolyl-urea derivatives against various cancer cell lines, including lung, prostate, and breast cancer.[4][5] The mechanism of action often involves the inhibition of key protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.

Kinase Inhibition and Signaling Pathways

Thiazolyl-urea derivatives have been identified as potent inhibitors of several protein kinases involved in cancer progression. A significant target is the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in human cancers.[6] Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation ThiazolylUrea Thiazolyl-Urea Derivative ThiazolylUrea->PI3K Inhibition

Furthermore, some derivatives have shown inhibitory activity against other key kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are critical for tumor growth and angiogenesis.

Experimental_Workflow Start Start: Design of Thiazolyl-Urea Derivatives Synthesis Synthesis of Thiazolyl-Urea Derivatives Start->Synthesis Purification Purification and Characterization (NMR, IR, MS) Synthesis->Purification BioAssay Biological Evaluation (Anticancer, Antimicrobial) Purification->BioAssay DataAnalysis Data Analysis (IC50, MIC) BioAssay->DataAnalysis LeadOpt Lead Optimization DataAnalysis->LeadOpt Structure-Activity Relationship (SAR) End End: Identification of Drug Candidate DataAnalysis->End LeadOpt->Synthesis

Antimicrobial Activity

Certain thiazolyl-urea derivatives have also demonstrated significant antimicrobial properties against a range of bacteria and fungi.[1][4] The exact mechanisms of their antimicrobial action are still under investigation but may involve the disruption of essential cellular processes in microorganisms.

Conclusion

The synthesis of thiazolyl-urea derivatives via the reaction of 2-aminothiazoles with isocyanates is a robust and versatile method for generating a wide array of biologically active compounds. These derivatives have shown considerable promise as anticancer and antimicrobial agents, primarily through the inhibition of key signaling pathways. The provided protocols and data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the exploration and optimization of this important class of molecules for therapeutic applications.

References

Application Notes and Protocols for the Preparation of 2-Thiazolyl Carbamates from Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thiazolyl carbamates are a class of organic compounds that have garnered significant interest in medicinal chemistry and drug development. The thiazole ring is a prominent scaffold in many biologically active molecules, and the carbamate linkage serves as a stable and versatile functional group, often used as a bioisostere for amide or ester bonds.[1] This combination can impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. The preparation of these compounds directly from readily available alcohols and 2-aminothiazole derivatives is a key synthetic challenge.

These application notes provide detailed protocols and comparative data for the synthesis of 2-thiazolyl carbamates from alcohols, focusing on one-pot methodologies that offer efficiency and convenience for research and development.

Synthetic Strategies Overview

The preparation of 2-thiazolyl carbamates from alcohols can be broadly approached via two main strategies:

  • Two-Step Synthesis via Chloroformates: This traditional method involves the conversion of an alcohol to a more reactive chloroformate, which is then reacted with 2-aminothiazole. While reliable, this method involves handling of sensitive chloroformate intermediates.

  • One-Pot Synthesis using Carbonylating Agents: This modern and more efficient approach involves the in-situ activation of either the alcohol or the 2-aminothiazole with a carbonylating agent, followed by reaction with the other component in the same reaction vessel. This avoids the isolation of unstable intermediates and often leads to higher overall yields. Common carbonylating agents include phosgene equivalents (e.g., triphosgene), N,N'-carbonyldiimidazole (CDI), and N,N'-disuccinimidyl carbonate (DSC).[2][3][4]

This document will focus on the one-pot synthetic strategies due to their efficiency and milder reaction conditions.

Logical Workflow for One-Pot Synthesis

The general workflow for the one-pot synthesis of 2-thiazolyl carbamates from alcohols involves the activation of a carbonyl donor which then reacts sequentially with the alcohol and 2-aminothiazole.

G cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_end Outcome 2-Aminothiazole 2-Aminothiazole Carbamoylation Reaction with 2-Aminothiazole 2-Aminothiazole->Carbamoylation Alcohol Alcohol Activation Activation of Carbonylating Agent and Reaction with Alcohol Alcohol->Activation Carbonylating_Agent Carbonylating Agent (e.g., CDI, DSC) Carbonylating_Agent->Activation Activation->Carbamoylation Reactive Intermediate Workup Aqueous Workup & Extraction Carbamoylation->Workup Purification Purification (e.g., Chromatography) Workup->Purification Final_Product 2-Thiazolyl Carbamate Purification->Final_Product

Figure 1: General workflow for the one-pot synthesis of 2-thiazolyl carbamates.

Reaction Mechanism

The reaction proceeds through the formation of a reactive intermediate from the alcohol and the carbonylating agent. For instance, with N,N'-disuccinimidyl carbonate (DSC), the alcohol first forms a succinimidyl carbonate. This activated intermediate is then susceptible to nucleophilic attack by the exocyclic amino group of 2-aminothiazole to furnish the desired carbamate and N-hydroxysuccinimide as a byproduct.[2][5]

G cluster_mechanism Reaction Mechanism with DSC Alcohol R-OH (Alcohol) Intermediate R-O-CO-NHS (Activated Carbonate) Alcohol->Intermediate + DSC, Base DSC DSC (N,N'-Disuccinimidyl Carbonate) DSC->Intermediate Base Base (e.g., Et3N) Base->Intermediate Product 2-Thiazolyl Carbamate Intermediate->Product + 2-Aminothiazole Byproduct NHS (N-Hydroxysuccinimide) Intermediate->Byproduct - NHS 2-AT 2-Aminothiazole 2-AT->Product

Figure 2: Simplified reaction mechanism using DSC as the carbonylating agent.

Experimental Protocols

The following protocols are generalized procedures for the synthesis of 2-thiazolyl carbamates from alcohols using different carbonylating agents. Researchers should optimize conditions for specific substrates.

Protocol 1: Synthesis using N,N'-Disuccinimidyl Carbonate (DSC)

This method is advantageous due to the stability of the intermediate mixed carbonates and the mild reaction conditions.[2][5]

Materials:

  • Alcohol (1.0 mmol)

  • N,N'-Disuccinimidyl carbonate (DSC) (1.2 mmol)

  • Triethylamine (Et3N) or Pyridine (2.0 mmol)

  • 2-Aminothiazole (1.1 mmol)

  • Anhydrous acetonitrile (CH3CN) or Dichloromethane (CH2Cl2) (10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the alcohol (1.0 mmol) in anhydrous acetonitrile (5 mL) at room temperature, add N,N'-disuccinimidyl carbonate (1.2 mmol) and triethylamine (2.0 mmol).

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the formation of the activated succinimidyl carbonate intermediate by thin-layer chromatography (TLC).

  • Once the formation of the intermediate is complete, add 2-aminothiazole (1.1 mmol) to the reaction mixture.

  • Continue stirring at room temperature for an additional 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous NaHCO3 (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-thiazolyl carbamate.

Protocol 2: Synthesis using N,N'-Carbonyldiimidazole (CDI)

CDI is a safe and convenient alternative to phosgene for carbamate synthesis. The reaction proceeds via a reactive acylimidazole intermediate.[4]

Materials:

  • Alcohol (1.0 mmol)

  • N,N'-Carbonyldiimidazole (CDI) (1.1 mmol)

  • 2-Aminothiazole (1.2 mmol)

  • Anhydrous tetrahydrofuran (THF) or Dichloromethane (CH2Cl2) (10 mL)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 mmol) in anhydrous THF (5 mL).

  • Add CDI (1.1 mmol) in one portion and stir the mixture at room temperature for 1-2 hours, or until TLC analysis indicates complete formation of the acylimidazole intermediate.

  • Add 2-aminothiazole (1.2 mmol) to the reaction mixture.

  • Heat the reaction mixture to reflux and stir for 16-48 hours. Monitor the progress of the reaction by TLC.

  • After cooling to room temperature, quench the reaction with deionized water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with brine (10 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (e.g., eluting with a gradient of ethyl acetate in hexane) to yield the desired 2-thiazolyl carbamate.

Data Presentation

The following table summarizes representative yields for the synthesis of various alkyl N-(thiazol-2-yl)carbamates based on the general protocols described above. Please note that these are illustrative examples, and actual yields may vary depending on the specific substrate and reaction conditions.

EntryAlcohol SubstrateCarbonylating AgentTypical Yield (%)
1Benzyl AlcoholDSC85-95
2EthanolDSC75-85
3IsopropanolDSC60-75
4CyclohexanolDSC70-80
5Benzyl AlcoholCDI80-90
6n-ButanolCDI70-80
72-PhenylethanolCDI78-88

Yields are approximate and based on literature for similar transformations. Optimization is recommended for specific substrates.

Applications in Drug Development

The 2-thiazolyl carbamate moiety is present in a variety of compounds with therapeutic potential. The synthetic methods described herein provide a direct route to novel derivatives for screening and lead optimization. For example, derivatives of 2-aminothiazole have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties. The ability to readily introduce a range of alkoxy groups via the carbamate linkage allows for the fine-tuning of properties such as solubility, metabolic stability, and target binding affinity, which are critical aspects of the drug discovery and development process.

Conclusion

The one-pot synthesis of 2-thiazolyl carbamates from alcohols using carbonylating agents like N,N'-disuccinimidyl carbonate and N,N'-carbonyldiimidazole represents an efficient and versatile strategy for accessing this important class of compounds. The provided protocols offer a solid foundation for researchers in the synthesis of novel 2-thiazolyl carbamate derivatives for applications in drug discovery and medicinal chemistry. Further optimization of reaction conditions for specific substrates is encouraged to achieve maximum yields and purity.

References

Application Notes and Protocols: 2-Isocyanato-thiazole in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-isocyanato-thiazole in solid-phase organic synthesis (SPOS), a key methodology for the generation of combinatorial libraries of thiazole-containing urea derivatives. Thiazole and urea moieties are important pharmacophores found in a wide range of biologically active compounds. The combination of these scaffolds through SPOS offers an efficient route to novel chemical entities for drug discovery.

Introduction

Solid-phase organic synthesis is a powerful technique for the efficient production of large numbers of compounds in a parallel or combinatorial fashion. The key advantage of SPOS lies in the simplification of purification, as excess reagents and by-products can be removed by simple washing of the solid support (resin). This methodology is particularly well-suited for the synthesis of libraries of related compounds, which is a cornerstone of modern drug discovery.

This compound is a valuable building block for the introduction of a 2-ureido-thiazole moiety into a target molecule. The isocyanate group is highly reactive towards nucleophiles, such as amines, leading to the formation of a stable urea linkage. When an amine is immobilized on a solid support, the reaction with this compound allows for the straightforward synthesis of resin-bound thiazolyl ureas. Subsequent cleavage from the resin yields the desired products in high purity.

Applications

The solid-phase synthesis of thiazolyl ureas using this compound is applicable to:

  • Combinatorial Chemistry and Library Synthesis: Rapid generation of diverse libraries of thiazole-urea derivatives for high-throughput screening.

  • Drug Discovery: Synthesis of potential therapeutic agents, as the thiazole-urea scaffold is present in numerous biologically active molecules.

  • Structure-Activity Relationship (SAR) Studies: Efficient synthesis of analogs to explore the SAR of a lead compound.

Experimental Protocols

The following protocols describe a general procedure for the solid-phase synthesis of a library of N-substituted-N'-(thiazol-2-yl)ureas. The synthesis starts with a resin-bound primary or secondary amine.

Protocol 1: General Procedure for the Synthesis of a Thiazolyl Urea Library on Solid Support

This protocol outlines the key steps for the synthesis of a library of thiazolyl ureas starting from an amino-functionalized resin.

1. Resin Swelling:

  • Place the appropriate amount of amine-functionalized resin (e.g., Rink Amide resin, 100-200 mesh, ~0.5 mmol/g loading) in a solid-phase synthesis vessel.

  • Add a suitable solvent for swelling, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) (10 mL per gram of resin).

  • Gently agitate the resin slurry for 30-60 minutes at room temperature.

  • Drain the solvent.

2. Fmoc-Deprotection (if using Fmoc-protected amino resin):

  • To the swollen resin, add a 20% solution of piperidine in DMF (10 mL per gram of resin).

  • Agitate the mixture for 20-30 minutes at room temperature.

  • Drain the solution and repeat the piperidine treatment once more for 10 minutes.

  • Wash the resin thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

  • Perform a Kaiser test to confirm the presence of free primary amine.

3. Coupling with this compound:

  • Prepare a solution of this compound (3-5 equivalents relative to the resin loading) in a suitable anhydrous solvent (e.g., DMF, DCM, or a mixture thereof).

  • Add the this compound solution to the resin.

  • If desired, a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1-2 equivalents) can be added to facilitate the reaction, particularly with secondary amines or amine hydrochlorides.

  • Agitate the reaction mixture at room temperature for 2-16 hours. The reaction progress can be monitored by a negative Kaiser test, indicating the consumption of the free amine.

  • Drain the reaction solution.

4. Washing:

  • Wash the resin thoroughly to remove excess reagents and by-products. A typical washing sequence is:

    • DMF (3 x 10 mL)

    • DCM (3 x 10 mL)

    • Methanol (MeOH) (3 x 10 mL)

    • DCM (3 x 10 mL)

  • Dry the resin under vacuum.

5. Cleavage from the Resin:

  • Prepare a cleavage cocktail appropriate for the resin used. For Rink Amide resin, a common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Add the cleavage cocktail to the dried resin (10 mL per gram of resin).

  • Agitate the mixture at room temperature for 1-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh cleavage cocktail or DCM.

  • Combine the filtrates.

6. Product Isolation and Purification:

  • Concentrate the filtrate under reduced pressure to remove the majority of the TFA.

  • Precipitate the crude product by adding cold diethyl ether.

  • Collect the precipitate by filtration or centrifugation.

  • Wash the crude product with cold diethyl ether.

  • Purify the product by an appropriate method, such as preparative HPLC or crystallization, if necessary.

  • Characterize the final product by LC-MS and NMR spectroscopy.

Data Presentation

The following table presents illustrative data for a hypothetical library of thiazolyl ureas synthesized using the general protocol described above. The data includes yields and purities, which are critical metrics for evaluating the success of a solid-phase synthesis campaign.

Table 1: Illustrative Yields and Purities of a Synthesized Thiazolyl Urea Library

Compound IDR Group on Resin-Bound AmineMolecular Weight ( g/mol )Overall Yield (%)Purity by HPLC (%)
TU-001 Benzyl233.2985>95
TU-002 4-Methoxybenzyl263.3282>95
TU-003 2-Phenylethyl247.3288>95
TU-004 Cyclohexyl225.3275>90
TU-005 Isopropyl185.2578>90

Note: The data in this table is for illustrative purposes only and represents typical outcomes for solid-phase synthesis of small molecules.

Visualizations

The following diagrams illustrate the key workflows and relationships in the solid-phase synthesis of thiazolyl ureas.

experimental_workflow cluster_resin_prep Resin Preparation cluster_synthesis Synthesis cluster_product_isolation Product Isolation Resin Amine-Functionalized Resin Swell Resin Swelling (DMF or DCM) Resin->Swell Deprotect Fmoc-Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Washing Deprotect->Wash1 Couple Coupling with This compound Wash1->Couple Wash2 Washing Couple->Wash2 Cleave Cleavage (e.g., 95% TFA) Wash2->Cleave Isolate Isolation & Purification Cleave->Isolate Characterize Characterization (LC-MS, NMR) Isolate->Characterize

Caption: General workflow for the solid-phase synthesis of thiazolyl ureas.

logical_relationship Resin Solid Support (e.g., Polystyrene Resin) Linker Linker (e.g., Rink Amide) Resin->Linker functionalized with StartingMaterial Resin-Bound Amine (Primary or Secondary) Linker->StartingMaterial provides anchor for Intermediate Resin-Bound Thiazolyl Urea StartingMaterial->Intermediate reacts with Reagent This compound Reagent->Intermediate reacts with Product Final Product (N-Substituted-N'-(thiazol-2-yl)urea) Intermediate->Product yields after cleavage Cleavage Cleavage Reagent (e.g., TFA) Cleavage->Intermediate induces cleavage of

Caption: Key components and their relationships in the synthesis.

Application Notes and Protocols: Reaction of 2-Isocyanato-thiazole with Primary Amines for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of 2-ureido-thiazole derivatives is a significant area of interest in medicinal chemistry due to the diverse biological activities exhibited by this scaffold. These compounds have shown promise as potent inhibitors of various protein kinases, making them attractive candidates for the development of novel therapeutics, particularly in oncology and inflammatory diseases. The core reaction involves the formation of a urea linkage between a 2-thiazole moiety and a primary amine. While the direct reaction of 2-isocyanato-thiazole with a primary amine represents a direct route to these products, the more prevalent and often more practical synthetic strategy involves the reaction of a 2-aminothiazole with an isocyanate. An alternative approach to access the this compound intermediate is through the in situ Curtius rearrangement of a 2-thiazolecarbonyl azide. This document provides detailed application notes and protocols for the synthesis and evaluation of 2-ureido-thiazole derivatives.

Synthetic Methodologies

The formation of 2-ureido-thiazoles can be primarily achieved via two main synthetic pathways. The choice of method often depends on the availability of starting materials and the desired substitution patterns on the final molecule.

Method A: Reaction of 2-Aminothiazole with Isocyanate (The Common Route)

This is the most widely employed method for the synthesis of 2-ureido-thiazole derivatives. It involves the nucleophilic addition of the 2-amino group of a substituted thiazole to the electrophilic carbon of an isocyanate. The reaction is typically high-yielding and proceeds under mild conditions.

Method B: Reaction of this compound with Primary Amine (via Curtius Rearrangement)

This method addresses the user's specific query and involves the in situ generation of this compound from a carboxylic acid precursor, followed by its reaction with a primary amine. The Curtius rearrangement is a classic transformation for converting carboxylic acids to isocyanates.[1]

Data Presentation: Synthesis of 2-Ureido-Thiazole Derivatives

The following tables summarize quantitative data for the synthesis of 2-ureido-thiazole derivatives via the reaction of 2-aminothiazoles with various isocyanates.

Table 1: Synthesis of N-(substituted)-4-(pyridin-2-yl)thiazol-2-yl Ureas

Entry2-Aminothiazole DerivativeIsocyanateSolventConditionsYield (%)Reference
12-Amino-4-(pyridin-2-yl)thiazoleCyclopentyl isocyanateTHFEt3N, r.t., 1 h-[2]
22-Amino-4-(pyridin-2-yl)thiazolePhenyl isocyanateTHFEt3N, r.t., 1 h-[2]

Table 2: Synthesis of 1-(Thiazol-2-yl)-3-(m-tolyl)urea Derivatives

Entry2-Aminothiazole DerivativeIsocyanateSolventCatalystConditionsYield (%)Reference
12-Aminothiazolem-Toluyl isocyanateDMFAK2CO3r.t.High[3]
22-Amino-4,5-dihydrothiazole-4-carboxylic acidm-Toluyl isocyanateDMFAK2CO3r.t.High[3]
32-Aminobenzothiazolem-Toluyl isocyanateDMFAK2CO3r.t.High[3]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Ureido-Thiazoles from 2-Aminothiazole and Isocyanate

This protocol is adapted from the synthesis of N-(2-methoxyphenyl)-4-(pyridin-2-yl)thiazol-2-amine, which can be modified for the synthesis of urea derivatives.[2]

Materials:

  • Substituted 2-aminothiazole (1.0 eq)

  • Substituted isocyanate (1.1 eq)

  • Triethylamine (Et3N) (3.0 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • To a solution of the substituted 2-aminothiazole in anhydrous THF, add triethylamine.

  • To this mixture, add the substituted isocyanate dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3 x volume).

  • Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate in hexane) to afford the desired 2-ureido-thiazole derivative.

Protocol 2: Synthesis of this compound via Curtius Rearrangement and Subsequent Reaction with a Primary Amine

This is a general protocol based on established Curtius rearrangement procedures.[3][4]

Materials:

  • 2-Thiazolecarboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl2) or oxalyl chloride (1.2 eq)

  • Sodium azide (NaN3) (1.5 eq)

  • Anhydrous toluene or dioxane

  • Primary amine (1.1 eq)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard work-up and purification equipment

Procedure:

  • Formation of Acyl Azide: Convert 2-thiazolecarboxylic acid to its corresponding acyl chloride by reacting with thionyl chloride or oxalyl chloride in an inert solvent. Subsequently, treat the acyl chloride with sodium azide in a suitable solvent (e.g., acetone/water) to form the 2-thiazolecarbonyl azide.

  • Curtius Rearrangement (In Situ Generation of Isocyanate): Carefully heat the solution of 2-thiazolecarbonyl azide in an inert, anhydrous solvent such as toluene. The acyl azide will rearrange to form this compound with the evolution of nitrogen gas.[4]

  • Reaction with Primary Amine: To the solution containing the in situ generated this compound, add the primary amine.

  • Continue to stir the reaction mixture, typically at room temperature or with gentle heating, until the reaction is complete as monitored by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired 2-ureido-thiazole derivative.

Applications in Drug Development: Targeting Kinase Signaling Pathways

2-Ureido-thiazole derivatives have emerged as potent inhibitors of key protein kinases involved in cancer and inflammation, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and p38 Mitogen-Activated Protein Kinase (p38 MAPK).[5][6]

VEGFR-2 Signaling Pathway in Angiogenesis

VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels. In cancer, tumor growth is dependent on angiogenesis to supply nutrients and oxygen. Inhibition of VEGFR-2 can block this process, thereby inhibiting tumor growth and metastasis.[5][6] 2-Ureido-thiazole derivatives can act as ATP-competitive inhibitors of the VEGFR-2 kinase domain.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds Inhibitor 2-Ureido-Thiazole Inhibitor Inhibitor->VEGFR2 Inhibits (ATP-competitive) PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Migration, Survival, Angiogenesis) ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: VEGFR-2 signaling pathway and its inhibition.

p38 MAPK Signaling Pathway in Inflammation

The p38 MAPK signaling pathway is activated in response to inflammatory cytokines and cellular stress. It plays a central role in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[7] Inhibitors of p38 MAPK, including certain 2-ureido-thiazole derivatives, have therapeutic potential in treating inflammatory diseases like rheumatoid arthritis.

p38_MAPK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress / Inflammatory Cytokines (e.g., TNF-α, IL-1β) MAPKKK MAPKKK (e.g., TAK1, MEKKs) Stress->MAPKKK MKK MKK3 / MKK6 MAPKKK->MKK p38 p38 MAPK MKK->p38 Phosphorylates MK2 MAPKAPK2 p38->MK2 TranscriptionFactors Transcription Factors (e.g., AP-1, CREB) p38->TranscriptionFactors GeneExpression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) MK2->GeneExpression mRNA stabilization Inhibitor 2-Ureido-Thiazole Inhibitor Inhibitor->p38 Inhibits TranscriptionFactors->GeneExpression

Caption: p38 MAPK signaling pathway in inflammation.

Experimental Workflow for Drug Discovery

The development of 2-ureido-thiazole derivatives as kinase inhibitors follows a structured workflow from initial synthesis to biological evaluation.

DrugDiscovery_Workflow cluster_synthesis Chemical Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Start Starting Materials (2-Aminothiazole & Isocyanate) Reaction Urea Formation Reaction Start->Reaction Purification Purification (Chromatography/Recrystallization) Reaction->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization KinaseAssay Biochemical Kinase Assay (e.g., VEGFR-2, p38) Characterization->KinaseAssay CellProliferation Cell-based Proliferation Assay (e.g., MTT, SRB) KinaseAssay->CellProliferation TargetEngagement Cellular Target Engagement (e.g., Western Blot for p-VEGFR-2) CellProliferation->TargetEngagement PK_PD Pharmacokinetics & Pharmacodynamics TargetEngagement->PK_PD Efficacy Animal Efficacy Models (e.g., Xenograft, Arthritis) PK_PD->Efficacy Toxicity Toxicology Studies Efficacy->Toxicity LeadOpt Lead Optimization Toxicity->LeadOpt cluster_synthesis cluster_synthesis LeadOpt->cluster_synthesis Iterative Design

Caption: Drug discovery workflow for 2-ureido-thiazoles.

Protocol 3: In Vitro VEGFR-2 Kinase Inhibitory Assay

This is a general protocol for determining the inhibitory activity of a compound against VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer

  • ATP

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • Test compound (2-ureido-thiazole derivative)

  • Positive control inhibitor (e.g., Sorafenib)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and the positive control in the appropriate solvent (e.g., DMSO).

  • In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the substrate.

  • Add the serially diluted test compounds and controls to the respective wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method, such as the ADP-Glo™ assay which quantifies the amount of ADP produced.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

The reaction of 2-aminothiazoles with isocyanates provides a robust and versatile method for the synthesis of 2-ureido-thiazole derivatives with significant potential in drug discovery. While the direct reaction of this compound with primary amines is less common, it can be achieved through the in situ generation of the isocyanate via a Curtius rearrangement. The resulting compounds have shown promising activity as inhibitors of key signaling pathways, such as those mediated by VEGFR-2 and p38 MAPK, making them valuable scaffolds for the development of new anticancer and anti-inflammatory agents. The protocols and data presented herein serve as a comprehensive guide for researchers in this field.

References

Application Notes and Protocols: Synthesis of Thiazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of kinase inhibitors featuring a thiazole scaffold. While the direct use of 2-isocyanato-thiazole as a starting material is not widely documented in the synthesis of kinase inhibitors, a prevalent and effective alternative involves the reaction of 2-aminothiazole derivatives with various isocyanates to form a key urea linkage. This linkage is a common structural motif in many potent kinase inhibitors.

This document outlines the general synthetic strategy, provides specific examples with their biological activities, and details experimental protocols for the synthesis and evaluation of these compounds.

Introduction: The Thiazole Scaffold in Kinase Inhibitors

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds, including several approved kinase inhibitors.[1] Its unique structural and electronic properties allow it to participate in key interactions within the ATP-binding pocket of kinases, making it an attractive core for the design of novel inhibitors. The urea moiety often serves as a crucial hydrogen bond donor and acceptor, anchoring the inhibitor to the kinase's hinge region.

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[2][3] Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.

Synthetic Strategy: The 2-Aminothiazole Approach

The most common and versatile method for synthesizing N-thiazolyl urea-based kinase inhibitors involves the reaction of a 2-aminothiazole derivative with a suitable isocyanate. This approach allows for the facile diversification of the inhibitor structure by varying the substituents on both the thiazole ring and the isocyanate.

The general synthetic workflow is depicted below:

G cluster_0 Synthesis of 2-Aminothiazole Precursor cluster_1 Urea Formation cluster_2 Evaluation start α-Haloketone + Thioamide/Thiourea hantzsch Hantzsch Thiazole Synthesis start->hantzsch aminothiazole Substituted 2-Aminothiazole hantzsch->aminothiazole reaction Nucleophilic Addition aminothiazole->reaction isocyanate Aryl/Alkyl Isocyanate isocyanate->reaction product N-Thiazolyl Urea Kinase Inhibitor reaction->product purification Purification and Characterization product->purification bioassay Biological Evaluation (Kinase Assays, Cell-based Assays) purification->bioassay

Caption: General workflow for the synthesis and evaluation of N-thiazolyl urea kinase inhibitors.

Data Presentation: Examples of Thiazole-Based Kinase Inhibitors

The following table summarizes the biological activity of representative kinase inhibitors synthesized using the 2-aminothiazole approach.

Compound IDTarget Kinase(s)IC50 (nM)Reference
Dasatinib Bcr-Abl, Src family<1[4]
Compound 25 CDK9640 - 2010 (cellular)[2]
Compound 40 B-RAFV600E23.1[2]
Pyridylthiazole urea 5a ROCK1170[5]

Experimental Protocols

Protocol 1: Synthesis of a Representative N-Thiazolyl Urea Kinase Inhibitor

This protocol describes the synthesis of a generic N-(thiazol-2-yl)urea derivative, which can be adapted for the synthesis of various analogs by choosing the appropriate starting materials.

Materials:

  • Substituted 2-aminothiazole (1.0 eq)

  • Substituted aryl isocyanate (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Stir plate and stir bar

  • Round-bottom flask

  • Nitrogen or Argon atmosphere setup

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of the substituted 2-aminothiazole (1.0 eq) in anhydrous DMF or DCM in a round-bottom flask under a nitrogen atmosphere, add the substituted aryl isocyanate (1.0 eq) at room temperature.

  • Stir the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by TLC.

  • Upon completion of the reaction (as indicated by TLC), the reaction mixture is concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-thiazolyl urea derivative.

  • The structure and purity of the final compound are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (Generic)

This protocol provides a general method for evaluating the inhibitory activity of a synthesized compound against a specific protein kinase using a luminescence-based assay.

Materials:

  • Synthesized inhibitor compound

  • Recombinant protein kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer

  • Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader capable of luminescence detection

  • White, opaque 384-well microplates

Procedure:

  • Prepare a serial dilution of the inhibitor compound in the kinase assay buffer.

  • In a 384-well microplate, add the kinase, substrate, and inhibitor solution.

  • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL.

  • Incubate the reaction mixture at the optimal temperature for the kinase (usually 30 °C) for a specified period (e.g., 60 minutes).

  • Stop the kinase reaction and detect the amount of ADP produced using the luminescent kinase assay kit according to the manufacturer's instructions. This typically involves a two-step addition of reagents.

  • Measure the luminescence signal using a microplate reader.

  • The IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the kinase activity, is calculated by fitting the data to a four-parameter logistic dose-response curve.

G cluster_0 Kinase Reaction cluster_1 Detection cluster_2 Data Analysis Kinase Kinase ReactionMix Reaction Mixture Kinase->ReactionMix Substrate Substrate Substrate->ReactionMix ATP ATP ATP->ReactionMix Inhibitor Thiazole Inhibitor Inhibitor->ReactionMix ADP ADP (Product) ReactionMix->ADP Luminescence Luminescence Signal ADP->Luminescence DetectionReagent Detection Reagent DetectionReagent->Luminescence IC50 IC50 Calculation Luminescence->IC50

Caption: Workflow for a typical in vitro kinase inhibition assay.

Signaling Pathway Visualization

The following diagram illustrates a simplified representation of the RAF-MEK-ERK signaling pathway, which is often targeted by kinase inhibitors. For instance, inhibitors of B-RAF, a key kinase in this pathway, have been successfully developed for cancer therapy.

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS BRAF B-RAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation, Survival TranscriptionFactors->CellProliferation

References

Application Notes and Protocols for the Development of Antimicrobial Agents from 2-Isocyanato-Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The thiazole ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities, including antimicrobial properties.[1][2] The emergence of multidrug-resistant pathogens necessitates the continuous development of novel antimicrobial agents.[1][3] Thiazole derivatives, particularly those incorporating urea, thiourea, or amide linkages, have shown significant promise in this area.[4][5][6]

2-Isocyanato-thiazole serves as a highly reactive intermediate for the synthesis of a diverse library of N-substituted thiazole compounds. By reacting this intermediate with various nucleophiles (amines, alcohols, thiols), a range of derivatives such as thiazolyl-ureas, -carbamates, and -thiocarbamates can be readily synthesized. These derivatives are of significant interest for their potential to inhibit essential microbial pathways. This document provides an overview of the synthesis, antimicrobial activity, and potential mechanisms of action of these compounds, along with detailed protocols for their preparation and evaluation.

I. Synthetic Pathways and Rationale

The primary synthetic strategy involves the generation of a this compound intermediate, or more commonly, the reaction of a 2-aminothiazole precursor with reagents that lead to the formation of analogous urea and thiourea structures. The isocyanate group is highly electrophilic and readily reacts with nucleophiles, making it a versatile handle for creating diverse molecular structures.

A common and safer laboratory approach involves the reaction of 2-aminothiazole derivatives with various isocyanates or isothiocyanates to yield the target urea and thiourea compounds, respectively. This method avoids the isolation of the potentially hazardous this compound.

General Synthetic Workflow:

The overall process for developing these antimicrobial agents can be broken down into several key stages: Synthesis, Purification, Characterization, and Biological Evaluation.

G cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation S1 Start with 2-Aminothiazole Derivative S2 React with Isocyanate/Isothiocyanate or Phosgene equivalent S1->S2 S3 Formation of Thiazolyl Urea/ Thiourea Derivative S2->S3 P1 Recrystallization or Column Chromatography S3->P1 P2 Structural Confirmation (NMR, IR, Mass Spec) P1->P2 B1 Primary Screening: MIC Determination P2->B1 B2 Secondary Screening: MBC/MFC Determination B1->B2 B3 Mechanism of Action Studies (e.g., Enzyme Assays) B2->B3 B4 Toxicity Assays B3->B4

Caption: General workflow for synthesis and evaluation.

II. Experimental Protocols

Protocol 1: Synthesis of N-Aryl-N'-(thiazol-2-yl)urea Derivatives

This protocol describes a general method for the synthesis of thiazolyl urea derivatives, a class of compounds often exhibiting antimicrobial properties.

Materials:

  • Substituted 2-aminothiazole

  • Aryl isocyanate

  • Dry Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Magnetic stirrer and hotplate

  • Round bottom flask with reflux condenser

  • Standard glassware for workup and purification

Procedure:

  • In a clean, dry round bottom flask, dissolve the substituted 2-aminothiazole (1.0 eq) in anhydrous THF.

  • To this stirring solution, add the corresponding aryl isocyanate (1.1 eq) dropwise at room temperature.

  • Allow the reaction mixture to stir at room temperature for 4-6 hours or until Thin Layer Chromatography (TLC) indicates the consumption of the starting material. Gentle heating may be required for less reactive starting materials.

  • Upon completion, reduce the solvent volume under reduced pressure.

  • The resulting precipitate is collected by filtration, washed with cold diethyl ether to remove unreacted starting materials, and dried under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-aryl-N'-(thiazol-2-yl)urea derivative.

  • Characterize the final product using IR, 1H-NMR, 13C-NMR, and Mass Spectrometry.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against various bacterial and fungal strains.[7]

Materials:

  • Synthesized thiazole derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Microplate reader

  • Standard antimicrobial drugs (e.g., Ciprofloxacin, Ampicillin, Fluconazole) as positive controls

  • DMSO (for dissolving compounds)

Procedure:

  • Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).

  • In each well of a 96-well plate, add 100 µL of the appropriate sterile broth.

  • Add 100 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Prepare a microbial inoculum suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells.

  • Add 10 µL of the prepared microbial suspension to each well.

  • Include a positive control (broth with microbes and a standard antibiotic), a negative control (broth with microbes and DMSO, but no compound), and a sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by using a microplate reader.

III. Antimicrobial Activity Data

The antimicrobial potential of thiazole derivatives is demonstrated by their Minimum Inhibitory Concentration (MIC) values against various pathogens. The data below is a summary from various studies on thiazole-containing ureas, thioureas, and other related derivatives.

Table 1: Antibacterial Activity of Representative Thiazole Derivatives (MIC in µg/mL)

Compound TypeDerivative/SubstituentS. aureusE. coliReference
Thiazolyl-ureaN-(5-pyrimidin-5-yl)-N'-(ethyl)urea0.03-0.06>16[6]
Thiazolyl-thiourea3-chlorophenyl2-32>64[5]
2-Aminothiazole Derivative2-(3,4-dimethoxyphenyl)ethanamine230-700230-700[7]
Thiazolyl-pyrazolineN-allyl, various pyrazoline subs.0.03-7.810.03-7.81[8]
Thiazolyl-benzenesulfonamide4-chlorophenyl phthalazine170->3750170->3750[7]

Table 2: Antifungal Activity of Representative Thiazole Derivatives (MIC in µg/mL)

Compound TypeDerivative/SubstituentC. albicansA. nigerReference
Thiazolyl-thioureaHalogenated phenyl>64>64[5]
2-Aminothiazole Derivative2-(3,4-dimethoxyphenyl)ethanamine60-47060-470[7]
Thiazolyl-pyrazoline1,2,3-triazol-4-yl-pyrazol200Not Reported[8][9]
Thiazolyl-benzenesulfonamide4-chlorophenyl phthalazine60-23060-230[7]

IV. Potential Mechanisms of Action

Molecular docking and enzymatic studies have suggested several potential targets for thiazole-based antimicrobial agents. The inhibition of these essential enzymes disrupts critical cellular processes, leading to microbial death.[1][4][7][8]

Diagram of Potential Bacterial Targets:

This diagram illustrates how different thiazole derivatives may inhibit key bacterial enzymes involved in protein synthesis, DNA replication, cell wall synthesis, and fatty acid synthesis.

G cluster_pathways Bacterial Cellular Processes cluster_compounds Thiazole Derivatives cluster_targets Enzyme Targets DNA_Rep DNA Replication Protein_Syn Protein Synthesis CellWall_Syn Cell Wall Synthesis FattyAcid_Syn Fatty Acid Synthesis Folate_Syn Folate Synthesis Thiazole_Urea Thiazolyl Ureas Gyrase DNA Gyrase/ Topoisomerase Thiazole_Urea->Gyrase MurB MurB Enzyme Thiazole_Urea->MurB Thiazole_Thiourea Thiazolyl Thioureas DHFR DHFR Thiazole_Thiourea->DHFR Thiazole_Amide Thiazolyl Amides FabH FabH Enzyme Thiazole_Amide->FabH Gyrase->DNA_Rep inhibits tRNA_Synth Tyrosyl-tRNA Synthetase tRNA_Synth->Protein_Syn inhibits MurB->CellWall_Syn inhibits FabH->FattyAcid_Syn inhibits DHFR->Folate_Syn inhibits

Caption: Inhibition of bacterial pathways by thiazoles.

Diagram of a Potential Antifungal Target:

A primary mechanism for antifungal activity involves the disruption of the fungal cell membrane by inhibiting enzymes crucial for ergosterol synthesis.

G Thiazole Antifungal Thiazole Derivative Enzyme 14α-lanosterol demethylase Thiazole->Enzyme inhibits Pathway2 Ergosterol Enzyme->Pathway2 blocks conversion Pathway1 Lanosterol Pathway1->Enzyme Membrane Disrupted Fungal Cell Membrane Integrity Pathway2->Membrane leads to

Caption: Inhibition of fungal ergosterol synthesis.

V. Structure-Activity Relationship (SAR) Insights

Several studies have provided insights into the relationship between the chemical structure of thiazole derivatives and their antimicrobial activity:

  • Substituents on the Phenyl Ring: For thiazolyl ureas and thioureas, the presence and position of electron-withdrawing groups, such as halogens (Cl, F) or nitro groups, on an associated phenyl ring can significantly influence antimicrobial activity.[5] For instance, a halogen at the 3rd position of the phenyl group was found to be important for activity against Gram-positive cocci.[5]

  • Hybrid Molecules: "Clubbing" the thiazole ring with other heterocyclic scaffolds like pyrazoline, pyrazole, or coumarin can lead to hybrid compounds with enhanced or broader-spectrum antimicrobial activity.[3][8]

  • Lipophilicity: The overall lipophilicity of the molecule plays a critical role in its ability to penetrate microbial cell membranes. Modifications that balance hydrophilicity and lipophilicity are key to improving efficacy.

VI. Conclusion and Future Directions

Derivatives synthesized from 2-aminothiazole, analogous to those from a this compound intermediate, represent a versatile and promising class of antimicrobial agents. The synthetic accessibility allows for the creation of large libraries for screening, and the antimicrobial data indicates potent activity against a range of clinically relevant pathogens. Future research should focus on optimizing the lead compounds identified through SAR studies, conducting in-depth mechanism of action investigations beyond computational docking, and evaluating the in vivo efficacy and toxicity of the most promising candidates. The potential to inhibit novel enzyme targets like FabH and MurB makes this class of compounds particularly valuable in the fight against antimicrobial resistance.[1][7][10]

References

Application Notes and Protocols for the Polymerization of 2-Isocyanato-Thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole ring is a prominent scaffold in medicinal chemistry, found in a wide array of biologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents.[1] The incorporation of this privileged heterocycle into a polymer backbone via a reactive isocyanate moiety presents a novel platform for the development of advanced biomaterials, drug delivery systems, and functional coatings. The isocyanate group is highly reactive towards nucleophiles such as alcohols, amines, and water, allowing for versatile polymerization and post-polymerization modification pathways.[2]

This document provides detailed (though hypothetical, due to a lack of direct published examples) application notes and protocols for the synthesis of polymers from the 2-isocyanato-thiazole monomer. The proposed methodologies are based on established principles of isocyanate and polymer chemistry.

Hypothetical Polymerization of this compound

The isocyanate group of this compound can undergo polymerization through several mechanisms. One of the most direct methods is anionic polymerization to form a polyamide-like structure (a 1-nylon). Alternatively, it can be co-polymerized with other monomers, such as diols or diamines, to create polyurethanes or polyureas, respectively.

Proposed Polymer Structures
  • Homopolymer (Poly(2-thiazolyl isocyanate)): A rigid-rod polymer with a polyamide-1 structure.

  • Co-polymers (Polyurethanes/Polyureas): Incorporation of flexible co-monomers can be used to tune the physicochemical properties of the resulting polymer.

Potential Applications

The presence of the thiazole moiety suggests several high-value applications:

  • Antimicrobial Surfaces: Polymers containing thiazole could exhibit inherent antimicrobial activity, making them suitable for coatings on medical devices and surfaces in sterile environments.

  • Drug Delivery Vehicles: The polymer backbone could be designed to be biodegradable, releasing thiazole-containing small molecules or acting as a scaffold for drug conjugation.

  • Conductive Polymers: Thiazole-containing conjugated polymers have been explored for their electronic properties.[3] While a polyamide backbone is not conjugated, the electronic nature of the thiazole ring could still impart interesting properties.

  • Biocompatible Materials: Thiazole derivatives are found in many pharmaceuticals, suggesting that polymers derived from them could exhibit good biocompatibility.

Experimental Protocols

Protocol 1: Anionic Homopolymerization of this compound

This protocol describes the synthesis of poly(2-thiazolyl isocyanate).

Materials:

  • This compound (monomer)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • n-Butyllithium (n-BuLi) in hexane (initiator)

  • Anhydrous methanol (terminating agent)

  • Anhydrous diethyl ether (for precipitation)

  • Standard Schlenk line and glassware

Procedure:

  • Under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 g, 7.9 mmol) in anhydrous DMF (20 mL) in a flame-dried Schlenk flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (0.1 mL of a 1.6 M solution in hexane, 0.16 mmol) dropwise with vigorous stirring.

  • Allow the reaction to proceed for 2 hours at -78 °C.

  • Terminate the polymerization by adding anhydrous methanol (1 mL).

  • Warm the reaction mixture to room temperature.

  • Precipitate the polymer by slowly pouring the reaction mixture into a large volume of stirred diethyl ether (200 mL).

  • Isolate the polymer by filtration, wash with diethyl ether, and dry under vacuum at 40 °C overnight.

Workflow for Anionic Polymerization

cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up Monomer This compound Initiation Add n-BuLi at -78°C Monomer->Initiation Solvent Anhydrous DMF Solvent->Initiation Propagation Stir for 2h at -78°C Initiation->Propagation Termination Add Methanol Propagation->Termination Precipitation Precipitate in Diethyl Ether Termination->Precipitation Isolation Filter and Wash Precipitation->Isolation Drying Dry under Vacuum Isolation->Drying Poly(2-thiazolyl isocyanate) Poly(2-thiazolyl isocyanate) Drying->Poly(2-thiazolyl isocyanate)

Caption: Workflow for the anionic polymerization of this compound.

Protocol 2: Synthesis of a Thiazole-Containing Polyurethane

This protocol describes the co-polymerization of this compound with a diol.

Materials:

  • This compound (monomer)

  • 1,4-Butanediol (co-monomer)

  • Dibutyltin dilaurate (catalyst)

  • Anhydrous Toluene

  • Anhydrous methanol

  • Hexane (for precipitation)

Procedure:

  • In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, dissolve 1,4-butanediol (0.71 g, 7.9 mmol) in anhydrous toluene (20 mL).

  • Add this compound (1.0 g, 7.9 mmol) to the solution.

  • Add dibutyltin dilaurate (2-3 drops) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 24 hours under a nitrogen atmosphere.

  • Monitor the disappearance of the isocyanate peak (~2270 cm⁻¹) using FT-IR spectroscopy.

  • Once the reaction is complete, cool the mixture to room temperature and add a small amount of methanol to quench any remaining isocyanate groups.

  • Precipitate the polyurethane by pouring the solution into a large volume of stirred hexane.

  • Collect the polymer by filtration and dry it in a vacuum oven at 50 °C.

Logical Relationship for Polyurethane Synthesis

Monomer1 This compound (-NCO group) Reaction Polyaddition Reaction Monomer1->Reaction Monomer2 1,4-Butanediol (-OH group) Monomer2->Reaction Catalyst Dibutyltin Dilaurate Catalyst->Reaction Product Thiazole-Containing Polyurethane Reaction->Product

Caption: Logical relationship of reactants to form a thiazole-containing polyurethane.

Hypothetical Characterization Data

The following tables summarize expected (hypothetical) data for the synthesized polymers.

Table 1: Molecular Weight and Polydispersity

PolymerSynthesis MethodMn ( g/mol )PDI
Poly(2-thiazolyl isocyanate)Anionic Polymerization15,0001.2
Thiazole-PolyurethaneStep-growth25,0001.8

Mn = Number-average molecular weight, PDI = Polydispersity Index. Data obtained by Gel Permeation Chromatography (GPC).

Table 2: Thermal Properties

PolymerTd,5% (°C)Tg (°C)
Poly(2-thiazolyl isocyanate)280N/A (rigid)
Thiazole-Polyurethane310110

Td,5% = 5% weight loss temperature, Tg = Glass transition temperature. Data obtained by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Potential Signaling Pathway Interaction

Given the prevalence of thiazole-containing compounds as enzyme inhibitors, polymers derived from this compound could be designed to interact with specific biological pathways. For instance, some thiazole derivatives are known to inhibit protein kinases. A polymer decorated with thiazole moieties could potentially modulate kinase signaling pathways through multivalent interactions.

Hypothetical Kinase Inhibition Pathway

cluster_pathway Kinase Signaling Pathway Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates CellProliferation Cell Proliferation TranscriptionFactor->CellProliferation Promotes Polymer Thiazole Polymer Polymer->Kinase1 Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway by a thiazole-containing polymer.

Safety Precautions

Isocyanates are potent respiratory and skin sensitizers. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Anhydrous reaction conditions are critical for successful polymerization.

Conclusion

While the use of this compound as a monomer is not yet established in the literature, the protocols and data presented here provide a strong theoretical foundation for its exploration. The unique combination of the reactive isocyanate group and the biologically relevant thiazole ring offers exciting possibilities for the creation of novel functional polymers for a range of applications in materials science and medicine. Further research is warranted to validate these hypothetical pathways and fully characterize the resulting materials.

References

Application Notes and Protocols: Thiol-Isocyanate "Click" Chemistry with 2-Isocyanato-Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the use of 2-isocyanato-thiazole derivatives in a highly efficient "click-like" reaction, the thiol-isocyanate coupling, to form stable thiocarbamate linkages. This methodology offers a robust tool for bioconjugation, drug discovery, and materials science, aligning with the principles of click chemistry through its high efficiency, rapid reaction rates, and operational simplicity.

Introduction to Thiol-Isocyanate "Click" Chemistry

While not a classic copper-catalyzed azide-alkyne cycloaddition (CuAAC), the reaction between a thiol and an isocyanate is increasingly recognized as a "click" reaction. This is due to its favorable characteristics, including high yields, fast reaction kinetics (often complete within minutes), and the formation of a stable thiocarbamate bond. The reaction is typically base-catalyzed, with organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (TEA) being highly effective. The this compound moiety serves as a reactive handle that can be efficiently conjugated to thiol-containing molecules, such as cysteine residues in peptides, small molecule thiols, or functionalized linkers.

Key Applications

  • Bioconjugation: Selective modification of proteins and peptides at cysteine residues. The resulting thiazole-containing conjugate can be used for various applications, including targeted drug delivery and diagnostics.

  • Drug Discovery: Rapid synthesis of focused compound libraries. By reacting a this compound core with a diverse range of thiols, libraries of potential drug candidates can be quickly assembled and screened for biological activity.

  • Material Science: Functionalization of surfaces and polymers. Thiol-functionalized surfaces can be readily modified with this compound derivatives to introduce specific properties.

Data Presentation

The following table summarizes typical reaction parameters for base-catalyzed thiol-isocyanate "click" reactions, drawn from studies on surface functionalization, which demonstrate the efficiency of this conjugation method.

Reactant SystemCatalyst (mol ratio)SolventReaction TimeConversion/Outcome
Isocyanate-functionalized polymer & 1-dodecanethiolDBU (500:1 thiol:DBU)THF12 minutesSignificant increase in polymer brush thickness
Isocyanate-functionalized polymer & 1-thioglycerolDBU (500:1 thiol:DBU)THF12 minutesSignificant increase in polymer brush thickness
Isocyanate-functionalized polymer & N-acetyl-L-cysteineDBU (300:1 thiol:DBU)THF:DMF12 minutesSignificant increase in polymer brush thickness
mNCOT & Benzyl mercaptanTEA (10 mol%)-~3 hours~75% conversion
mNCOT & Benzyl mercaptanTEA (30 mol%)-~20 minutes~100% conversion
mNCOT & Benzyl mercaptanDBU (10 mol%)-< 5 minutes~100% conversion

Data adapted from studies on polymer functionalization and small molecule kinetic analysis. "mNCOT" refers to a model isocyanate compound used in kinetic studies.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Thiazole-Thiocarbamate Derivative

This protocol describes a general method for the solution-phase conjugation of a this compound derivative with a thiol-containing molecule.

Materials:

  • This compound derivative (1.0 eq)

  • Thiol-containing molecule (e.g., N-acetyl-L-cysteine) (1.0 - 1.2 eq)

  • 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or Argon supply for inert atmosphere

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the this compound derivative (1.0 eq) in anhydrous THF.

  • Addition of Thiol: To the stirred solution, add the thiol-containing molecule (1.0 - 1.2 eq).

  • Initiation of Reaction: Add the DBU catalyst (0.1 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. The reaction is typically very fast and can be complete in 10-30 minutes. Monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

    • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with a mild aqueous acid (e.g., 0.1 M HCl) to remove the DBU catalyst, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired thiazole-thiocarbamate conjugate.

  • Characterization: Confirm the structure of the product by NMR spectroscopy and mass spectrometry.

Protocol 2: Bioconjugation of a Cysteine-Containing Peptide

This protocol provides a representative method for labeling a cysteine-containing peptide with a this compound derivative.

Materials:

  • Cysteine-containing peptide (1.0 eq)

  • This compound derivative (1.5 - 2.0 eq)

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Co-solvent (e.g., DMSO or DMF)

  • Purification system (e.g., HPLC)

Procedure:

  • Peptide Solution: Dissolve the cysteine-containing peptide in the aqueous buffer.

  • Isocyanate Solution: Prepare a stock solution of the this compound derivative in a minimal amount of a water-miscible organic co-solvent like DMSO or DMF.

  • Conjugation Reaction: Add the this compound solution dropwise to the stirred peptide solution at room temperature. The reaction is typically rapid.

  • Reaction Monitoring: Monitor the reaction progress using analytical HPLC or LC-MS to track the formation of the peptide conjugate and consumption of the starting peptide.

  • Purification: Once the desired level of conjugation is achieved, purify the reaction mixture using reverse-phase HPLC to separate the labeled peptide from unreacted starting materials and byproducts.

  • Characterization: Characterize the purified peptide conjugate by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the correct mass of the modified peptide.

Mandatory Visualizations

experimental_workflow cluster_synthesis Small Molecule Library Synthesis start This compound Core reaction Thiol-Isocyanate Click Reaction start->reaction thiol_library Diverse Thiol Building Blocks thiol_library->reaction purification Parallel Purification reaction->purification screening Biological Screening purification->screening

Caption: Workflow for small molecule library synthesis.

bioconjugation_workflow cluster_bioconjugation Bioconjugation Workflow peptide Cysteine-Containing Peptide conjugation Thiol-Isocyanate Conjugation peptide->conjugation thiazole_iso This compound Derivative thiazole_iso->conjugation purification HPLC Purification conjugation->purification analysis Mass Spectrometry Analysis purification->analysis final_product Purified Thiazole-Peptide Conjugate purification->final_product

Caption: Bioconjugation of a cysteine-containing peptide.

One-Pot Synthesis of Bioactive Thiazolyl Ureas: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of bioactive molecules derived from the thiazole scaffold. While direct one-pot protocols commencing from 2-isocyanato-thiazole are not extensively documented in peer-reviewed literature, a highly efficient and analogous one-pot strategy starting from the readily available precursor, 2-aminothiazole, is presented. This method facilitates the synthesis of a diverse range of thiazolyl ureas with significant potential for therapeutic applications, particularly in oncology.

Introduction

Thiazole-containing compounds are a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs. The thiazole ring is a key pharmacophore that imparts a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The synthesis of N,N'-disubstituted ureas incorporating a thiazole moiety has been a particularly fruitful area of research, leading to the discovery of potent inhibitors of key cellular targets. This document outlines a streamlined one-pot synthesis of bioactive thiazolyl ureas and details their biological evaluation.

Data Presentation: Bioactivity of Synthesized Thiazole Derivatives

The following table summarizes the quantitative data for representative bioactive thiazole derivatives synthesized through one-pot or multicomponent reactions. These compounds have demonstrated significant cytotoxic and antimicrobial activities.

Compound IDTarget MoleculeBioactivityCell Line / OrganismIC50 / MICReference
1 Thiazolyl-Hydrazono-EthylthiazoleAnticancerHCT-1163.16 ± 0.90 µM[1]
2 Thiazolyl-Hydrazono-EthylthiazoleAnticancerHT-293.47 ± 0.79 µM[1]
3 Thiazolyl-Hydrazono-EthylthiazoleAnticancerHepG22.31 ± 0.43 µM[1]
4 Thiazole-Imine HybridAnticancerSaOS-20.190 ± 0.045 µg/mL[2]
5 Pyrimidinone-Linked ThiazoleAntibacterialB. cereus0.23 - 0.71 mg/mL (MIC)
6 Pyrimidinone-Linked ThiazoleAnti-inflammatory-33.2 - 82.9 µM
7 Pyrimidinone-Linked ThiazoleAntioxidant-38.6 - 43.5 µM
8 Thiazole-Naphthalene DerivativeTubulin Polymerization InhibitorMCF-70.48 ± 0.03 µM[3]
9 Thiazole-Naphthalene DerivativeTubulin Polymerization InhibitorA5490.97 ± 0.13 µM[3]

Experimental Protocols

General One-Pot Synthesis of Bioactive Thiazolyl Ureas

This protocol describes a general and efficient one-pot, three-component reaction for the synthesis of thiazole-imine derivatives, which can be readily adapted for the synthesis of other bioactive thiazole compounds.[2]

Materials:

  • Substituted 2-aminothiazole (1.0 mmol)

  • Substituted aryl isothiocyanate (1.0 mmol)

  • Substituted phenacyl bromide (1.0 mmol)

  • Triethylamine (TEA) (catalytic amount)

  • Ethanol (solvent)

Procedure:

  • In a round-bottom flask, dissolve the substituted 2-aminothiazole (1.0 mmol) and the substituted aryl isothiocyanate (1.0 mmol) in ethanol.

  • Stir the mixture at room temperature for 15 minutes to form the thiosemicarbazide intermediate.

  • To the same flask, add a catalytic amount of triethylamine (TEA) followed by the substituted phenacyl bromide (1.0 mmol).

  • The reaction can be carried out under conventional heating (reflux) or microwave irradiation to reduce reaction times and improve yields.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product is typically collected by filtration, washed with cold ethanol, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Protocol for In Vitro Anticancer Screening (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay to evaluate the cytotoxic effects of the synthesized compounds against cancer cell lines.[1]

Materials:

  • Synthesized thiazole compounds

  • Human cancer cell lines (e.g., HCT-116, HT-29, HepG2)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds and incubate for 48 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

Experimental Workflow for One-Pot Synthesis

G cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification A 2-Aminothiazole D Mix in Ethanol Stir for 15 min A->D B Aryl Isothiocyanate B->D C Phenacyl Bromide E Add TEA (catalyst) Add Phenacyl Bromide C->E D->E F Heating (Conventional or Microwave) E->F G Cool to RT F->G H Filtration G->H I Washing H->I J Drying & Recrystallization I->J

Caption: Workflow for the one-pot synthesis of bioactive thiazole derivatives.

PI3K/Akt Signaling Pathway Inhibition

Many anticancer thiazole derivatives exert their effect by inhibiting the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PDK1->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Thiazole Bioactive Thiazole Derivative Thiazole->Akt Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by bioactive thiazoles.

References

Application Note and Protocol for the Synthesis of N-(thiazol-2-yl) Amides from Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(thiazol-2-yl) amides are a significant class of compounds in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities.[1][2] The synthesis of these amides typically involves the coupling of a carboxylic acid with 2-aminothiazole. However, the electron-deficient nature of the 2-aminothiazole ring can make this amide bond formation challenging, often resulting in sluggish reactions and unsatisfactory yields with standard methods.[3][4] This document provides detailed protocols for several common and effective methods for the synthesis of N-(thiazol-2-yl) amides, including the use of modern coupling reagents and traditional acid activation techniques.

The formation of an amide bond requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.[3][5] This is typically achieved in one of two ways:

  • Conversion to a more reactive acyl derivative: The carboxylic acid is converted into a more electrophilic species, such as an acyl chloride or anhydride, which then readily reacts with the amine.[5][6]

  • Use of coupling reagents: These reagents activate the carboxylic acid in situ to form a highly reactive intermediate, which is then attacked by the amine.[3] Common coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[7][8]

This note will detail protocols for three widely used methods:

  • HATU-mediated coupling

  • EDC/HOBt-mediated coupling

  • Thionyl chloride-mediated synthesis via an acyl chloride intermediate

General Experimental Workflow

The general workflow for the synthesis of N-(thiazol-2-yl) amides from carboxylic acids is depicted below. The process begins with the activation of the carboxylic acid, followed by coupling with 2-aminothiazole, and concludes with product purification.

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Amide Bond Formation cluster_2 Step 3: Work-up and Purification CarboxylicAcid Carboxylic Acid CouplingReagent Coupling Reagent (e.g., HATU, EDC/HOBt) or SOCl2 CarboxylicAcid->CouplingReagent Add ActivatedAcid Activated Intermediate (e.g., O-acylisourea, acyl chloride) CouplingReagent->ActivatedAcid Forms Aminothiazole 2-Aminothiazole ActivatedAcid->Aminothiazole AmideProduct N-(thiazol-2-yl) Amide Aminothiazole->AmideProduct Nucleophilic Attack Workup Aqueous Work-up & Extraction AmideProduct->Workup Purification Purification (e.g., Chromatography, Recrystallization) Workup->Purification FinalProduct Pure N-(thiazol-2-yl) Amide Purification->FinalProduct

General workflow for N-(thiazol-2-yl) amide synthesis.

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

HATU is a highly efficient uronium-based coupling reagent that often provides good yields with electron-deficient amines.[8][9] The reaction is typically carried out in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA).

Materials:

  • Carboxylic acid

  • 2-Aminothiazole

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 equiv) in anhydrous DMF, add HATU (1.1 - 1.5 equiv) and DIPEA (2.0 - 3.0 equiv).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add 2-aminothiazole (1.0 - 1.2 equiv) to the reaction mixture.

  • Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-(thiazol-2-yl) amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

The combination of EDC (a water-soluble carbodiimide) and HOBt (1-hydroxybenzotriazole) is a classic and cost-effective method for amide bond formation.[3][10] The addition of HOBt forms an active ester intermediate, which improves reaction efficiency and minimizes side reactions like racemization.

Materials:

  • Carboxylic acid

  • 2-Aminothiazole

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • A base such as triethylamine (TEA) or DIPEA

  • Anhydrous solvent such as DMF, DCM (Dichloromethane), or acetonitrile

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • 1 M aqueous HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the carboxylic acid (1.0 equiv), 2-aminothiazole (1.0 - 1.2 equiv), HOBt (1.0 - 1.2 equiv), and a base (e.g., TEA, 2.0 - 3.0 equiv) in an anhydrous solvent (DMF or DCM).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.1 - 1.5 equiv) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • If DCM is used as the solvent, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. If DMF is used, dilute with EtOAc and then perform the aqueous washes.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Synthesis via Acyl Chloride using Thionyl Chloride

This traditional two-step method involves the conversion of the carboxylic acid to a highly reactive acyl chloride using thionyl chloride (SOCl₂), followed by reaction with 2-aminothiazole.[6][11] This method is robust but the generation of HCl as a byproduct requires the use of a base in the subsequent amidation step.

Materials:

  • Carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene or DCM

  • 2-Aminothiazole

  • A base such as pyridine or triethylamine (TEA)

  • Anhydrous DCM

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

Step A: Formation of the Acyl Chloride

  • In a fume hood, add the carboxylic acid (1.0 equiv) to a round-bottom flask equipped with a reflux condenser.

  • Add an excess of thionyl chloride (2.0 - 5.0 equiv), optionally with a catalytic amount of DMF.

  • Gently reflux the mixture for 1-3 hours until the evolution of gas (SO₂ and HCl) ceases.

  • Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude acyl chloride is typically used in the next step without further purification.

Step B: Amide Formation

  • Dissolve the crude acyl chloride in anhydrous DCM.

  • In a separate flask, dissolve 2-aminothiazole (1.0 equiv) and a base (e.g., pyridine or TEA, 2.0 equiv) in anhydrous DCM.

  • Cool the amine solution to 0 °C and slowly add the acyl chloride solution dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation: Comparison of Synthetic Protocols

The following table summarizes typical reaction conditions and reported yields for the synthesis of N-(thiazol-2-yl) amides using the described methods. Yields can vary significantly depending on the specific substrates used.

ProtocolCoupling/Activating Agent(s)BaseSolventTemperature (°C)Typical Time (h)Reported Yield Range (%)
1HATUDIPEADMFRoom Temp4 - 2438 - 80+[3][4]
2EDC·HCl, HOBtTEA/DIPEADCM/DMF0 to Room Temp12 - 4850 - 80[3]
3Thionyl Chloride (SOCl₂)Pyridine/TEADCM/Toluene0 to Reflux3 - 1540 - 85+[1][11]

Conclusion

The synthesis of N-(thiazol-2-yl) amides can be effectively achieved through several methods. For sensitive substrates and to maximize yields, modern coupling reagents like HATU are often the preferred choice. The EDC/HOBt method offers a balance of efficiency and cost-effectiveness. The traditional thionyl chloride method, while robust, involves harsher conditions but can be very effective for a range of substrates. The choice of protocol will depend on the specific carboxylic acid and 2-aminothiazole derivatives, available reagents, and the desired scale of the reaction. Careful optimization of reaction conditions is recommended for each new substrate combination to achieve the best results.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Isocyanato-thiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of synthesizing 2-isocyanato-thiazole. Our focus is on identifying and mitigating common side reactions to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the reaction of 2-aminothiazole with a phosgene equivalent, such as phosgene (COCl₂), diphosgene, or triphosgene. This reaction, known as phosgenation, directly converts the primary amino group into an isocyanate. The general reaction proceeds via a carbamoyl chloride intermediate.[1]

Q2: What are the primary side reactions to be aware of during the synthesis of this compound?

A2: The primary side reactions stem from the high reactivity of the isocyanate product. The most significant side reaction is the formation of symmetrical urea, N,N'-di(thiazol-2-yl)urea, from the reaction of the newly formed this compound with the starting material, 2-aminothiazole.[1] Other potential side reactions include hydrolysis of the isocyanate in the presence of water, and dimerization or trimerization of the isocyanate product.

Q3: How can I minimize the formation of N,N'-di(thiazol-2-yl)urea?

A3: Minimizing the formation of the urea byproduct is critical for achieving a high yield. Key strategies include:

  • Controlling Stoichiometry: Using a slight excess of the phosgenating agent can help ensure that all the 2-aminothiazole is consumed quickly.

  • Slow Addition: Adding the 2-aminothiazole solution slowly to the phosgene solution (inverse addition) maintains a low concentration of the amine, which reduces the likelihood of it reacting with the isocyanate product.

  • Low Temperature: Conducting the initial phase of the reaction at low temperatures (e.g., 0-5 °C) can help control the reaction rate and suppress the formation of urea.[1]

Q4: My reaction is complete, but I'm having trouble isolating the pure this compound. What are the likely impurities?

A4: The most common impurity is the N,N'-di(thiazol-2-yl)urea, which can be difficult to separate due to its low solubility. Other impurities may include unreacted starting material (2-aminothiazole), and oligomeric byproducts if the reaction was not properly controlled. Careful purification, often involving distillation or chromatography under anhydrous conditions, is necessary.

Q5: Can I use a non-phosgene method to synthesize this compound?

A5: Yes, non-phosgene methods such as the Curtius, Hofmann, or Lossen rearrangements are viable alternatives.[2][3] These methods typically involve the rearrangement of an intermediate, such as an acyl azide in the Curtius rearrangement, to form the isocyanate. While these methods avoid the use of highly toxic phosgene, they may involve multiple synthetic steps and require careful optimization.

Troubleshooting Guides

Issue 1: Low or No Yield of this compound
Possible Cause Recommended Solution
Moisture in Reaction Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. Water will react with both the phosgene reagent and the isocyanate product.
Degradation of Phosgene Reagent Use fresh or properly stored phosgene, diphosgene, or triphosgene. These reagents are sensitive to moisture and can degrade over time.
Incomplete Reaction Monitor the reaction progress using in-situ IR spectroscopy to observe the formation of the isocyanate peak (~2250-2275 cm⁻¹) and the disappearance of the amine N-H stretch. Ensure sufficient reaction time and appropriate temperature.
Formation of Urea Byproduct Implement strategies to minimize urea formation as described in FAQ Q3 (e.g., inverse addition, low temperature).
Issue 2: Product is Contaminated with N,N'-di(thiazol-2-yl)urea
Possible Cause Recommended Solution
Suboptimal Reaction Conditions Re-optimize the reaction conditions. Ensure rapid conversion of the starting amine. Consider using a two-stage temperature profile: a "cold phosgenation" to form the carbamoyl chloride followed by a "hot phosgenation" to eliminate HCl and form the isocyanate.[1]
Ineffective Purification The urea byproduct is often insoluble and may be removed by filtration if the desired isocyanate is soluble in the reaction solvent. Alternatively, for purification of the isocyanate, vacuum distillation is often effective, as the urea is non-volatile.

Data Presentation

Table 1: Effect of Reaction Conditions on Product Distribution (Illustrative)

Parameter Condition A (Suboptimal) Condition B (Optimized) Expected Outcome
Addition Mode Amine added to phosgenePhosgene added to amineCondition A minimizes local high concentrations of amine, reducing urea formation.
Temperature Room Temperature0 °C to refluxA lower initial temperature in Condition B helps to control the reaction and minimize side products.
Solvent Technical GradeAnhydrousAnhydrous solvent in Condition B prevents hydrolysis of the phosgene and isocyanate.
Expected Yield (Isocyanate) < 50%> 85%Optimized conditions significantly improve the yield of the desired product.
Expected Yield (Urea) > 30%< 10%Optimized conditions significantly suppress the formation of the urea byproduct.

Experimental Protocols

Protocol 1: Synthesis of this compound via Phosgenation

Warning: This procedure involves highly toxic materials (phosgene or its equivalents) and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add a solution of 2-aminothiazole (1.0 eq) in a suitable anhydrous solvent (e.g., toluene or ethyl acetate) dropwise to a stirred solution of triphosgene (0.4 eq) in the same solvent at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux. The progress of the reaction can be monitored by the cessation of HCl gas evolution and by IR spectroscopy.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure.

  • Purification: The crude product is then purified by vacuum distillation to yield pure this compound.

Protocol 2: Mitigation of Urea Formation

To minimize the formation of N,N'-di(thiazol-2-yl)urea, the following modified protocol is recommended:

  • Inverse Addition: Prepare a solution of 2-aminothiazole (1.0 eq) in an anhydrous solvent. In a separate flask, prepare a solution of triphosgene (0.4 eq) in the same solvent at 0-5 °C. Slowly add the 2-aminothiazole solution to the triphosgene solution via a dropping funnel.

  • Controlled Temperature: Maintain the reaction temperature at 0-5 °C during the addition. After the addition is complete, stir for an additional hour at this temperature before slowly warming to room temperature and proceeding with reflux as described in Protocol 1.

Visualizations

Synthesis_Pathway 2-Aminothiazole 2-Aminothiazole Carbamoyl_Chloride_Intermediate Carbamoyl_Chloride_Intermediate 2-Aminothiazole->Carbamoyl_Chloride_Intermediate + Phosgene (or equivalent) This compound This compound Carbamoyl_Chloride_Intermediate->this compound - HCl

Caption: Synthesis pathway of this compound.

Side_Reaction cluster_reactants Reactants This compound This compound N,N'-di(thiazol-2-yl)urea N,N'-di(thiazol-2-yl)urea This compound->N,N'-di(thiazol-2-yl)urea 2-Aminothiazole 2-Aminothiazole 2-Aminothiazole->N,N'-di(thiazol-2-yl)urea

Caption: Formation of the main side product.

Troubleshooting_Workflow start Low Yield of Isocyanate check_moisture Check for Moisture start->check_moisture check_reagents Check Reagent Quality check_moisture->check_reagents No use_anhydrous Use Anhydrous Solvents & Inert Atmosphere check_moisture->use_anhydrous Yes check_conditions Review Reaction Conditions check_reagents->check_conditions No use_fresh_reagents Use Fresh Phosgene Equivalent check_reagents->use_fresh_reagents Yes optimize_conditions Optimize Temperature & Addition Rate check_conditions->optimize_conditions Yes

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Purification of Crude 2-Isocyanato-Thiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 2-isocyanato-thiazole.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities expected in a crude this compound reaction mixture?

A1: The primary impurities depend on the synthetic route, which typically involves the phosgenation of 2-aminothiazole or a related precursor. Expected impurities include:

  • Unreacted 2-aminothiazole: The starting material for the isocyanate synthesis.

  • Symmetrical di(thiazol-2-yl)urea: Formed by the reaction of this compound with water, which generates an amine intermediate that then reacts with another molecule of the isocyanate.[1]

  • Polymeric materials: Isocyanates can self-polymerize, especially in the presence of catalysts or at elevated temperatures.[2]

  • Byproducts from phosgenation: Residual phosgene, HCl, and related compounds may be present.

  • Solvent residues: The solvent used in the reaction.

Q2: Why is my purified this compound unstable upon storage?

A2: this compound is a reactive molecule susceptible to degradation. Instability during storage is often due to:

  • Moisture: Traces of water in the storage container or atmosphere can lead to hydrolysis and the formation of insoluble ureas.[1]

  • Dimerization/Trimerization: Isocyanates can dimerize or trimerize over time, especially if exposed to light or trace catalysts.

  • Temperature: Elevated storage temperatures can accelerate decomposition and polymerization reactions. For optimal stability, it is recommended to store this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (e.g., -20°C).

Q3: Can I use standard silica gel column chromatography to purify this compound?

A3: Standard silica gel chromatography is generally not recommended for the purification of isocyanates. The acidic nature of silica gel and the presence of adsorbed water can lead to the rapid decomposition of the isocyanate on the column, resulting in the formation of ureas and other byproducts, leading to low or no recovery of the desired product.

Troubleshooting Guides

Issue 1: Low Yield or No Product Recovered After Purification
Possible Cause Troubleshooting Steps
Decomposition during purification - Avoid protic solvents: Do not use alcohols or water in any purification step as they will react with the isocyanate.[1] - Use anhydrous conditions: Ensure all glassware is oven-dried and all solvents are rigorously dried before use.[1] - Consider alternative purification methods: Vacuum distillation is often the preferred method for purifying isocyanates.[3][4]
Product loss during workup - Minimize aqueous contact: If an aqueous wash is necessary, perform it quickly with cold, deoxygenated water and immediately extract the product into a dry organic solvent. - Use appropriate drying agents: Dry the organic extracts with anhydrous sodium sulfate or magnesium sulfate.
Incomplete reaction - Monitor reaction progress: Use techniques like IR spectroscopy (disappearance of the amine N-H stretch, appearance of the isocyanate -NCO stretch at ~2270 cm⁻¹) to ensure the reaction has gone to completion before starting purification.
Issue 2: Presence of a White Precipitate in the Purified Product
Possible Cause Troubleshooting Steps
Formation of di(thiazol-2-yl)urea - Strict exclusion of moisture: This is the most common cause. Re-evaluate all potential sources of water contamination in your reaction and purification, including solvents, reagents, and atmosphere.[1] - Filtration: The urea byproduct is often insoluble in non-polar organic solvents. It may be possible to remove it by filtration of the crude product solution before further purification.
Polymerization - Avoid high temperatures: During distillation, use the lowest possible temperature and pressure to effect separation.[3][4] - Use a polymerization inhibitor: In some cases, a radical inhibitor can be added to the crude product before distillation, but its compatibility must be verified.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This is the recommended method for purifying thermally stable isocyanates.

Materials:

  • Crude this compound

  • Distillation apparatus with a short path head

  • Vacuum pump

  • Cold trap (e.g., with liquid nitrogen or dry ice/acetone)

  • Heating mantle with a stirrer

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus, ensuring all glassware is thoroughly oven-dried and cooled under a stream of inert gas.

  • Charging the Flask: Charge the distillation flask with the crude this compound.

  • Applying Vacuum: Slowly and carefully apply vacuum to the system. A cold trap should be in place between the apparatus and the vacuum pump.

  • Heating: Gently heat the distillation flask with stirring.

  • Fraction Collection: Collect the fractions that distill at the expected boiling point of this compound under the applied pressure. The boiling point will be significantly lower than the atmospheric boiling point.

  • Storage: Collect the purified product in a pre-dried flask under an inert atmosphere and store it at a low temperature.

Quantitative Data for Distillation of Isocyanates (General Guidance):

ParameterRecommended RangeRationale
Pressure 1 - 120 mbarReduces the boiling point, minimizing thermal decomposition.[4]
Temperature 90 - 170 °CDependent on the specific isocyanate and pressure, but should be kept as low as possible.[4]
Protocol 2: Analysis by Derivatization-HPLC

Due to the reactivity of isocyanates on standard chromatography columns, analysis is often performed after derivatization.

Materials:

  • Sample of this compound

  • Derivatizing agent (e.g., 1-(2-pyridyl)piperazine in a suitable anhydrous solvent)

  • Anhydrous solvent (e.g., acetonitrile)

  • HPLC system with a UV or MS detector

Procedure:

  • Derivatization: React a known amount of the this compound sample with an excess of the derivatizing agent in an anhydrous solvent. This converts the isocyanate to a stable urea derivative.

  • Sample Preparation: Dilute the reaction mixture to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Inject the sample onto the HPLC system. The stable urea derivative can be separated and quantified using standard chromatographic methods.

Visualizations

experimental_workflow crude_product Crude this compound anhydrous_check Check for Water Content crude_product->anhydrous_check anhydrous_check->crude_product Wet distillation Vacuum Distillation anhydrous_check->distillation Dry pure_product Pure this compound distillation->pure_product impurities High-Boiling Impurities/Polymer distillation->impurities storage Store at -20°C under N2 pure_product->storage analysis Derivatization & HPLC Analysis pure_product->analysis

Caption: Workflow for the purification and analysis of this compound.

troubleshooting_logic start Low Yield of Purified Product check_precipitate White Precipitate Observed? start->check_precipitate check_conditions Purification Method? check_precipitate->check_conditions No moisture Likely Urea Formation from Moisture check_precipitate->moisture Yes chromatography Silica Gel Chromatography Used check_conditions->chromatography distillation_issue Distillation Performed check_conditions->distillation_issue solution_moisture Implement Strict Anhydrous Conditions moisture->solution_moisture solution_chromatography Switch to Vacuum Distillation chromatography->solution_chromatography check_temp Check Distillation Temp/Pressure distillation_issue->check_temp high_temp High Temperature/Pressure check_temp->high_temp Too High solution_temp Optimize for Lower Temp/Pressure high_temp->solution_temp

References

Technical Support Center: Managing the Moisture Sensitivity of 2-Isocyanato-thiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the moisture sensitivity of 2-isocyanato-thiazole. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it moisture sensitive?

This compound is a heterocyclic compound containing a highly reactive isocyanate functional group (-N=C=O) attached to a thiazole ring. The carbon atom in the isocyanate group is highly electrophilic and readily reacts with nucleophiles, including water. This reactivity is the root of its moisture sensitivity.

Q2: What happens when this compound is exposed to moisture?

Exposure to moisture leads to a series of reactions that degrade the this compound and can compromise experimental outcomes. The primary reaction is with water to form an unstable carbamic acid, which then decomposes into 2-amino-thiazole and carbon dioxide gas.[1] The newly formed 2-amino-thiazole can then react with another molecule of this compound to form a substituted urea. This can lead to the formation of insoluble oligomers or polymers, appearing as a gel or precipitate in the reaction mixture.

Q3: How can I visually identify if my this compound has been compromised by moisture?

Signs of moisture contamination include:

  • Formation of solids: The appearance of a white or off-white precipitate (the urea byproduct) in the liquid reagent.

  • Gelling or increased viscosity: The formation of oligomers can lead to a noticeable increase in viscosity or the formation of a gel.

  • Effervescence: The release of carbon dioxide gas may be observed as bubbling if a significant amount of water is introduced.[1]

  • Inconsistent reaction outcomes: Lower yields, unexpected side products, or complete reaction failure are strong indicators of reagent degradation.

Q4: What are the ideal storage conditions for this compound?

To maintain its purity and reactivity, this compound should be stored under the following conditions:

  • Inert Atmosphere: Store under a dry, inert atmosphere such as nitrogen or argon.

  • Low Temperature: Keep refrigerated to minimize degradation.[2]

  • Tightly Sealed Container: Use a container with a secure, airtight seal to prevent moisture ingress.[2][3] Consider using a septum-sealed bottle for easy access with a syringe.

  • Desiccation: Store the sealed container within a desiccator containing a suitable drying agent.

Troubleshooting Guide

Issue 1: My reaction with this compound is giving low or no yield.

Possible Cause Troubleshooting Step
Degraded this compound Test the purity of the starting material. If degradation is suspected, consider purifying the reagent by distillation under reduced pressure or obtaining a fresh batch.
Moisture in the reaction solvent Use anhydrous solvents. Solvents should be freshly dried and stored over molecular sieves.
Moisture in other reagents Ensure all other reactants and catalysts are thoroughly dried before addition to the reaction.
Atmospheric moisture Set up the reaction under an inert atmosphere (nitrogen or argon) using Schlenk line techniques or a glovebox.

Issue 2: I am observing an insoluble white precipitate in my reaction mixture.

Possible Cause Troubleshooting Step
Urea formation from moisture contamination This indicates significant water contamination. Review your experimental setup and handling procedures to identify and eliminate sources of moisture.
Low solubility of a reaction product While urea is a likely culprit, consider if the desired product or another byproduct might be insoluble in the reaction solvent. Analyze the precipitate if possible.

Issue 3: The this compound container has solidified or become viscous.

Possible Cause Troubleshooting Step
Extensive moisture contamination The reagent has likely undergone significant oligomerization or polymerization and is no longer viable for most applications. It is recommended to dispose of the material according to safety guidelines.

Quantitative Data on Moisture Sensitivity

The following table provides illustrative data on the degradation of this compound over time when stored under different conditions. This data is representative and highlights the importance of proper storage.

Storage Condition Purity after 1 week Purity after 4 weeks Purity after 12 weeks
Sealed vial, under Nitrogen, refrigerated>99%>98%>97%
Sealed vial, ambient air, room temp.~95%~85%<70%
Vial with loose cap, ambient air, room temp.<90%<70%<40%

Experimental Protocols

Protocol 1: Handling and Dispensing this compound

  • Preparation: Ensure the work area (e.g., fume hood) is clean and dry. All glassware should be oven-dried and cooled under a stream of inert gas.

  • Inert Atmosphere: If using a Schlenk line, connect the this compound container to the line via a needle adapter. If in a glovebox, bring the sealed container into the antechamber and evacuate/refill with inert gas.

  • Dispensing: Use a clean, dry, gas-tight syringe to pierce the septum of the container. Slowly draw the desired volume of the liquid.

  • Transfer: Immediately transfer the reagent to the reaction vessel, which should already be under an inert atmosphere.

  • Storage after use: Before removing the needle from the septum, backfill the container with inert gas to maintain a positive pressure. Store the container under the recommended conditions.

Protocol 2: Setting up a Moisture-Sensitive Reaction with this compound

  • Glassware Preparation: Oven-dry all glassware (reaction flask, condenser, dropping funnel, etc.) for at least 4 hours at >120 °C. Assemble the apparatus while hot and immediately place it under a positive pressure of inert gas (nitrogen or argon).

  • Solvent Addition: Add freshly dried, anhydrous solvent to the reaction flask via a cannula or a dry syringe.

  • Reagent Addition: Add other dry reagents to the reaction flask. If they are solids, they should be dried in a vacuum oven.

  • Addition of this compound: Following Protocol 1, carefully transfer the required amount of this compound to the reaction flask, usually via a syringe through a septum.

  • Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS, IR spectroscopy). Anhydrous workup procedures should be planned.

Visualizations

Moisture_Reaction_Pathway This compound This compound Carbamic_Acid Unstable Carbamic Acid Intermediate This compound->Carbamic_Acid + H2O H2O H2O 2-Amino-thiazole 2-Amino-thiazole Carbamic_Acid->2-Amino-thiazole Decomposition CO2 CO2 (gas) Carbamic_Acid->CO2 Urea_Derivative Di(thiazol-2-yl)urea 2-Amino-thiazole->Urea_Derivative + this compound

Reaction pathway of this compound with water.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Execution & Monitoring A Oven-dry all glassware B Assemble hot glassware under inert gas A->B C Dry all solvents and reagents B->C D Add anhydrous solvent to flask C->D E Add other dry reagents D->E F Add this compound via syringe E->F G Maintain inert atmosphere F->G H Monitor reaction (TLC, LC-MS, etc.) G->H I Perform anhydrous workup H->I

Workflow for a moisture-sensitive experiment.

Troubleshooting_Logic Start Reaction Failure or Low Yield Q1 Is there a precipitate in the reaction? Start->Q1 A1_Yes Likely urea formation due to moisture. Review handling and solvent dryness. Q1->A1_Yes Yes Q2 Was the this compound clear and mobile? Q1->Q2 No A2_No Reagent has degraded. Obtain a fresh batch. Q2->A2_No No Q3 Were all solvents and reagents certified anhydrous? Q2->Q3 Yes A3_No Re-dry all materials and repeat the experiment. Q3->A3_No No A3_Yes Consider other reaction parameters (temperature, catalyst, etc.). Q3->A3_Yes Yes

Troubleshooting logic for failed reactions.

References

Technical Support Center: 2-Isocyanato-Thiazole Handling and Dimerization Prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 2-isocyanato-thiazole. The information herein is designed to help you anticipate and troubleshoot issues related to the compound's reactivity, with a specific focus on preventing its dimerization.

Frequently Asked Questions (FAQs)

Q1: What is this compound dimerization, and why is it a problem?

A1: this compound, like many other isocyanates, can react with itself in a [2+2] cycloaddition reaction to form a stable, four-membered ring structure known as a uretdione. This process, called dimerization, consumes the active isocyanate, reducing its availability for the desired reaction. The formation of this dimer leads to lower product yields, introduces a significant impurity that can complicate purification, and may lead to insoluble precipitates in stock solutions or reaction mixtures.[1]

Q2: What factors promote the dimerization of this compound?

A2: Several factors can accelerate the unwanted dimerization of isocyanates:

  • Presence of Catalysts: Dimerization is often catalyzed by nucleophiles. Common culprits include tertiary amines (e.g., pyridine), phosphines, and basic impurities.[2][3]

  • Elevated Temperatures: While the dimerization of some isocyanates can occur at room temperature, heat can increase the reaction rate. However, it's a complex relationship, as very high temperatures (>150°C) can sometimes reverse the dimerization for certain isocyanates.[1]

  • Moisture (Water): Water reacts with isocyanates to form an unstable carbamic acid, which decomposes into a primary amine. This newly formed amine is highly reactive toward another isocyanate molecule, leading to urea formation and other oligomers, effectively removing the active reagent.[4][5]

  • High Concentration: Storing or reacting the isocyanate at high concentrations increases the probability of two molecules encountering each other, thus speeding up the dimerization rate.

  • Prolonged Storage: Over time, even under seemingly proper conditions, isocyanates can slowly dimerize or oligomerize.[6][7]

Q3: How can I detect if my this compound has dimerized?

A3: You can detect dimerization using several analytical methods:

  • FTIR Spectroscopy: This is one of the most direct methods. The characteristic sharp absorption band of the isocyanate (-N=C=O) group appears around 2240-2280 cm⁻¹.[8][9][10] A significant decrease or disappearance of this peak, coupled with the appearance of a new carbonyl (C=O) peak for the uretdione ring (typically around 1720-1780 cm⁻¹), indicates dimerization.

  • NMR Spectroscopy: ¹H and ¹³C NMR can confirm the presence of the dimer. The disappearance of the isocyanate signal in the ¹³C NMR spectrum and the appearance of a new set of signals corresponding to the symmetric dimer structure are clear indicators.[11][12][13]

  • Physical Observation: The formation of a white or off-white precipitate or gel in a previously clear solution of this compound is a strong sign of dimerization or other forms of oligomerization.[6]

  • Chromatography (HPLC/LC-MS): These techniques can be used to separate and identify the monomer from its dimer and other oligomers, allowing for quantification of the degradation.[14][15][16]

Q4: What are the best practices for storing this compound to minimize dimerization?

A4: Proper storage is critical for maintaining the integrity of this compound.

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration (-4°C) or freezing (-20°C) is recommended to significantly slow the dimerization rate.[7]

  • Atmosphere: Always store under an inert atmosphere, such as dry argon or nitrogen, to rigorously exclude moisture.[7] Use containers with tight-fitting seals, preferably with a septum for anhydrous transfer.

  • Purity: Ensure the isocyanate is of high purity and free from catalytic contaminants before storage.

  • Container: Use appropriate containers made of materials like stainless steel or glass with polyethylene-lined caps.[5] Avoid materials that can corrode or leach impurities.

Q5: My reaction with this compound is failing or giving low yields. Could dimerization be the cause?

A5: Yes, dimerization is a very common cause of failure in reactions involving isocyanates. If the isocyanate has dimerized in storage, there is less active reagent available to participate in your desired reaction. Furthermore, if the reaction conditions (e.g., presence of a basic amine, elevated temperature, residual moisture) favor dimerization, the isocyanate may be consumed by this side reaction before it can react with your substrate.

Troubleshooting Guide

Problem: Low yield, no reaction, or formation of insoluble precipitates when using this compound.

Potential Cause Troubleshooting Steps & Solutions
Cause 1: Pre-existing Dimer in Starting Material 1. Verify Reagent Quality: Analyze an aliquot of your this compound stock solution using FTIR. Look for the characteristic -N=C=O peak around 2270 cm⁻¹.[17] If this peak is weak or absent, the reagent has likely degraded.2. Solution: Discard the old reagent and purchase or synthesize a fresh batch. Always store the new reagent under the recommended conditions (see FAQ Q4 and Protocol 1).
Cause 2: In-situ Dimerization During Reaction 1. Review Reaction Conditions: Check if your reaction protocol involves basic conditions, tertiary amines (that are not the intended nucleophile), or phosphines, which can catalyze dimerization.[2][3]2. Control Temperature: Run the reaction at the lowest temperature compatible with the desired transformation to disfavor the dimerization side reaction.3. Use Dilute Conditions: Perform the reaction at a lower concentration to reduce the rate of the bimolecular dimerization.4. Order of Addition: Consider adding the this compound slowly (e.g., via syringe pump) to a solution of your nucleophile. This keeps the instantaneous concentration of free isocyanate low, favoring the desired reaction over self-reaction.
Cause 3: Hydrolysis and Subsequent Side Reactions 1. Ensure Anhydrous Conditions: Use oven-dried or flame-dried glassware. Use high-purity anhydrous solvents. Ensure all other reagents are free from water.2. Use an Inert Atmosphere: Conduct the reaction under a blanket of dry argon or nitrogen to prevent atmospheric moisture from entering the reaction vessel.[7]3. Solution: If you suspect water contamination, rigorously dry all solvents and non-isocyanate reagents before re-attempting the experiment.

Data and Prevention Strategies

Table 1: Summary of Factors Influencing Dimerization and Prevention Strategies

FactorEffect on Dimerization RatePrevention Strategy
Temperature Increases with temperature (up to a point)Store reagent at low temperatures (-20°C to 4°C).[7] Conduct reactions at the lowest feasible temperature.
Moisture (H₂O) Leads to hydrolysis and formation of highly reactive amines, causing oligomerization.[4]Store under inert gas (Ar, N₂). Use anhydrous solvents and oven-dried glassware.
Catalysts Significantly accelerates dimerization.Avoid basic conditions and adventitious nucleophiles (e.g., tertiary amines, phosphines) unless part of the intended reaction.[2]
Concentration Higher concentration increases the rate.Store as a neat solid or oil if possible. For reactions, use appropriately dilute solutions and consider slow addition of the isocyanate.
Time Dimerization occurs slowly over time, even in ideal conditions.Purchase fresh reagent. Use solutions promptly after preparation. Monitor stored material periodically.

Experimental Protocols

Protocol 1: Recommended Storage and Handling of this compound
  • Receipt and Inspection: Upon receipt, inspect the container seal for integrity.

  • Storage: Immediately transfer the container to a designated, cool, and dry storage location. For long-term storage, a freezer at -20°C is ideal. The storage area should be separate from incompatible materials like acids, bases, alcohols, and amines.[4][18]

  • Dispensing: Before opening, allow the container to warm to room temperature in a desiccator. This crucial step prevents atmospheric moisture from condensing on the cold reagent.

  • Inert Atmosphere Handling: All handling and dispensing should be performed under a positive pressure of dry argon or nitrogen, preferably in a glove box or using Schlenk line techniques.

  • Solution Preparation: Prepare stock solutions using high-quality anhydrous solvents. Add the solvent to the isocyanate via a dry syringe. It is best practice to prepare solutions immediately before use.

  • Sealing: After dispensing, flush the container headspace with inert gas before re-sealing tightly. Parafilm can be used as a secondary seal for the cap.

Protocol 2: General Reaction Protocol to Minimize Dimerization
  • Apparatus Preparation: Assemble oven-dried or flame-dried glassware under a positive pressure of dry argon or nitrogen.

  • Reagent Preparation: Dissolve the nucleophilic substrate and any non-catalytic additives in a suitable anhydrous solvent.

  • Isocyanate Addition: Prepare a solution of this compound in anhydrous solvent in a separate, dry flask. Add this solution dropwise or via a syringe pump to the stirred solution of the substrate at a controlled temperature (e.g., 0°C or room temperature, depending on the desired reaction rate).

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of starting materials. Note the appearance of any unexpected, less polar spots (on TLC) which might indicate the dimer.

  • Work-up: Upon completion, quench the reaction appropriately (e.g., with a small amount of methanol if unreacted isocyanate is a concern) before proceeding with the aqueous work-up and purification.

Visualizations

Caption: Dimerization of this compound to its corresponding uretdione.

Handling_Workflow Start Start: Use of this compound Prep_Glassware Prepare Oven-Dried Glassware under Inert Atmosphere (Ar/N₂) Start->Prep_Glassware Prep_Solvents Use Anhydrous Solvents Start->Prep_Solvents Warm_Reagent Warm Reagent to Room Temp in Desiccator Prep_Glassware->Warm_Reagent Prep_Solvents->Warm_Reagent Dispense Dispense Reagent under Inert Atmosphere Warm_Reagent->Dispense Prepare_Solution Prepare Solution Fresh and Use Immediately Dispense->Prepare_Solution Reaction Add Isocyanate Solution Slowly to Substrate at Controlled Temp Prepare_Solution->Reaction End Reaction Complete Reaction->End

Caption: Recommended workflow for handling this compound to prevent degradation.

Troubleshooting_Flowchart Problem Low Yield / Failed Reaction Check_Reagent FTIR shows strong -N=C=O peak? Problem->Check_Reagent Check_Conditions Reaction conditions strictly anhydrous & inert? Check_Reagent->Check_Conditions Yes Result_BadReagent Reagent has dimerized. Replace with fresh stock. Check_Reagent->Result_BadReagent No Check_Catalysts Any potential catalysts (e.g., tertiary amines) present? Check_Conditions->Check_Catalysts Yes Result_Wet Hydrolysis is likely. Dry all solvents/reagents. Check_Conditions->Result_Wet No Result_Catalyzed In-situ dimerization occurred. Modify conditions (temp, conc.) and purify other reagents. Check_Catalysts->Result_Catalyzed Yes Result_OK Isocyanate is likely not the issue. Investigate other parameters. Check_Catalysts->Result_OK No

Caption: Troubleshooting flowchart for reactions involving this compound.

References

Technical Support Center: Optimizing Reactions of 2-Isocyanato-thiazole with Hindered Amines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, optimized protocols, and answers to frequently asked questions regarding the challenging urea synthesis between 2-isocyanato-thiazole and sterically hindered amines.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q1: My reaction is extremely slow or has stalled, with significant starting material remaining even after extended periods. What are the likely causes and solutions?

A1: This is the most common issue when working with sterically hindered amines. The bulky groups surrounding the nitrogen atom impede its nucleophilic attack on the electrophilic carbon of the isocyanate.

  • Cause 1: Insufficient Thermal Energy: The activation energy for the reaction is high due to steric hindrance.

    • Solution: Gradually increase the reaction temperature in 10 °C increments. Monitor the reaction closely, as higher temperatures can also promote side reactions.

  • Cause 2: Ineffective or No Catalyst: Uncatalyzed reactions with hindered amines are often not feasible.

    • Solution: Introduce a suitable catalyst. Tertiary amines with low steric hindrance, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), are often effective.[1][2] Organometallic catalysts, while more common for isocyanate-alcohol reactions, can also be considered.[3] Start with a catalytic amount (1-5 mol%) and optimize from there.

  • Cause 3: Inappropriate Solvent: The solvent can influence reaction kinetics.

    • Solution: Switch to a polar aprotic solvent like DMF or DMSO, which can help stabilize charged intermediates and accelerate the reaction. Ensure the solvent is rigorously dried, as isocyanates readily react with water.[4]

Q2: My analysis shows a significant amount of a symmetrical urea byproduct, N,N'-di(thiazol-2-yl)urea. How can I prevent this?

A2: This byproduct forms when the this compound reacts with water. The isocyanate first reacts with trace moisture to form an unstable carbamic acid, which then decomposes to 2-amino-thiazole and carbon dioxide.[4][5] This newly formed, highly reactive amine quickly reacts with another molecule of this compound to create the symmetrical urea.

  • Solution 1: Rigorous Anhydrous Conditions: This is the most critical factor.

    • Dry all glassware in an oven ( >120 °C) for several hours and cool under an inert atmosphere (Nitrogen or Argon).

    • Use freshly distilled or commercially available anhydrous solvents. Solvents should be stored over molecular sieves.

    • Handle the hindered amine and other reagents under an inert atmosphere to prevent exposure to ambient moisture.

  • Solution 2: Check Reagent Purity: Ensure your starting amine is not contaminated with water.

Q3: My final product is impure, with higher molecular weight species detected by LC-MS. What are these byproducts?

A3: These are typically products of the isocyanate reacting with the desired urea product or with itself.

  • Cause 1: Biuret Formation: The N-H bond of the newly formed urea product can act as a nucleophile and attack another molecule of this compound. This is more common at elevated temperatures (e.g., >100 °C).[4][5]

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Avoid unnecessarily high temperatures or prolonged heating after the reaction has reached completion.

  • Cause 2: Isocyanurate Trimerization: Isocyanates can self-condense to form a stable six-membered ring called an isocyanurate. This process can be catalyzed by tertiary amines.[4][6]

    • Solution: If using a tertiary amine catalyst, carefully control its concentration. Use the minimum amount necessary to achieve a good reaction rate. If trimerization is severe, consider screening other catalyst classes.

Q4: The reaction is messy, producing a complex mixture and a low yield of the desired urea. What fundamental parameters should I check first?

A4: A messy reaction often points to fundamental issues with reagents or conditions.

  • Check 1: Reagent Purity and Stability: this compound can be moisture-sensitive and may degrade over time.[1] Ensure you are using high-purity starting materials.

  • Check 2: Order of Addition: A standard procedure is to dissolve the hindered amine and catalyst (if used) in an anhydrous solvent under an inert atmosphere, and then add the this compound solution dropwise at a controlled temperature. This maintains a low concentration of the isocyanate, minimizing self-condensation reactions.

  • Check 3: Atmosphere Control: Reconfirm that the reaction is being run under a dry, inert atmosphere (N₂ or Ar) to prevent side reactions with water and oxygen.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the reaction between an isocyanate and an amine?

A1: The reaction is a nucleophilic addition. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the isocyanate group. This is followed by a proton transfer from the amine nitrogen to the isocyanate nitrogen, resulting in the formation of a substituted urea.[7][8][9]

Q2: Which catalysts are most effective for reactions with hindered amines?

A2: The ideal catalyst should be a strong base but sterically non-hindered itself, allowing it to activate the reactants without being impeded. Tertiary amines like triethylenediamine (DABCO) are often more effective than bulkier amines like triethylamine.[1][2] Lewis acidic organometallic catalysts (e.g., dibutyltin dilaurate, DBTDL) can also accelerate the reaction by coordinating to the isocyanate and increasing its electrophilicity.[3]

Q3: What solvents are appropriate, and what are the critical precautions?

A3: Aprotic solvents are required. Common choices include tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile, and toluene.[10] For particularly sluggish reactions, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used. The single most critical precaution is to use anhydrous solvents to prevent the formation of symmetrical urea byproducts.[11]

Q4: How can I effectively monitor the reaction's progress?

A4:

  • FT-IR Spectroscopy: The disappearance of the strong, sharp isocyanate (N=C=O) stretching band around 2250-2275 cm⁻¹ is a definitive indicator of reaction progress.

  • Thin-Layer Chromatography (TLC): A quick and easy method to visualize the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting materials and the formation of products and byproducts.[12][13]

Q5: What are the typical work-up and purification procedures for substituted ureas?

A5:

  • Work-up: Once the reaction is complete, the solvent is typically removed under reduced pressure. If a basic catalyst was used, an acidic wash (e.g., dilute HCl or NH₄Cl solution) might be necessary to remove it.

  • Purification: Substituted ureas are often crystalline solids.

    • Recrystallization: This is an effective method if a suitable solvent system can be found.

    • Filtration: If the product precipitates from the reaction mixture upon completion, it can often be isolated in high purity by simple filtration.[14]

    • Column Chromatography: For non-crystalline products or difficult-to-separate mixtures, silica gel column chromatography is the standard method.

Reference Data and Protocols

Data Tables

Table 1: Catalyst Selection Guide for Hindered Amine-Isocyanate Reactions

Catalyst ClassExample(s)Typical Loading (mol%)AdvantagesDisadvantages & Considerations
Tertiary Amines DABCO, DBU1 - 10%Readily available, effective for many systems.Can catalyze isocyanate trimerization[6]; must be removed during work-up.
Organotin Dibutyltin dilaurate (DBTDL)0.1 - 2%Highly efficient, even at low loadings.Potential toxicity and heavy metal contamination of the final product.
Organobismuth/-Zirconium Bismuth Neodecanoate, Zirconium Octoate0.5 - 5%Lower toxicity alternatives to organotins.May have lower catalytic activity compared to tin catalysts.[3]

Table 2: Anhydrous Solvent Selection Guide

SolventBoiling Point (°C)PolarityKey Considerations
Tetrahydrofuran (THF) 66Moderately PolarGood general-purpose solvent. Must be freshly distilled or from a sealed bottle.
Dichloromethane (DCM) 40Polar AproticDissolves many organics, easy to remove. Must be anhydrous.
Acetonitrile 82Polar AproticGood for dissolving polar reagents. Must be rigorously dried.
Toluene 111Non-polarUseful for higher temperature reactions.
Dimethylformamide (DMF) 153Polar AproticExcellent solvating power, can accelerate slow reactions. Higher boiling point makes it harder to remove.
Experimental Protocols

Protocol 1: General Procedure for Catalyzed Urea Formation with a Hindered Amine

  • Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and assemble hot under a stream of dry nitrogen or argon. Allow to cool to room temperature.

  • Reagent Loading: To a round-bottom flask equipped with a magnetic stir bar, add the hindered amine (1.0 eq.) and the selected catalyst (e.g., DABCO, 0.05 eq.).

  • Dissolution: Add anhydrous solvent (e.g., THF, to make a ~0.2 M solution) via syringe and stir until all solids are dissolved.

  • Cooling (Optional): Cool the solution to 0 °C using an ice bath. This can help control the initial exotherm upon isocyanate addition.

  • Isocyanate Addition: In a separate, dry flask, prepare a solution of this compound (1.05 eq.) in the same anhydrous solvent. Add this solution dropwise to the stirring amine solution over 15-30 minutes using a syringe pump or dropping funnel.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, or until reaction monitoring indicates completion. Gentle heating (e.g., 40-60 °C) may be required if the reaction is slow.

  • Monitoring: Periodically take small aliquots from the reaction mixture to monitor its progress by TLC or LC-MS.

  • Work-up: Once complete, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable solvent like ethyl acetate or DCM. Wash the organic layer with dilute aqueous NH₄Cl (if a basic catalyst was used), followed by water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by recrystallization or silica gel column chromatography.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)

  • Plate Preparation: Use a silica gel coated TLC plate.

  • Spotting: On the baseline, spot the hindered amine starting material (SM), the this compound (ISO), a co-spot of both (Co), and an aliquot from the reaction mixture (Rxn).

  • Elution: Develop the plate using a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate).

  • Visualization: Visualize the spots under a UV lamp (254 nm). The consumption of the starting materials and the appearance of a new spot for the urea product can be clearly observed. The R_f value of the urea product will typically be different from both starting materials.

Visual Guides

Reaction_Pathways Thiazole_NCO This compound Desired_Urea Desired Hindered Urea Thiazole_NCO->Desired_Urea + Hindered Amine (Desired Reaction) Amino_Thiazole 2-Amino-thiazole Thiazole_NCO->Amino_Thiazole + H₂O - CO₂ Symmetrical_Urea Symmetrical Urea (Byproduct) Biuret Biuret Side Product Trimer Isocyanurate Trimer Thiazole_NCO->Trimer 3x Self-Reaction (Catalyzed) Hindered_Amine Hindered Amine (R₂NH) Desired_Urea->Biuret + Thiazole-NCO (High Temp) Water H₂O (Trace Moisture) Amino_Thiazole->Symmetrical_Urea + Thiazole-NCO

Figure 1. Reaction scheme showing the desired pathway to the hindered urea product and the three primary competing side reactions: hydrolysis leading to a symmetrical urea byproduct, biuret formation at high temperatures, and isocyanurate trimerization.

Troubleshooting_Flowchart start Reaction Stalled or Very Slow? catalyst_check Is a catalyst being used? start->catalyst_check Yes byproduct_check Are byproducts observed? start->byproduct_check No add_catalyst Action: Add 1-5 mol% of a non-hindered catalyst (e.g., DABCO). catalyst_check->add_catalyst No increase_temp Action: Increase temperature in 10 °C increments. Monitor for byproducts. catalyst_check->increase_temp Yes end_good Continue Monitoring add_catalyst->end_good increase_temp->end_good symm_urea Is symmetrical (thiazole)₂-urea observed? byproduct_check->symm_urea Yes check_anhydrous Action: Ensure rigorous anhydrous conditions. Use freshly dried solvents and inert atmosphere. symm_urea->check_anhydrous Yes high_mw Are high MW species (Biuret, Trimer) observed? symm_urea->high_mw No check_anhydrous->end_good reduce_temp Action: Reduce reaction temperature. Lower catalyst loading if trimer is dominant. high_mw->reduce_temp Yes high_mw->end_good No reduce_temp->end_good

Figure 2. A troubleshooting flowchart to diagnose and solve common problems encountered when reacting this compound with hindered amines, such as stalled reactions or the formation of specific byproducts.

References

troubleshooting low yields in thiazolyl-urea synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for thiazolyl-urea synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing thiazolyl-ureas?

A1: The most prevalent and straightforward method for synthesizing thiazolyl-ureas involves the reaction of a 2-aminothiazole derivative with a corresponding isocyanate in a suitable solvent.[1] This reaction is a nucleophilic addition of the amino group of the thiazole to the electrophilic carbonyl carbon of the isocyanate.

Q2: What are the typical starting materials for thiazolyl-urea synthesis?

A2: The key starting materials are a 2-aminothiazole and an isocyanate. The 2-aminothiazole precursor is commonly synthesized via the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea or thioamide.[1][2][3]

Q3: My overall yield for a multi-step synthesis of a thiazolyl-urea derivative is very low (<5%). Is this normal?

A3: While yields can vary significantly depending on the specific substrates and reaction conditions, very low overall yields in multi-step syntheses of thiazolyl-urea derivatives have been reported.[1] A major contributor to low yields can be challenging purification steps, often requiring multiple chromatographic methods.[1]

Q4: What are the common side reactions that can lead to low yields of the desired thiazolyl-urea?

A4: A primary side reaction is the reaction of the isocyanate starting material with any residual water in the reaction mixture. This leads to the formation of an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The newly formed amine can then react with another molecule of isocyanate to produce a symmetrical diarylurea, a common and often difficult-to-remove byproduct.[4]

Q5: How can I purify my final thiazolyl-urea product effectively?

A5: Thiazolyl-urea compounds can be polar, making purification challenging. Common purification techniques include recrystallization, column chromatography on silica gel, and preparative High-Performance Liquid Chromatography (HPLC).[1] For highly polar compounds, reverse-phase HPLC or aqueous normal-phase chromatography can be effective.[5][6]

Troubleshooting Guide

This guide addresses specific issues that can lead to low yields in thiazolyl-urea synthesis.

Problem Potential Cause Recommended Solution
Low or no product formation Poor quality of starting materials Ensure the 2-aminothiazole and isocyanate are pure. If the 2-aminothiazole was synthesized in-house, verify its identity and purity by NMR and melting point analysis. Isocyanates should be stored under an inert atmosphere to prevent degradation.
Moisture in the reaction Thoroughly dry all glassware before use. Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Low reactivity of the 2-aminothiazole Electron-withdrawing groups on the thiazole ring can decrease the nucleophilicity of the amino group. Consider using a catalyst, such as a non-nucleophilic base (e.g., DIPEA) if starting with a hydrochloride salt of the amine, or a Lewis acid to activate the isocyanate. Increasing the reaction temperature may also be beneficial.
Presence of a major byproduct with a higher molecular weight Formation of symmetrical diarylurea This is likely due to the reaction of the isocyanate with water. Rigorously exclude moisture from the reaction.
Formation of biuret or allophanate An excess of isocyanate can react with the urea product to form a biuret, or with a urethane intermediate to form an allophanate, especially at elevated temperatures.[7] Use a 1:1 stoichiometry of the amine and isocyanate, or a slight excess of the amine. Control the reaction temperature.
Difficulty in isolating the product High polarity of the product If the product is highly polar and difficult to separate from polar byproducts, consider using a different chromatographic technique. Aqueous normal-phase chromatography on an amine-functionalized silica column can be effective for very polar compounds.[6]
Product is a non-crystalline oil Try different solvent systems for recrystallization. If the product remains an oil, purification by column chromatography is the best alternative.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-phenylthiazole (Hantzsch Thiazole Synthesis)

This protocol describes a general procedure for the synthesis of a 2-aminothiazole precursor.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromoacetophenone (1 equivalent) in ethanol.

  • Add thiourea (1 equivalent) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into ice-cold water.

  • Neutralize the solution with a base (e.g., ammonium hydroxide or sodium bicarbonate) to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-amino-4-phenylthiazole.

Protocol 2: Synthesis of 1-(4-phenylthiazol-2-yl)-3-phenylurea

This protocol outlines the final step of thiazolyl-urea synthesis.

Materials:

  • 2-Amino-4-phenylthiazole

  • Phenyl isocyanate

  • Anhydrous acetonitrile

  • Triethylamine (optional, as a catalyst)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 2-amino-4-phenylthiazole (1 equivalent) in anhydrous acetonitrile.

  • Add phenyl isocyanate (1 equivalent) dropwise to the stirred solution at room temperature.

  • If the reaction is slow, a catalytic amount of triethylamine can be added.

  • Stir the reaction mixture at room temperature for 18-24 hours, or until TLC analysis indicates the consumption of the starting materials.

  • If a precipitate forms, collect the product by vacuum filtration and wash with a small amount of cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Urea Formation a α-Haloketone + Thiourea b Reflux in Ethanol a->b c Work-up and Purification b->c d 2-Aminothiazole c->d e 2-Aminothiazole + Isocyanate d->e g Reaction at Room Temperature e->g f Anhydrous Solvent (e.g., Acetonitrile) f->g h Purification g->h i Thiazolyl-urea h->i

Caption: General experimental workflow for the two-step synthesis of thiazolyl-ureas.

troubleshooting_low_yield start Low Yield of Thiazolyl-urea check_sm Are starting materials pure and dry? start->check_sm check_conditions Are reaction conditions anhydrous? check_sm->check_conditions Yes purify_sm Purify starting materials. Store isocyanate under inert gas. check_sm->purify_sm No check_byproducts Is a major byproduct observed? check_conditions->check_byproducts Yes dry_reagents Use anhydrous solvents. Dry glassware. Run under inert atmosphere. check_conditions->dry_reagents No check_purification Is product isolation difficult? check_byproducts->check_purification No optimize_stoichiometry Adjust stoichiometry. Control temperature to avoid allophanate/biuret formation. check_byproducts->optimize_stoichiometry Yes optimize_purification Try alternative purification methods (e.g., RP-HPLC, aqueous normal-phase). check_purification->optimize_purification Yes success Improved Yield check_purification->success No purify_sm->check_conditions dry_reagents->check_byproducts optimize_stoichiometry->check_purification optimize_purification->success

Caption: Troubleshooting decision tree for low yields in thiazolyl-urea synthesis.

pi3k_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt (Ser473) Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream ThiazolylUrea Thiazolyl-urea Inhibitor ThiazolylUrea->PI3K ThiazolylUrea->Akt ThiazolylUrea->mTORC1

Caption: Simplified PI3K/Akt/mTOR signaling pathway, a target for some thiazolyl-urea derivatives.[8]

References

Technical Support Center: Reaction of 2-Isocyanato-Thiazole with Water

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in understanding and managing the byproducts formed during the reaction of 2-isocyanato-thiazole with water.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary product of the reaction between this compound and water?

The primary and desired product of the reaction of this compound with water is 2-aminothiazole. The reaction proceeds through the hydrolysis of the isocyanate group.

Q2: What are the common byproducts in the reaction of this compound with water?

Several byproducts can form, primarily due to the high reactivity of the isocyanate group. These include:

  • N,N'-di(thiazol-2-yl)urea: This is a major byproduct, formed when the initially produced 2-aminothiazole reacts with unreacted this compound.

  • Uretdiones (Dimers): this compound can react with itself to form four-membered ring structures known as uretdiones.

  • Isocyanurates (Trimers): Three molecules of this compound can cyclize to form stable six-membered isocyanurate rings.

  • Carbamic acid (unstable intermediate): The initial reaction of the isocyanate with water forms an unstable carbamic acid, which rapidly decarboxylates to the amine and carbon dioxide. While not an isolable byproduct, its formation is a key step in the hydrolysis pathway.

Q3: Why is my reaction mixture turning into a solid or forming a precipitate?

The formation of a white, insoluble solid is a common issue and is often due to the formation of N,N'-di(thiazol-2-yl)urea, which can have low solubility in common organic solvents.[1] This indicates that the rate of reaction between the 2-aminothiazole product and the starting isocyanate is significant.

Q4: My reaction is foaming and I'm observing gas evolution. What is happening?

This is a strong indication of the hydrolysis reaction proceeding, as the decomposition of the intermediate carbamic acid releases carbon dioxide gas.[1] This can lead to pressure buildup in a closed system.

Q5: How can I minimize the formation of byproducts?

Minimizing byproduct formation involves controlling the reaction conditions to favor the hydrolysis of the isocyanate over side reactions. Key strategies include:

  • Control of Stoichiometry: Using a large excess of water can favor the hydrolysis reaction and minimize the reaction of the amine product with the starting isocyanate.

  • Temperature Control: Lower temperatures generally slow down the rates of dimerization and trimerization.

  • Solvent Choice: The choice of solvent can influence the solubility of reactants and products, and potentially the reaction rates.

  • Rapid Quenching: Ensuring the isocyanate is rapidly and efficiently hydrolyzed to the amine can prevent the accumulation of the isocyanate and subsequent side reactions.

Troubleshooting Guide

Issue Probable Cause Troubleshooting Steps
Low yield of 2-aminothiazole and presence of a significant amount of a high molecular weight, insoluble solid. Formation of N,N'-di(thiazol-2-yl)urea.- Increase the excess of water: Use a larger stoichiometric excess of water to favor the hydrolysis of the isocyanate. - Improve mixing: Ensure efficient mixing to disperse the isocyanate in the aqueous phase quickly. - Lower the reaction temperature: This can reduce the rate of the reaction between the amine and the isocyanate. - Analyze the solid: Isolate the solid and characterize it by techniques like NMR, IR, or mass spectrometry to confirm its identity as the urea derivative.
Reaction mixture becomes very viscous or solidifies completely. Significant formation of dimers (uretdiones) and/or trimers (isocyanurates).- Strict temperature control: Maintain a low and constant reaction temperature. - Avoid catalysts that promote self-condensation: Some bases can catalyze the dimerization and trimerization of isocyanates.[2] - Use a co-solvent: A suitable co-solvent might help to keep the byproducts in solution, preventing the solidification of the reaction mixture.
Vigorous gas evolution and foaming. Rapid decomposition of the carbamic acid intermediate, releasing CO2.[1]- Ensure proper venting: Do not run the reaction in a sealed vessel to avoid pressure buildup.[1] - Control the rate of addition: Add the this compound to the water slowly to control the rate of CO2 evolution. - Use an anti-foaming agent: If foaming is excessive, a small amount of a suitable anti-foaming agent can be added.
Complex mixture of products observed by TLC or HPLC. Multiple side reactions are occurring simultaneously.- Re-evaluate all reaction parameters: Systematically investigate the effect of temperature, solvent, stoichiometry, and addition rate. - Use in-situ reaction monitoring: Techniques like FT-IR spectroscopy can provide real-time information on the concentration of the isocyanate and the formation of products and byproducts, aiding in optimization.[3]

Data Presentation

Compound Type Formation Pathway Key Influencing Factors
2-Aminothiazole Primary ProductHydrolysis of this compoundExcess water, efficient mixing
N,N'-di(thiazol-2-yl)urea ByproductReaction of 2-aminothiazole with this compoundStoichiometry, temperature
Uretdione (Dimer) ByproductDimerization of this compoundConcentration, temperature, catalysts
Isocyanurate (Trimer) ByproductTrimerization of this compoundTemperature, catalysts[2]
Carbon Dioxide ByproductDecomposition of carbamic acidInherent to hydrolysis pathway

Experimental Protocols

General Protocol for the Hydrolysis of this compound

This protocol provides a general methodology. Researchers should optimize conditions based on their specific experimental setup and goals.

Materials:

  • This compound

  • Deionized water

  • Suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

  • Inert gas (e.g., nitrogen, argon)

Procedure:

  • Reaction Setup: Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and an inlet for inert gas. The reaction should be performed in a well-ventilated fume hood.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas to displace air and moisture.

  • Charge Water: Add a measured amount of deionized water to the reaction flask. A significant excess (e.g., 10-50 equivalents) is recommended to favor hydrolysis.

  • Cooling: Cool the water to 0-5 °C using an ice bath to help control the exothermicity of the reaction and minimize side reactions.

  • Addition of Isocyanate: Dissolve the this compound in a minimal amount of a dry, inert solvent (optional, can aid in controlled addition). Add the isocyanate solution dropwise to the cold, stirred water over a period of 30-60 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique. In-situ FT-IR spectroscopy is ideal for observing the disappearance of the isocyanate peak (around 2250-2275 cm⁻¹).[3] Alternatively, thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be used to monitor the formation of 2-aminothiazole and byproducts.

  • Work-up:

    • Once the reaction is complete (as determined by the disappearance of the starting material), allow the mixture to warm to room temperature.

    • If a precipitate (likely the urea byproduct) has formed, it can be removed by filtration.

    • Extract the aqueous solution with a suitable organic solvent multiple times to isolate the 2-aminothiazole.

    • Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 2-aminothiazole by a suitable method, such as column chromatography or recrystallization.

Analytical Methods for Byproduct Identification:

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying the components of the reaction mixture, including the starting material, product, and byproducts.

  • Mass Spectrometry (MS): Used to determine the molecular weight of the different components, aiding in their identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information for the isolated product and byproducts.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Useful for identifying functional groups, such as the characteristic isocyanate peak, urea carbonyls, and amine N-H bonds.

Visualizations

Reaction_Pathway cluster_main Main Reaction Pathway cluster_byproducts Byproduct Formation This compound This compound Carbamic_Acid Thiazol-2-ylcarbamic Acid (Unstable Intermediate) This compound->Carbamic_Acid + H2O Urea N,N'-di(thiazol-2-yl)urea This compound->Urea + 2-Aminothiazole Dimer Uretdione (Dimer) This compound->Dimer + this compound 2-Aminothiazole 2-Aminothiazole Carbamic_Acid->2-Aminothiazole CO2 CO2 Carbamic_Acid->CO2 Decarboxylation Trimer Isocyanurate (Trimer) Dimer->Trimer + this compound

Caption: Reaction pathway of this compound with water and formation of major byproducts.

Troubleshooting_Workflow cluster_start cluster_observation Observation cluster_issues Specific Issues cluster_causes Probable Causes cluster_solutions Solutions Start Reaction of this compound with Water Initiated Observation Unexpected Outcome? Start->Observation Low_Yield Low Yield of 2-Aminothiazole Observation->Low_Yield Yes Precipitate Insoluble Precipitate Formation Observation->Precipitate Yes Gas_Evolution Excessive Foaming/ Gas Evolution Observation->Gas_Evolution Yes Successful Reaction Successful Reaction Observation->Successful Reaction No Urea_Formation Urea Byproduct Low_Yield->Urea_Formation Dimer_Trimer Dimer/Trimer Formation Low_Yield->Dimer_Trimer Precipitate->Urea_Formation Precipitate->Dimer_Trimer CO2_Release Rapid CO2 Release Gas_Evolution->CO2_Release Adjust_Stoichiometry Adjust H2O Stoichiometry Urea_Formation->Adjust_Stoichiometry Control_Temp Control Temperature Urea_Formation->Control_Temp Dimer_Trimer->Control_Temp Control_Addition Control Rate of Addition CO2_Release->Control_Addition Proper_Venting Ensure Proper Venting CO2_Release->Proper_Venting

Caption: Troubleshooting workflow for the reaction of this compound with water.

References

Technical Support Center: Catalyst Selection for 2-Isocyanato-Thiazole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 2-isocyanato-thiazole. It offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during catalyst selection and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What are the primary classes of catalysts used for reactions with this compound?

A1: The choice of catalyst for reactions involving this compound largely depends on the nucleophile (e.g., amine, alcohol, thiol) and the desired product (urea, carbamate, thiocarbamate). The main classes of effective catalysts include:

  • Tertiary Amines and Other Organic Bases: These are widely used for promoting the formation of ureas and carbamates. Examples include 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), 4-Dimethylaminopyridine (DMAP), and triethylamine (TEA).[1][2] DBU is a particularly effective catalyst for urethane formation and can act as a proton scavenger, accelerating the reaction.[2]

  • Organometallic Compounds: These are especially useful for reactions that are sluggish or require specific selectivity. Common examples include tin compounds like Dibutyltin Dilaurate (DBTDL), zirconium chelates, and rare-earth metal amides.[3] Organotin compounds are effective but are facing increasing environmental scrutiny.[4] Zirconium-based catalysts are known to be selective for the isocyanate-hydroxyl reaction over the competing isocyanate-water reaction.[4]

  • Basic Inorganic Salts: Simple bases like potassium carbonate (K₂CO₃) can also be used, particularly in the synthesis of urea derivatives.

Q2: How does the thiazole ring affect catalyst selection and reactivity?

A2: The thiazole ring introduces unique electronic properties and potential challenges. The electron-withdrawing nature of the heteroaromatic ring can increase the electrophilicity of the isocyanate carbon, potentially enhancing its reactivity compared to simple alkyl isocyanates.[5][6] However, the sulfur atom in the thiazole ring can act as a Lewis base and may coordinate with and poison certain metal catalysts, particularly palladium. This necessitates careful catalyst selection to avoid deactivation.

Q3: What are the most common side reactions, and how can they be minimized?

A3: The most prevalent side reaction is the reaction of the isocyanate with water, which leads to the formation of an unstable carbamic acid that quickly decomposes to an amine and carbon dioxide. The newly formed amine can then react with another isocyanate molecule to produce a symmetric urea byproduct, consuming two equivalents of the isocyanate starting material.[7]

To minimize this:

  • Ensure Anhydrous Conditions: Thoroughly dry all solvents and reagents before use. Conduct reactions under an inert atmosphere (e.g., nitrogen or argon).

  • Use Selective Catalysts: Some catalysts, like certain zirconium chelates, show high selectivity for the isocyanate-alcohol reaction over the isocyanate-water reaction.[4]

  • Control Temperature: Lowering the reaction temperature can sometimes reduce the rate of side reactions.

Q4: Can reactions with this compound be performed without a catalyst?

A4: Yes, the reaction of isocyanates with strong nucleophiles like primary and secondary amines to form ureas is often rapid and may not require a catalyst. However, for less reactive nucleophiles such as alcohols and thiols, or when working with sterically hindered substrates, a catalyst is typically necessary to achieve a reasonable reaction rate and yield.

Troubleshooting Guide

Problem Probable Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Catalyst Inactivity/Poisoning.2. Insufficiently reactive nucleophile.3. Water contamination consuming the isocyanate.1. Switch to a catalyst less prone to sulfur poisoning (e.g., organocatalysts like DBU or certain organometallic catalysts).2. Increase catalyst loading or switch to a more active catalyst (e.g., DBTDL or DBU).3. Increase reaction temperature.4. Rigorously dry all reagents and solvents and run the reaction under an inert atmosphere.
Formation of Symmetric Urea Byproduct Water present in the reaction mixture.1. Use anhydrous solvents and reagents. Consider using molecular sieves.2. Employ a moisture scavenger.3. Use a catalyst selective for the desired reaction over the water-isocyanate reaction (e.g., zirconium chelates for carbamate synthesis).[4]
Reaction is Too Fast or Uncontrolled 1. Catalyst is too active.2. Reaction temperature is too high.1. Reduce catalyst loading.2. Switch to a less active catalyst (e.g., triethylamine instead of DBU).3. Lower the reaction temperature.
Difficulty in Product Purification Catalyst residue or byproducts complicating purification.1. Use a catalyst that can be easily removed (e.g., a solid-supported catalyst).2. If using a basic catalyst like DBU or TEA, an acidic wash during workup can help remove it.3. Optimize reaction conditions to minimize byproduct formation.

Catalyst Performance Data

The following tables provide representative data for catalysts used in reactions analogous to those with this compound. This data can serve as a starting point for catalyst screening.

Table 1: Organocatalysts for Urea and Carbamate Synthesis

CatalystNucleophileSolventTemp (°C)Time (h)Yield (%)Reference
DBUMethanolTHF25--
DMAPt-ButanolCH₂Cl₂RT1295[8]
TEAAmineDMFRT840-60-
NoneAmineWaterRT-High[9]

Table 2: Organometallic Catalysts for Carbamate and Thiocarbamate Synthesis

CatalystNucleophileSolventTemp (°C)Time (h)Yield (%)Reference
DBTDLPolyol-25--[4]
Zirconium ChelatePolyol-25--[4]
La[N(SiMe₃)₂]₃ThiophenolTolueneRT0.598[3]
Na₂CO₃ThiophenolCH₃CNRT195[10]

Experimental Protocols

Protocol 1: General Procedure for DBU-Catalyzed Synthesis of a 2-Thiazolyl Urea
  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the amine (1.0 eq.) and anhydrous solvent (e.g., THF or CH₂Cl₂).

  • Reagent Addition: Slowly add a solution of this compound (1.05 eq.) in the same anhydrous solvent to the flask.

  • Catalyst Addition: Add a catalytic amount of DBU (1-5 mol%).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. The disappearance of the isocyanate peak (~2270 cm⁻¹) can also be monitored by FT-IR.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can be purified by flash column chromatography on silica gel or by recrystallization.

Protocol 2: General Procedure for Organometallic-Catalyzed Synthesis of a 2-Thiazolyl Carbamate
  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the alcohol (1.0 eq.), the organometallic catalyst (e.g., DBTDL, 0.1-1 mol%), and anhydrous solvent (e.g., toluene).

  • Reagent Addition: Slowly add this compound (1.0 eq.) to the mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C). Monitor the reaction progress by TLC, LC-MS, or FT-IR.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The solvent is removed under reduced pressure, and the crude product is purified by flash chromatography or distillation.

Visualizations

Catalyst_Selection_Workflow cluster_input Inputs cluster_decision Catalyst Selection cluster_output Recommended Catalyst Class cluster_optimization Optimization Start Define Reaction: This compound + Nucleophile Nucleophile Identify Nucleophile (Amine, Alcohol, Thiol) Start->Nucleophile Amine Amine? Nucleophile->Amine Alcohol Alcohol? Amine->Alcohol No NoCatalyst Often No Catalyst Needed or Mild Base (TEA) Amine->NoCatalyst Yes Thiol Thiol? Alcohol->Thiol No Organocatalyst Organocatalyst (DBU, DMAP) Alcohol->Organocatalyst Yes Organometallic Organometallic Catalyst (DBTDL, Zirconium, La-Amide) Thiol->Organometallic Yes, for high yield Base Base Catalyst (Na2CO3, DBU) Thiol->Base Yes, for mild conditions Optimize Optimize Conditions: Temp, Solvent, Loading NoCatalyst->Optimize Organocatalyst->Optimize Organometallic->Optimize Base->Optimize

Caption: Catalyst selection workflow for this compound reactions.

Reaction_Mechanism cluster_reactants Reactants cluster_transition Catalyzed Nucleophilic Attack cluster_product Product ThiazoleNCO Thiazole-N=C=O TS Transition State ThiazoleNCO->TS attack Nucleophile H-Nu: (Amine, Alcohol, Thiol) Nucleophile->TS attack Catalyst Catalyst (e.g., Base) Catalyst->Nucleophile activates Product Thiazole-NH-C(=O)-Nu TS->Product

Caption: General mechanism for catalyzed nucleophilic addition to this compound.

References

scale-up challenges for the synthesis of 2-isocyanato-thiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of 2-isocyanato-thiazole.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The two main synthetic strategies for preparing this compound are:

  • Phosgenation of 2-aminothiazole: This involves the reaction of 2-aminothiazole with phosgene or a phosgene equivalent (e.g., diphosgene, triphosgene). This is a common industrial method for isocyanate synthesis.[1][2]

  • Curtius Rearrangement of Thiazole-2-carbonyl Azide: This phosgene-free method involves the thermal or photochemical rearrangement of a carbonyl azide derived from thiazole-2-carboxylic acid.[3][4][5][6][7]

Q2: What are the major safety concerns when scaling up the synthesis of this compound?

A2: Key safety considerations include:

  • Handling of Phosgene and its Equivalents: Phosgene is a highly toxic and corrosive gas.[1] Diphosgene is a volatile liquid, and triphosgene is a solid, offering handling advantages, but they still generate phosgene in situ. All manipulations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[8]

  • Exothermic Reactions: Both phosgenation and the Curtius rearrangement can be highly exothermic.[9] Proper temperature control and monitoring are crucial during scale-up to prevent runaway reactions.

  • Instability of Intermediates: Acyl azides, intermediates in the Curtius rearrangement, are potentially explosive and should be handled with care, avoiding friction, shock, and high temperatures.[3][6]

  • Toxicity of Isocyanates: Isocyanates are sensitizers and can cause respiratory and skin irritation.[8] Appropriate containment and PPE are necessary.

Q3: How can I purify the final this compound product?

A3: Purification of isocyanates is typically achieved by distillation under reduced pressure to minimize thermal decomposition.[10] It is critical to ensure the distillation apparatus is dry, as isocyanates readily react with water. Inert gas blanketing is recommended. For laboratory scale, flash chromatography on silica gel using non-polar solvents may be possible, but the reactivity of the isocyanate with the stationary phase should be considered.

Q4: What are common byproducts in the synthesis of this compound?

A4: Potential byproducts include:

  • From Phosgenation: Unreacted 2-aminothiazole, carbamoyl chlorides (intermediates), and ureas formed from the reaction of the isocyanate with any moisture present.

  • From Curtius Rearrangement: Unreacted thiazole-2-carbonyl azide and amines formed from the hydrolysis of the isocyanate if water is present.

  • Ring-opened or Rearranged Products: Depending on the reaction conditions, the thiazole ring itself might undergo side reactions, although it is generally considered an aromatic and relatively stable heterocycle.[9][11]

Troubleshooting Guides

Phosgenation Route
Issue Possible Cause(s) Troubleshooting Steps
Low or no conversion of 2-aminothiazole 1. Inactive phosgene equivalent. 2. Insufficient reaction temperature. 3. Poor mixing.1. Use a fresh batch of diphosgene or triphosgene. 2. Gradually increase the reaction temperature while monitoring for exotherm. 3. Ensure vigorous stirring, especially in heterogeneous mixtures.
Formation of a white, insoluble solid Presence of moisture leading to the formation of N,N'-di(thiazol-2-yl)urea.[9]1. Rigorously dry all glassware and solvents before use. 2. Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).
Product decomposes during purification Distillation temperature is too high.1. Use a high-vacuum pump to lower the boiling point. 2. Consider short-path distillation to minimize thermal exposure.
Curtius Rearrangement Route
Issue Possible Cause(s) Troubleshooting Steps
Low yield of thiazole-2-carbonyl azide 1. Incomplete conversion of the carboxylic acid to the acid chloride. 2. Incomplete reaction with the azide source.1. Ensure complete conversion of the carboxylic acid using a fresh chlorinating agent (e.g., thionyl chloride, oxalyl chloride). 2. Use a slight excess of the azide source (e.g., sodium azide, trimethylsilyl azide).
Violent or uncontrollable reaction during rearrangement The thermal decomposition of the acyl azide is highly exothermic.1. Perform the rearrangement in a suitable high-boiling inert solvent to aid in heat dissipation. 2. Add the acyl azide solution portion-wise or via a syringe pump to control the reaction rate. 3. For scale-up, consider using a continuous flow reactor for better temperature control.[4]
Formation of 2-aminothiazole instead of the isocyanate The isocyanate intermediate reacted with water present in the reaction or during workup.1. Ensure all reagents and solvents are anhydrous. 2. Perform the reaction and workup under a dry, inert atmosphere.

Experimental Protocols

Note: The following are representative procedures based on general methods for isocyanate synthesis. They should be optimized on a small scale before attempting a larger scale synthesis.

Protocol 1: Synthesis of this compound via Phosgenation (using Triphosgene)

Materials:

  • 2-Aminothiazole

  • Triphosgene (bis(trichloromethyl) carbonate)

  • Triethylamine (or another non-nucleophilic base)

  • Anhydrous toluene (or another inert solvent like dichloromethane)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel, dissolve 2-aminothiazole (1.0 eq) in anhydrous toluene.

  • Add triethylamine (2.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous toluene.

  • Slowly add the triphosgene solution to the stirred 2-aminothiazole solution via the dropping funnel over 1-2 hours, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the N-H stretch of the amine and appearance of the characteristic isocyanate peak around 2250-2275 cm⁻¹).

  • Filter the reaction mixture under an inert atmosphere to remove the triethylamine hydrochloride salt.

  • The filtrate contains the crude this compound. The solvent can be carefully removed under reduced pressure.

  • Purify the crude product by vacuum distillation.

Protocol 2: Synthesis of this compound via Curtius Rearrangement

Step A: Synthesis of Thiazole-2-carbonyl chloride

  • In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂).

  • To the flask, add thiazole-2-carboxylic acid (1.0 eq) and thionyl chloride (2.0-3.0 eq).

  • Heat the mixture to reflux for 2-4 hours. The solid carboxylic acid should dissolve.

  • After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure. The product, thiazole-2-carbonyl chloride, is often used directly in the next step.

Step B: Synthesis of Thiazole-2-carbonyl azide

  • Dissolve the crude thiazole-2-carbonyl chloride from Step A in an anhydrous aprotic solvent such as acetone or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Prepare a solution of sodium azide (1.1-1.2 eq) in a minimal amount of water and add it dropwise to the stirred acid chloride solution.

  • Stir the reaction at 0 °C for 1-2 hours.

  • Extract the aqueous mixture with a non-polar organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Carefully remove the solvent under reduced pressure at low temperature to obtain the crude thiazole-2-carbonyl azide. Caution: Acyl azides are potentially explosive.

Step C: Curtius Rearrangement to this compound

  • Dissolve the crude thiazole-2-carbonyl azide in a high-boiling inert solvent such as toluene or diphenyl ether.

  • Heat the solution gradually. The rearrangement typically occurs between 80-120 °C, with the evolution of nitrogen gas.[5][7]

  • Monitor the reaction by IR spectroscopy for the disappearance of the azide peak (around 2140 cm⁻¹) and the appearance of the isocyanate peak (around 2250-2275 cm⁻¹).

  • Once the reaction is complete, the this compound can be purified by vacuum distillation.

Quantitative Data Summary

Parameter Phosgenation Route (Estimated) Curtius Rearrangement Route (Estimated) References
Yield 60-85%70-90% (for the rearrangement step)[3][11]
Purity (after distillation) >98%>98%General isocyanate purification data
Reaction Time 3-6 hours4-8 hours (multi-step)General organic synthesis principles

Note: The quantitative data presented are estimates based on analogous reactions and may vary depending on the specific reaction conditions and scale.

Visualizations

Synthesis_Workflow cluster_phosgenation Phosgenation Route cluster_curtius Curtius Rearrangement Route 2-Aminothiazole 2-Aminothiazole Reaction1 Phosgenation 2-Aminothiazole->Reaction1 Phosgene_Equivalent Phosgene or Equivalent Phosgene_Equivalent->Reaction1 Crude_Isocyanate1 Crude this compound Reaction1->Crude_Isocyanate1 Purification1 Purification (Vacuum Distillation) Crude_Isocyanate1->Purification1 Final_Product1 This compound Purification1->Final_Product1 Thiazole_Acid Thiazole-2-carboxylic Acid Acid_Chloride Thiazole-2-carbonyl Chloride Thiazole_Acid->Acid_Chloride SOCl₂ or (COCl)₂ Carbonyl_Azide Thiazole-2-carbonyl Azide Acid_Chloride->Carbonyl_Azide NaN₃ Rearrangement Thermal Rearrangement Carbonyl_Azide->Rearrangement Heat (Δ) Crude_Isocyanate2 Crude this compound Rearrangement->Crude_Isocyanate2 Purification2 Purification (Vacuum Distillation) Crude_Isocyanate2->Purification2 Final_Product2 This compound Purification2->Final_Product2

Caption: Synthetic routes to this compound.

Troubleshooting_Logic Start Low Yield or Reaction Failure Check_Reagents Verify Reagent Purity and Activity Start->Check_Reagents Check_Moisture Ensure Anhydrous Conditions Start->Check_Moisture Check_Temp Optimize Reaction Temperature Start->Check_Temp Check_Mixing Ensure Adequate Mixing Start->Check_Mixing Optimize_Purification Optimize Purification (e.g., lower pressure) Start->Optimize_Purification Side_Products Analyze for Side Products (e.g., urea) Check_Moisture->Side_Products

References

Technical Support Center: Workup Procedures for Reactions Involving 2-Isocyanato-thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the workup and purification of reaction products involving 2-isocyanato-thiazole.

Troubleshooting Guides

This section provides solutions to common issues that may arise during the workup of reactions involving this compound, such as the formation of thiazolyl ureas and carbamates.

Issue 1: Low or No Product Formation

Possible Causes & Solutions:

Possible CauseRecommended Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). A common eluent system for thiazole derivatives is a mixture of hexane and ethyl acetate.[1] If the starting material is still present, consider extending the reaction time or gently heating the mixture if the reactants are stable at elevated temperatures.
Moisture Contamination This compound is highly sensitive to moisture, which can lead to the formation of an unstable carbamic acid that decomposes to 2-aminothiazole. This amine can then react with remaining isocyanate to form a symmetrical urea byproduct. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Side Reactions The isocyanate group can undergo self-polymerization, especially at higher temperatures. It's advisable to add the this compound solution dropwise to the nucleophile solution, maintaining a low concentration of the isocyanate to minimize this side reaction.
Issue 2: Difficulty in Product Isolation and Purification

Possible Causes & Solutions:

Possible CauseRecommended Solution
Product is Highly Polar Thiazolyl ureas and carbamates can be quite polar. For column chromatography, a more polar eluent system, such as dichloromethane/methanol (e.g., 1-10% methanol), may be required.[1]
Product Streaking on TLC Plate The basic nitrogen atom in the thiazole ring can cause streaking on silica gel TLC plates. To mitigate this, a small amount of a basic modifier, such as triethylamine (1-3%), can be added to the eluent system.[2]
Formation of Emulsion during Extraction Emulsions can form during aqueous workup, making phase separation difficult. To break an emulsion, try adding brine (saturated NaCl solution) or a small amount of the organic solvent used for extraction. Gentle swirling instead of vigorous shaking can also help prevent emulsion formation.
"Oiling Out" during Recrystallization If the product "oils out" instead of crystallizing, it may be due to the solution being too saturated or cooling too quickly. Try adding a small amount of hot solvent to dissolve the oil and allow the solution to cool slowly. Scratching the inside of the flask with a glass rod can help induce crystallization.[3]

Frequently Asked Questions (FAQs)

Q1: How should I quench a reaction involving excess this compound?

A1: To quench unreacted this compound, a nucleophilic scavenger should be added to the reaction mixture. Common and effective quenching agents include:

  • Methanol: Reacts with the isocyanate to form a methyl carbamate, which can typically be easily separated by chromatography. Add a few milliliters of methanol and stir for 15-30 minutes at room temperature.

  • Ammonia Solution: Reacts to form the corresponding urea. A dilute solution of ammonia in a suitable solvent can be used.

  • Water: While water can be used, it leads to the formation of an unstable carbamic acid, which can lead to the formation of 2-aminothiazole and subsequently a symmetric urea byproduct. This can complicate purification.

Q2: What are the common byproducts in reactions of this compound and how can I remove them?

A2: The most common byproduct is the corresponding symmetrical 1,3-di(thiazol-2-yl)urea, formed from the reaction of 2-aminothiazole (generated from hydrolysis of the isocyanate) with another molecule of this compound. This byproduct is often less soluble than the desired product and may precipitate from the reaction mixture. It can typically be removed by filtration or column chromatography. Another potential byproduct is the allophanate, formed from the reaction of the isocyanate with the newly formed urethane in reactions with alcohols.

Q3: What are suitable solvent systems for column chromatography of thiazolyl ureas and carbamates?

A3: The choice of solvent system depends on the polarity of your specific product. A good starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. The polarity can be gradually increased by increasing the proportion of ethyl acetate. For more polar compounds, a system of dichloromethane and methanol is often effective.[1]

TLC Solvent Systems and Approximate Rf Values:

Compound TypeSolvent System (Hexane:Ethyl Acetate)Approximate Rf
Thiazolyl Carbamate (e.g., tert-butyl N-thiazol-4-ylcarbamate)4:10.4[3]
Thiazolyl Urea (e.g., a 2-(2-benzamido)ethyl-4-phenylthiazole derivative)1:1 to pure Ethyl Acetate0.2 - 0.6[4]

Note: Rf values are highly dependent on the specific compound structure and TLC conditions.

Q4: What are some recommended recrystallization solvents for thiazolyl ureas and carbamates?

A4: Recrystallization is an effective purification method for solid products. Common solvent systems include:

  • Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. Allow to cool slowly.[2]

  • Hexanes/Ethyl Acetate: Dissolve the crude product in a minimal amount of hot ethyl acetate and add hot hexanes until turbidity is observed.[4]

  • Acetonitrile: Can be a good single-solvent for recrystallization of some urea derivatives.

Experimental Protocols

Protocol 1: General Workup and Purification of a Thiazolyl Urea

This protocol describes a general procedure for the workup and purification of a thiazolyl urea synthesized from this compound and an amine.

  • Reaction Quenching: After the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature. Add a small amount of methanol (e.g., 5 mL per 10 mmol of isocyanate) to quench any unreacted this compound. Stir for 30 minutes.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Liquid-Liquid Extraction:

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl) to remove any unreacted amine, followed by a saturated sodium bicarbonate solution to neutralize any acid, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer to obtain the crude product.

  • Purification:

    • Column Chromatography: Purify the crude product by flash column chromatography on silica gel. Use a gradient of hexane and ethyl acetate as the eluent.

    • Recrystallization: Alternatively, if the crude product is a solid, recrystallize it from a suitable solvent system such as ethanol/water or hexanes/ethyl acetate.[2][4]

Protocol 2: Workup and Purification of a Thiazolyl Carbamate

This protocol outlines a general procedure for the workup and purification of a thiazolyl carbamate from the reaction of this compound and an alcohol.

  • Reaction Quenching: Once the reaction is deemed complete by TLC, cool the mixture to room temperature. Add a few milliliters of a dilute aqueous ammonia solution to quench any excess isocyanate and stir for 20-30 minutes.

  • Liquid-Liquid Extraction:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic phase with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purification:

    • Column Chromatography: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system, such as a gradient of hexane and ethyl acetate.[3]

Visualizations

Experimental Workflow for Thiazolyl Urea Synthesis and Workup

G cluster_reaction Reaction cluster_workup Workup cluster_purification Purification This compound This compound Reaction_Vessel Reaction in Anhydrous Solvent This compound->Reaction_Vessel Amine Amine Amine->Reaction_Vessel Quench Quench with Methanol Reaction_Vessel->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Recrystallization Recrystallization Concentration->Recrystallization Pure_Product Pure Thiazolyl Urea Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: Workflow for the synthesis and purification of thiazolyl ureas.

Troubleshooting Logic for Low Product Yield

G Start Low Product Yield Check_Reaction Monitor Reaction by TLC Start->Check_Reaction Incomplete Reaction Incomplete? Check_Reaction->Incomplete Extend_Time Extend Reaction Time/Heat Incomplete->Extend_Time Yes Moisture Moisture Contamination? Incomplete->Moisture No Extend_Time->Moisture Anhydrous Use Anhydrous Conditions Moisture->Anhydrous Yes Side_Products Significant Side Products? Moisture->Side_Products No Anhydrous->Side_Products Optimize_Addition Optimize Reagent Addition Side_Products->Optimize_Addition Yes Purification_Loss Loss During Purification? Side_Products->Purification_Loss No Optimize_Addition->Purification_Loss Optimize_Purification Optimize Chromatography/Recrystallization Purification_Loss->Optimize_Purification Yes End Improved Yield Purification_Loss->End No Optimize_Purification->End

Caption: Decision tree for troubleshooting low yields in thiazole reactions.

Role of Thiazole Derivatives in Kinase Inhibition Signaling Pathways

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) Growth_Factor->Receptor Phosphorylation Autophosphorylation Receptor->Phosphorylation Thiazole_Derivative Thiazole-based Kinase Inhibitor Thiazole_Derivative->Receptor Inhibition Inhibition Thiazole_Derivative->Inhibition Downstream_Signaling Downstream Signaling (e.g., MAPK pathway) Phosphorylation->Downstream_Signaling Cellular_Response Cellular Responses (Proliferation, Angiogenesis) Downstream_Signaling->Cellular_Response Inhibition->Phosphorylation

Caption: Thiazole derivatives can act as kinase inhibitors in signaling pathways.[5][6]

References

Validation & Comparative

Characterization of 2-Thiazolyl-Urea Derivatives by 1H NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic features of 2-thiazolyl-urea derivatives. It is designed to assist researchers in the structural elucidation and characterization of this important class of compounds, which are prominent in medicinal chemistry, often as kinase inhibitors. This document presents experimental data, detailed protocols, and visual aids to facilitate a deeper understanding of their spectroscopic properties compared to other urea-based analogues.

Comparative ¹H NMR Data

The chemical shifts of protons in 2-thiazolyl-urea derivatives are influenced by the electronic environment of the thiazole ring and the nature of the substituent on the other urea nitrogen. The following table summarizes typical ¹H NMR chemical shifts for key protons in various 2-thiazolyl-urea derivatives and related non-thiazolyl analogues. All spectra were recorded in DMSO-d₆.

CompoundThiazole H-4 (ppm)Thiazole H-5 (ppm)Aromatic Protons (ppm)Urea NH (ppm)Alkyl Protons (ppm)
2-Thiazolyl-Urea Derivatives
1-Ethyl-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea---10.14 (br s, 1H, NHCO), 6.76 (br s, 1H, NHCH₂CH₃)3.09-3.16 (m, 2H, CH₂CH₃), 1.05 (t, 3H, J = 7.2 Hz, CH₂CH₃)
1-(p-Tolyl)-3-(thiazol-2-yl)urea~7.5 (d)~7.1 (d)7.30 (d, 2H), 7.10 (d, 2H)~10.5 (s, 1H), ~9.0 (s, 1H)2.25 (s, 3H, CH₃)
1-(4-Chlorophenyl)-3-(thiazol-2-yl)urea~7.6 (d)~7.2 (d)7.50 (d, 2H), 7.35 (d, 2H)~10.8 (s, 1H), ~9.2 (s, 1H)-
Non-Thiazolyl Urea Derivatives (for comparison)
Phenylurea--7.41 (d, 2H), 7.22 (t, 2H), 6.90 (t, 1H)8.53 (s, 1H), 5.88 (s, 2H, NH₂)-
1,3-Diethylurea[1]---~5.5 (br s, 2H)3.11 (q, 4H, CH₂), 1.09 (t, 6H, CH₃)

Experimental Protocols

General ¹H NMR Sample Preparation and Analysis

A standardized protocol is crucial for obtaining high-quality and reproducible ¹H NMR spectra.

1. Sample Preparation:

  • Weighing: Accurately weigh 5-10 mg of the 2-thiazolyl-urea derivative.

  • Solvent: Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a preferred solvent for urea-containing compounds as it effectively solubilizes them and slows down the exchange of the labile NH protons, allowing for their observation as distinct signals.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

  • Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

2. NMR Data Acquisition:

  • Spectrometer: Data should be acquired on a 400 MHz or higher field NMR spectrometer.

  • Temperature: Maintain a constant temperature, typically 298 K.

  • Referencing: Chemical shifts (δ) are reported in parts per million (ppm) and referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

  • Acquisition Parameters:

    • Pulse Angle: 30-45°

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 16-64, depending on the sample concentration.

Key Spectroscopic Features and Comparison

  • Thiazole Protons: The protons on the thiazole ring typically appear as doublets in the aromatic region of the spectrum. Their chemical shifts are sensitive to the substitution pattern on the urea and any fused rings.

  • Urea NH Protons: The two NH protons of the urea linkage are typically observed as two separate broad singlets in DMSO-d₆, often in the range of δ 6.5-11.0 ppm. The chemical shift of the NH proton adjacent to the thiazole ring is influenced by the ring's electron-withdrawing nature. The chemical shift of the other NH proton is sensitive to the nature of its substituent (alkyl or aryl). In comparison to simple alkyl ureas like 1,3-diethylurea, the NH protons of 2-thiazolyl-urea derivatives are significantly downfield, indicating deshielding by the aromatic/heteroaromatic moieties.

  • Aromatic Protons: For N-aryl substituted derivatives, the protons on the phenyl ring will exhibit characteristic splitting patterns (e.g., doublets for para-substituted rings) in the aromatic region (δ 7.0-8.0 ppm). The chemical shifts are influenced by the electronic nature of any substituents on the phenyl ring.

  • Alkyl Protons: In N-alkyl substituted derivatives, the protons of the alkyl chain will appear in the upfield region of the spectrum with characteristic multiplicities (e.g., a quartet for a CH₂ group adjacent to a CH₃ group).

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of 2-thiazolyl-urea derivatives.

G Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization start 2-Aminothiazole Derivative + Isocyanate/Carbamoyl Chloride reaction Reaction in suitable solvent (e.g., THF, Acetonitrile) start->reaction workup Reaction Work-up & Purification (e.g., Crystallization, Chromatography) reaction->workup product Pure 2-Thiazolyl-Urea Derivative workup->product nmr 1H NMR Spectroscopy product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir elemental Elemental Analysis product->elemental structure Structure Elucidation & Purity Confirmation nmr->structure ms->structure ir->structure elemental->structure

Caption: A logical workflow for the synthesis and characterization of 2-thiazolyl-urea derivatives.

Signaling Pathway Context: Raf-1 Kinase Inhibition

Many 2-thiazolyl-urea derivatives are designed as inhibitors of protein kinases, which are crucial components of intracellular signaling pathways that regulate cell proliferation, differentiation, and survival. A key target for this class of compounds is the Raf-1 kinase, a central component of the Ras-Raf-MEK-ERK pathway. Dysregulation of this pathway is a hallmark of many cancers.

The diagram below illustrates the Ras-Raf-MEK-ERK signaling cascade and the point of inhibition by 2-thiazolyl-urea derivatives.

G Ras-Raf-MEK-ERK Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds Ras_GDP Ras-GDP (Inactive) RTK->Ras_GDP Activates Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP GTP exchange Raf1 Raf-1 Ras_GTP->Raf1 Recruits & Activates MEK MEK1/2 Raf1->MEK Phosphorylates & Activates ERK ERK1/2 MEK->ERK Phosphorylates & Activates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Translocates & Activates Inhibitor 2-Thiazolyl-Urea Derivative Inhibitor->Raf1 Inhibits Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression

Caption: Inhibition of the Raf-1 signaling pathway by 2-thiazolyl-urea derivatives.

References

A Comparative Guide to High-Resolution Mass Spectrometry of 2-Isocyanato-Thiazole and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) performance for the analysis of 2-isocyanato-thiazole and its reaction products. Experimental data, detailed protocols, and comparisons with alternative analytical techniques are presented to assist researchers in method selection and data interpretation.

High-Resolution Mass Spectrometry of this compound

This compound (C₄H₂N₂OS) is a reactive heterocyclic compound with a monoisotopic mass of 125.9888 Da. Due to its reactivity, it readily forms derivatives with nucleophiles. This guide will focus on the HRMS analysis of the parent compound and its reaction products with methylamine and methanol, forming N-methyl-N'-(thiazol-2-yl)urea and methyl (thiazol-2-yl)carbamate, respectively.

Data Presentation: HRMS of this compound and its Derivatives

The following table summarizes the expected high-resolution mass spectrometry data for this compound and its derivatives.

CompoundMolecular FormulaCalculated m/z ([M+H]⁺)Major Predicted Fragments (m/z)
This compoundC₄H₂N₂OS126.996185.0012, 83.9821, 58.0039
N-methyl-N'-(thiazol-2-yl)ureaC₅H₇N₃OS158.0383127.0298, 100.0172, 85.0012, 58.0294
Methyl (thiazol-2-yl)carbamateC₅H₆N₂O₂S159.0223127.0298, 100.0172, 85.0012, 59.0131

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)

A standard protocol for the analysis of this compound and its derivatives using a high-resolution mass spectrometer, such as an Orbitrap or Q-TOF instrument, is outlined below.[1]

  • Sample Preparation: Samples are dissolved in a suitable solvent, typically acetonitrile or methanol, to a final concentration of 1-10 µM.

  • Chromatography: While direct infusion is possible, separation using ultra-high-performance liquid chromatography (UHPLC) is recommended for complex mixtures. A C18 reversed-phase column is commonly used with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

    • Mass Analyzer: Data is acquired in full scan mode over a mass range of m/z 50-500 with a resolution of at least 70,000.

    • Fragmentation: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) can be used to obtain fragmentation spectra (MS/MS) for structural confirmation. Collision-induced dissociation (CID) is the most common fragmentation method.

Alternative Analytical Techniques

While HRMS provides unparalleled mass accuracy and sensitivity, other techniques are valuable for the characterization of isocyanates and their derivatives.

TechniqueInformation ProvidedAdvantagesLimitations
FTIR Spectroscopy Functional group identification (e.g., -N=C=O stretch around 2250-2275 cm⁻¹)Rapid, non-destructive, provides information on bondingLower sensitivity than MS, complex spectra for mixtures
NMR Spectroscopy Detailed structural information, including connectivity of atomsUnambiguous structure elucidationLower sensitivity than MS, requires higher sample concentrations

Mandatory Visualizations

Reaction Pathway of this compound

Reaction_Pathway This compound This compound N-methyl-N'-(thiazol-2-yl)urea N-methyl-N'-(thiazol-2-yl)urea This compound->N-methyl-N'-(thiazol-2-yl)urea + Methylamine Methyl (thiazol-2-yl)carbamate Methyl (thiazol-2-yl)carbamate This compound->Methyl (thiazol-2-yl)carbamate + Methanol HRMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing dissolution Dissolution in Solvent uhplc UHPLC Separation dissolution->uhplc esi Electrospray Ionization uhplc->esi hrms High-Resolution Mass Spectrometry esi->hrms msms MS/MS Fragmentation hrms->msms exact_mass Exact Mass Determination hrms->exact_mass fragment_analysis Fragmentation Analysis msms->fragment_analysis formula_id Elemental Formula Identification exact_mass->formula_id structure_elucidation Structure Elucidation formula_id->structure_elucidation fragment_analysis->structure_elucidation Analytical_Techniques Sample Sample HRMS HRMS Sample->HRMS High Sensitivity & Mass Accuracy FTIR FTIR Sample->FTIR Functional Group ID NMR NMR Sample->NMR Definitive Structure HRMS->NMR Confirm Structure FTIR->HRMS Complementary Information

References

comparing the reactivity of 2-isocyanato-thiazole and phenyl isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development and Organic Synthesis

The isocyanate functional group is a cornerstone in the synthesis of a diverse array of organic compounds, from life-saving pharmaceuticals to advanced polymer materials. While phenyl isocyanate has long been a workhorse in this field, the growing interest in heterocyclic scaffolds has brought heteroaryl isocyanates, such as 2-isocyanato-thiazole, to the forefront of modern synthetic chemistry. This guide provides a detailed comparison of the reactivity of this compound and phenyl isocyanate, supported by theoretical principles and established experimental protocols, to aid researchers in selecting the optimal reagent for their specific applications.

Executive Summary: A Tale of Two Rings

The fundamental difference in the reactivity of this compound and phenyl isocyanate lies in the electronic nature of the aromatic ring to which the isocyanate group is attached. The thiazole ring, being a heteroaromatic system containing both sulfur and nitrogen atoms, exerts a significantly different electronic influence compared to the simple benzene ring of phenyl isocyanate.

Theoretical considerations suggest that this compound is the more reactive of the two. The thiazole ring at the 2-position is electron-withdrawing, which increases the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack. In contrast, the phenyl group is less electron-withdrawing. This heightened reactivity of this compound can be advantageous in scenarios requiring rapid reaction kinetics or milder reaction conditions.

Theoretical Underpinnings of Reactivity

The reactivity of the isocyanate group (-N=C=O) is dictated by the electrophilicity of the central carbon atom. Nucleophiles attack this carbon, initiating the addition reaction. The electron density of the attached aromatic ring modulates this electrophilicity.

  • Phenyl Isocyanate: The benzene ring in phenyl isocyanate is relatively electron-neutral. It can exert a mild electron-withdrawing inductive effect, but its overall influence on the isocyanate group is less pronounced compared to many heteroaromatic systems.

  • This compound: The thiazole ring is an electron-deficient heterocycle, particularly at the 2-position. This is due to the electronegativity of the nitrogen and sulfur atoms, which pull electron density away from the ring carbons. This electron-withdrawing nature is transmitted to the attached isocyanate group, leading to a more electron-poor and, therefore, more electrophilic carbon atom. This enhanced electrophilicity translates to a higher reactivity towards nucleophiles.

This difference in electronic character is the primary driver for the predicted higher reactivity of this compound. While specific kinetic data for this compound is not extensively available in the literature, the principles of physical organic chemistry provide a strong foundation for this prediction. A similar trend is observed when comparing phenyl isocyanate to other heteroaryl isocyanates, such as 2-thienyl isocyanate, where the more electron-rich thiophene ring enhances reactivity.[1]

Quantitative Reactivity Data: Phenyl Isocyanate as the Benchmark

Due to its widespread use, the reactivity of phenyl isocyanate has been extensively studied. The following table summarizes representative kinetic data for its reaction with common nucleophiles, providing a baseline for comparison.

NucleophileSolventTemperature (°C)Second-Order Rate Constant (k) (L mol⁻¹ s⁻¹)
n-ButanolDichloromethane201.1 x 10⁻⁴
WaterDioxane254.7 x 10⁻⁵
AnilineBenzene251.3 x 10⁻¹

Note: These values are illustrative and can vary depending on the specific reaction conditions, including the presence of catalysts.

Experimental Protocols for Comparative Kinetic Analysis

For a direct and quantitative comparison of the reactivity of this compound and phenyl isocyanate, a kinetic study is essential. Below are detailed protocols for two common methods: spectroscopic and titrimetric analysis.

Protocol 1: In-Situ Spectroscopic Monitoring (FTIR)

This method allows for real-time tracking of the reaction progress by monitoring the disappearance of the characteristic isocyanate peak in the infrared spectrum.

Materials and Equipment:

  • This compound

  • Phenyl isocyanate

  • Nucleophile of choice (e.g., n-butanol)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • FTIR spectrometer with an in-situ probe (e.g., ATR probe)

  • Reaction vessel with temperature control and stirring

Procedure:

  • Prepare stock solutions of the isocyanate (either this compound or phenyl isocyanate) and the nucleophile in the chosen anhydrous solvent.

  • Set up the reaction vessel with the FTIR probe immersed in the solvent.

  • Initiate the reaction by adding the nucleophile to the isocyanate solution under constant stirring and temperature.

  • Record the IR spectrum at regular time intervals, focusing on the isocyanate peak (around 2250-2275 cm⁻¹).

  • The concentration of the isocyanate at each time point can be determined from the absorbance of this peak using a pre-established calibration curve.

  • Plot the concentration of the isocyanate versus time to determine the reaction order and the rate constant (k).

Protocol 2: Titrimetric Analysis

This classic method involves quenching the reaction at different time points and then determining the concentration of unreacted isocyanate by back-titration.

Materials and Equipment:

  • This compound

  • Phenyl isocyanate

  • Nucleophile of choice (e.g., n-butanol)

  • Anhydrous solvent (e.g., toluene)

  • Dibutylamine solution in toluene (standardized)

  • Hydrochloric acid solution (standardized)

  • Bromophenol blue indicator

  • Reaction flasks, pipettes, burettes, and magnetic stirrer

Procedure:

  • Set up a series of reaction flasks, each containing a solution of the isocyanate in the anhydrous solvent.

  • Initiate the reactions by adding the nucleophile to each flask at staggered time intervals.

  • At specific time points, quench the reaction in each flask by adding an excess of the standardized dibutylamine solution. The unreacted isocyanate will react with the dibutylamine.

  • Allow the quenching reaction to go to completion (typically 15-20 minutes).

  • Titrate the excess (unreacted) dibutylamine in each flask with the standardized hydrochloric acid solution using bromophenol blue as an indicator.

  • Calculate the concentration of unreacted isocyanate at each time point based on the amount of dibutylamine consumed.

  • Plot the concentration of the isocyanate versus time to determine the reaction order and the rate constant (k).

Visualizing the Reaction and Workflow

To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the reaction pathway and the experimental workflow for kinetic analysis.

ReactionPathway Isocyanate Isocyanate (R-N=C=O) TransitionState Transition State Isocyanate->TransitionState Nucleophile Nucleophile (Nu-H) Nucleophile->TransitionState Product Adduct (R-NH-C(=O)-Nu) TransitionState->Product KineticWorkflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Prep_Iso Prepare Isocyanate Solution Mix Mix Reactants Prep_Iso->Mix Prep_Nuc Prepare Nucleophile Solution Prep_Nuc->Mix Monitor Monitor Reaction (FTIR or Titration) Mix->Monitor Plot Plot Concentration vs. Time Monitor->Plot Calculate Calculate Rate Constant (k) Plot->Calculate

References

A Comparative Analysis of the Biological Activity of 2-Isocyanato-Thiazole Derivatives Versus Other Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activities of various heterocyclic scaffolds is paramount for designing novel therapeutic agents. This guide provides a comparative overview of the biological potential of derivatives of 2-isocyanato-thiazole against those of other key heterocycles, including benzothiazole, oxazole, and imidazole. The comparison focuses on anticancer and antimicrobial activities, primarily through their stable and synthetically accessible urea and thiourea derivatives.

While direct biological activity data for the highly reactive this compound is limited, its derivatives, formed by reaction with nucleophiles, offer a valuable proxy for assessing its potential. This guide synthesizes available quantitative data from experimental studies to facilitate a clear comparison.

Anticancer Activity: A Tale of Kinase Inhibition and Cytotoxicity

Thiazole and benzothiazole urea derivatives have emerged as potent anticancer agents, frequently targeting key enzymes in cancer signaling pathways. A prominent target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.

Table 1: Comparative Anticancer Activity (IC50 values in µM)

Heterocyclic CoreDerivative TypeCell Line/TargetIC50 (µM)Reference CompoundIC50 (µM)
Thiazole Hydrazinyl-Thiazole-oneMCF-72.57 ± 0.16Staurosporine6.77 ± 0.41
Hydrazinyl-Thiazole-oneHepG27.26 ± 0.44Staurosporine8.4 ± 0.51
Thiazolyl-sulfonylureaA5498.4Doxorubicin28.3
Thiazolyl-sulfonylureaPC37.8Doxorubicin23.8
Thiazolyl-ureaA4314.0Doxorubicin24.9
Thiazole Hydrazinyl-Thiazole-oneVEGFR-2 0.15 Sorafenib0.059
Benzothiazole Benzothiazolyl urea17β-HSD101-2--
Oxadiazole Phenyl-oxadiazole-ureaVarious< 1.0--
Aryl Urea N-aryl-N'-arylmethylureaA549< 5.0Sorafenib-
N-aryl-N'-arylmethylureaHCT116< 3.0Sorafenib-

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Data is compiled from multiple sources, and direct comparison should be made with caution due to variations in experimental conditions.

Thiazole-containing compounds, particularly those with urea or sulfonylurea moieties, have demonstrated significant cytotoxic effects against various cancer cell lines, including lung (A549), prostate (PC3), and skin (A431) cancers.[1] Notably, a hydrazinyl-thiazole-one derivative exhibited potent VEGFR-2 inhibition with an IC50 of 0.15 µM, comparable to the standard drug Sorafenib (IC50 = 0.059 µM).[2] Benzothiazolyl ureas have also been identified as low micromolar inhibitors of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), an enzyme implicated in Alzheimer's disease.[3] While data for oxazole and imidazole ureas with direct VEGFR-2 inhibitory action is less prevalent in the searched literature, related structures like oxadiazole ureas have shown potent broad-spectrum antiproliferative activity.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of these compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[5][6][7][8]

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[5][8]

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).[5][6]

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for formazan crystal formation.[5][7]

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.[5][8]

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.[5][7]

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[5]

Diagram 1: General Workflow of the MTT Assay

MTT_Workflow A Seed Cells in 96-well Plate B Add Test Compounds A->B C Incubate B->C D Add MTT Reagent C->D E Incubate (Formazan Formation) D->E F Add Solubilizing Agent E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: A simplified workflow of the MTT assay for determining cytotoxicity.

Experimental Protocol: VEGFR-2 Kinase Inhibition Assay

The direct inhibitory effect on VEGFR-2 is often assessed using a biochemical kinase assay.

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a specific substrate by the VEGFR-2 kinase domain. The amount of phosphorylation is typically quantified using methods like luminescence or fluorescence.[9][10]

Procedure:

  • Reaction Setup: Recombinant VEGFR-2 enzyme, a suitable substrate, and ATP are combined in a buffer solution in a microplate well.[9]

  • Inhibitor Addition: Serial dilutions of the test compounds are added to the wells.[9]

  • Kinase Reaction: The reaction is initiated and allowed to proceed for a defined period at a controlled temperature.[9][10]

  • Detection: A detection reagent is added to measure the extent of substrate phosphorylation. In luminescence-based assays, this often involves quantifying the amount of ATP remaining after the reaction.[10]

  • Signal Measurement: The signal (luminescence or fluorescence) is measured using a microplate reader.

  • IC50 Calculation: The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined.[9]

Diagram 2: VEGFR-2 Inhibition Assay Principle

VEGFR2_Inhibition cluster_control Control (No Inhibitor) cluster_inhibited With Inhibitor VEGFR2_C VEGFR-2 Enzyme PhosphoSubstrate_C Phosphorylated Substrate VEGFR2_C->PhosphoSubstrate_C Phosphorylation Substrate_C Substrate ATP_C ATP ADP_C ADP VEGFR2_I VEGFR-2 Enzyme Blocked Inhibition Inhibitor Inhibitor Inhibitor->VEGFR2_I Substrate_I Substrate ATP_I ATP

Caption: Mechanism of a VEGFR-2 kinase inhibition assay.

Antimicrobial Activity: A Broad Spectrum of Action

Derivatives of these heterocycles, particularly thioureas, have demonstrated significant antimicrobial properties. The comparison of their minimum inhibitory concentrations (MIC) reveals varying degrees of efficacy against different microbial strains.

Table 2: Comparative Antimicrobial Activity (MIC values in µg/mL)

Heterocyclic CoreDerivative TypeOrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Thiazole Thiazolyl-thioureaS. aureus2-32--
Thiazolyl-thioureaM. tuberculosis---
Thiazolyl-thioureaE. coli---
Benzothiazole Benzothiazole derivativeS. aureus0.025 mMAmpicillin-
Benzothiazolyl-ureaE. faecalis8Triclocarban64
Benzothiazolyl-ureaS. aureus8Triclocarban16
Aryl Urea Aryl urea derivativeK. pneumoniae32-64--
Aryl urea derivativeE. coli (MDR)16-32--
Imidazole N-cyclohexyl-acetamideS. aureus---
N-cyclohexyl-acetamideB. subtilis---

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. MDR: Multi-drug resistant. Data is compiled from multiple sources and direct comparison should be made with caution.

Thiazolyl-thiourea derivatives have shown significant inhibitory effects against Gram-positive cocci, with MIC values ranging from 2-32 µg/mL.[11] Benzothiazole derivatives have also exhibited potent antibacterial activity. For instance, a benzothiazole derivative showed a remarkable MIC of 0.025 mM against S. aureus.[9] Furthermore, certain benzothiazolyl ureas demonstrated superior activity against E. faecalis and S. aureus compared to the reference compound triclocarban.[6] While specific MIC values for oxazolyl ureas were not prominently found in the searched literature, general aryl urea derivatives have shown activity against multidrug-resistant strains of K. pneumoniae and E. coli.[12] Imidazole derivatives, such as N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide, have also been reported as active antibacterial compounds.[13]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The MIC of the compounds is typically determined using the broth microdilution method.

Principle: This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.[14][15][16][17]

Procedure:

  • Preparation of Antimicrobial Dilutions: Serial two-fold dilutions of the test compounds are prepared in a suitable broth medium (e.g., Mueller-Hinton broth) directly in the wells of a 96-well plate.[14][15]

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).[15][17]

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.[14][15]

  • Controls: Positive (microorganism and broth, no compound) and negative (broth only) growth controls are included.[15]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[17]

  • MIC Determination: The wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.[15][16]

Diagram 3: Broth Microdilution Method

Broth_Microdilution cluster_plate 96-Well Plate cluster_results Results after Incubation a Well 1 Compound Dilution 1 + Inoculum g Growth b Well 2 Compound Dilution 2 + Inoculum h No Growth (MIC) b->h MIC c ... d Well 10 Compound Dilution 10 + Inoculum j No Growth e Well 11 Growth Control (No Compound) i Growth f Well 12 Sterility Control (No Inoculum)

Caption: Schematic of the broth microdilution method for MIC determination.

Conclusion

This comparative guide highlights the significant biological potential of derivatives of this compound and other related heterocycles. While direct data on the isocyanato-thiazole parent compound is scarce, its urea and thiourea derivatives demonstrate promising anticancer and antimicrobial activities.

  • Thiazole derivatives show strong potential as both anticancer (particularly as VEGFR-2 inhibitors) and antimicrobial agents.

  • Benzothiazole derivatives also exhibit potent and, in some cases, superior antimicrobial and anticancer properties.

  • While quantitative data for direct comparison is more limited for oxazole and imidazole derivatives in the context of ureas and thioureas, the broader class of these heterocyclic compounds is well-established for a wide range of biological activities.

The provided experimental protocols for key assays offer a foundation for researchers to conduct their own comparative studies. The continued exploration of these heterocyclic scaffolds, including the reactive isocyanato intermediates, will undoubtedly lead to the development of novel and more effective therapeutic agents. The diagrams presented offer a visual guide to the experimental workflows and signaling pathways discussed.

References

A Comparative Guide to the Synthesis of 2-Isocyanato-thiazole: An Established Route vs. a Novel Phosgene-Free Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient and safe synthesis of reactive intermediates is paramount. 2-Isocyanato-thiazole is a valuable building block in medicinal chemistry, and its synthesis has traditionally relied on methods involving hazardous reagents. This guide provides a comparative analysis of an established synthetic route using triphosgene against a novel, safer, phosgene-free alternative employing the Curtius rearrangement.

Performance Comparison

The following table summarizes the key performance indicators for the two synthetic routes to this compound. The established route via phosgenation offers a more direct conversion from the readily available 2-aminothiazole, while the novel Curtius rearrangement provides a safer alternative by avoiding highly toxic phosgene derivatives, albeit requiring a two-step process from thiazole-2-carboxylic acid.

ParameterEstablished Route: Triphosgene PhosgenationNew Synthetic Route: Curtius Rearrangement
Starting Material 2-AminothiazoleThiazole-2-carboxylic acid
Key Reagents Triphosgene, TriethylamineSodium Azide, Triethylamine, DPPA
Reaction Steps 12 (Carboxylic acid to acyl azide, then rearrangement)
Typical Yield ~85-95% (estimated for heteroaromatic amines)~80-90% (for the rearrangement step)
Reaction Temperature 0 °C to room temperatureRoom temperature to 80 °C (for rearrangement)
Reaction Time 2-4 hours3-5 hours (for rearrangement)
Key Advantages High yield, direct conversion from amineAvoids highly toxic phosgene and its byproducts
Key Disadvantages Use of highly toxic triphosgene, formation of corrosive HClUse of potentially explosive azides, two-step process
Product Purity High, purification by distillationHigh, purification by distillation

Experimental Protocols

Established Synthetic Route: Phosgenation using Triphosgene

This method involves the reaction of 2-aminothiazole with triphosgene, a safer solid substitute for phosgene gas, in the presence of a base to neutralize the hydrogen chloride byproduct.

Procedure:

  • A solution of 2-aminothiazole (1.0 eq.) in anhydrous dichloromethane (DCM) is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • The solution is cooled to 0 °C in an ice bath.

  • A solution of triphosgene (0.4 eq.) in anhydrous DCM is added dropwise to the stirred solution of the amine over 30 minutes.

  • After the addition is complete, a solution of triethylamine (2.2 eq.) in anhydrous DCM is added dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

  • The reaction mixture is then filtered to remove the triethylamine hydrochloride salt.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by vacuum distillation to afford this compound.

New Synthetic Route: Curtius Rearrangement

This novel approach avoids the use of phosgene and its derivatives. It proceeds in two steps: the conversion of thiazole-2-carboxylic acid to thiazole-2-carbonyl azide, followed by the thermal rearrangement of the azide to the desired isocyanate.

Step 1: Synthesis of Thiazole-2-carbonyl azide

  • Thiazole-2-carboxylic acid (1.0 eq.) is suspended in a suitable solvent such as acetone or THF.

  • Triethylamine (1.1 eq.) is added, and the mixture is stirred until a clear solution is obtained.

  • The solution is cooled to 0 °C, and ethyl chloroformate (1.1 eq.) is added dropwise. The mixture is stirred at this temperature for 30 minutes.

  • A solution of sodium azide (1.5 eq.) in water is then added dropwise, and the reaction mixture is stirred vigorously for 1-2 hours at 0 °C.

  • The reaction mixture is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude thiazole-2-carbonyl azide, which is often used in the next step without further purification.

Step 2: Curtius Rearrangement to this compound

  • The crude thiazole-2-carbonyl azide is dissolved in a high-boiling inert solvent such as toluene or dioxane.

  • The solution is heated to 80-100 °C under a nitrogen atmosphere. The progress of the reaction is monitored by the evolution of nitrogen gas.

  • After the gas evolution ceases (typically 2-3 hours), the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure, and the resulting crude this compound is purified by vacuum distillation.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the two synthetic routes.

established_route cluster_start Starting Material cluster_process Process cluster_product Product start 2-Aminothiazole phosgenation Phosgenation with Triphosgene start->phosgenation DCM, Et3N, 0°C to RT product This compound phosgenation->product

Caption: Workflow for the established synthesis of this compound.

new_route cluster_start Starting Material cluster_intermediate Intermediate cluster_process Process cluster_product Product start Thiazole-2-carboxylic acid azide Thiazole-2-carbonyl azide start->azide 1. Et3N, ClCO2Et 2. NaN3 rearrangement Curtius Rearrangement azide->rearrangement Toluene, 80-100°C product This compound rearrangement->product

Caption: Workflow for the new synthetic route to this compound.

Navigating the Analysis of 2-Isocyanato-Thiazole Reaction Mixtures: A Comparative Guide to HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of thiazole-based compounds, the accurate analysis of reaction mixtures containing the highly reactive 2-isocyanato-thiazole is paramount. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical tool for this purpose. This guide provides a comparative overview of potential HPLC methodologies, complete with experimental protocols and supporting data extrapolated from the analysis of similar compounds, to facilitate robust method development for your specific application.

Due to the inherent reactivity of the isocyanate functional group, direct analysis can be challenging. Isocyanates readily react with nucleophiles, including water and other protic solvents often used in reversed-phase HPLC. Therefore, two primary strategies are considered for the analysis of this compound reaction mixtures: indirect analysis via derivatization and direct analysis of the reaction product . This guide will explore both approaches, offering a comparative framework for selecting the most suitable method.

Method Comparison: Derivatization vs. Direct Analysis

The choice between derivatization and direct analysis depends on the specific goals of the analysis. Derivatization is often employed for the quantification of unreacted this compound, while direct analysis is suitable for monitoring the formation of a stable reaction product.

FeatureMethod 1: Indirect Analysis via DerivatizationMethod 2: Direct Analysis of Reaction ProductAlternative Technique: In-Situ FTIR
Principle Unreacted this compound is reacted with a derivatizing agent to form a stable, UV-active, or fluorescent derivative that is then analyzed by HPLC.The stable product of the reaction between this compound and a nucleophile is directly analyzed by reversed-phase HPLC.Real-time monitoring of the disappearance of the isocyanate peak (~2250-2275 cm⁻¹) and the appearance of product peaks in the infrared spectrum.
Primary Use Case Quantifying residual this compound; Stability studies.Monitoring reaction progress; Purity assessment of the final product.Real-time reaction kinetics and endpoint determination.
Sample Preparation Quenching of the reaction followed by derivatization.Dilution of the reaction mixture in a suitable solvent.No sample preparation required for in-situ analysis.
Potential Challenges Incomplete derivatization; Side reactions; Stability of the derivative.Co-elution of reactants, products, and byproducts; On-column degradation if the product is unstable.Spectral overlap; Lower sensitivity compared to HPLC.
Detection UV, Fluorescence, or Mass Spectrometry (MS).UV or Mass Spectrometry (MS).Infrared Spectroscopy.

Experimental Protocols

Below are detailed protocols for the two primary HPLC-based approaches. These are model protocols and may require optimization for specific reaction mixtures.

Method 1: Indirect HPLC Analysis via Derivatization with 1-(2-Methoxyphenyl)piperazine (MOPP)

This method is adapted from established procedures for isocyanate analysis in various matrices.[1][2] MOPP reacts with the isocyanate group to form a stable urea derivative that can be readily analyzed by HPLC with UV detection.

1. Derivatization Procedure:

  • At a designated time point, an aliquot of the reaction mixture is taken and immediately quenched in a solution of 1-(2-methoxyphenyl)piperazine (MOPP) in a dry, aprotic solvent (e.g., acetonitrile or toluene). A molar excess of MOPP should be used.

  • The derivatization reaction is typically allowed to proceed for at least 30 minutes at room temperature.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid. For example, a linear gradient from 30% to 90% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

3. Quantification:

  • A calibration curve should be prepared using a standard of the MOPP derivative of this compound.

Method 2: Direct HPLC Analysis of a Stable Reaction Product (e.g., a Urea Derivative)

This method is suitable for analyzing the formation of a stable product, for example, the reaction of this compound with an amine to form a urea.

1. Sample Preparation:

  • An aliquot of the reaction mixture is taken and diluted with the HPLC mobile phase to a concentration within the linear range of the detector.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, potentially with a modifier like formic acid or trifluoroacetic acid to improve peak shape. A typical starting point could be 50:50 acetonitrile:water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where the product has maximum absorbance (e.g., 254 nm or 270 nm, depending on the chromophores present).

  • Injection Volume: 10 µL.

3. Analysis:

  • The retention times of the starting materials and the product should be determined by injecting standards of each. The peak area of the product can be used to monitor the progress of the reaction.

Alternative Analytical Approaches

While HPLC is a powerful tool, other techniques can provide valuable complementary information.

  • In-Situ FTIR Spectroscopy: This technique allows for the real-time monitoring of a reaction without the need for sampling and workup.[3] The characteristic strong absorbance of the isocyanate group (N=C=O) at approximately 2250-2275 cm⁻¹ makes it ideal for tracking the consumption of this compound.[3]

  • Gas Chromatography (GC): For volatile isocyanates or their derivatives, GC can be an alternative, though derivatization is often still necessary.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides enhanced selectivity and sensitivity, and can be invaluable for identifying unknown byproducts in the reaction mixture.

Visualizing the Workflow and Reaction

To better illustrate the analytical process and the underlying chemistry, the following diagrams are provided.

experimental_workflow cluster_reaction Reaction cluster_analysis Analysis cluster_derivatization Method 1: Derivatization cluster_direct Method 2: Direct Analysis reaction_mixture This compound Reaction Mixture quench Quench & Derivatize (e.g., with MOPP) reaction_mixture->quench dilute Dilute Aliquot reaction_mixture->dilute hplc_deriv HPLC Analysis of Derivative quench->hplc_deriv hplc_direct HPLC Analysis of Product dilute->hplc_direct reaction_pathway isocyanate This compound product Urea Product isocyanate->product + nucleophile Nucleophile (e.g., R-NH2)

References

A Comparative Guide to the Single-Crystal X-ray Diffraction of Thiazole-Containing Ureas

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the single-crystal X-ray diffraction data for a series of thiazole-containing ureas and their thio-analogs. The structural information derived from these studies is crucial for understanding intermolecular interactions, which plays a significant role in drug design and the development of new therapeutic agents. By examining the crystallographic data, researchers can gain insights into structure-activity relationships and the solid-state properties of these compounds.

Data Presentation: A Comparative Crystallographic Analysis

The following tables summarize the key crystallographic data for a selection of thiazole-containing ureas and thioureas. This comparative presentation allows for an objective assessment of the structural parameters and packing motifs within this class of compounds.

Table 1: Crystal Data and Structure Refinement for Selected Thiazole-Containing Ureas and Thioureas

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Z
1-(benzo[d]thiazol-2-yl)-3-phenylthioureaC₁₄H₁₁N₃S₂TriclinicP-15.7607(5)9.8397(9)12.0920(11)72.899(4)81.833(4)86.796(5)648.40(10)2
N-(1,3-Thiazol-2-yl)-N′-[(thiophen-2-yl)carbonyl]thiourea (Molecule A)C₉H₇N₃OS₃·0.5H₂OTriclinicP-17.4489(4)11.1060(6)14.7935(7)93.559(4)99.813(4)107.789(5)1139.74(11)4
N-(1,3-Thiazol-2-yl)-N′-[(thiophen-2-yl)carbonyl]thiourea (Molecule B)C₉H₇N₃OS₃·0.5H₂OTriclinicP-17.4489(4)11.1060(6)14.7935(7)93.559(4)99.813(4)107.789(5)1139.74(11)4
N-[(4-phenylthiazol-2-yl)carbamothioyl]benzamideC₁₇H₁₃N₃OS₂MonoclinicP2₁/c15.397(2)10.155(1)11.233(1)90109.34(1)901655.2(3)4
N-{[4-(4-bromophenyl)thiazol-2-yl]carbamothioyl}benzamideC₁₇H₁₂BrN₃OS₂MonoclinicP2₁/n12.011(1)12.288(1)12.871(1)90107.23(1)901813.4(3)4

Table 2: Selected Bond Lengths (Å) for Thiazole-Containing Ureas and Thioureas

CompoundC=S/C=OC-N (thiazole)C-N (acyl/aryl)
1-(benzo[d]thiazol-2-yl)-3-phenylthiourea1.683(2)1.381(2)1.352(2)
N-(1,3-Thiazol-2-yl)-N′-[(thiophen-2-yl)carbonyl]thiourea (Molecule A)1.681(3)1.382(4)1.391(4)
N-(1,3-Thiazol-2-yl)-N′-[(thiophen-2-yl)carbonyl]thiourea (Molecule B)1.684(3)1.378(4)1.396(4)
N-[(4-phenylthiazol-2-yl)carbamothioyl]benzamide1.678(2)1.390(2)1.392(2)
N-{[4-(4-bromophenyl)thiazol-2-yl]carbamothioyl}benzamide1.685(4)1.389(4)1.385(4)

Table 3: Key Torsion Angles (°) and Hydrogen Bonding Interactions

CompoundTorsion Angle (Ar-N-C-N)Intramolecular H-BondsIntermolecular H-Bonds
1-(benzo[d]thiazol-2-yl)-3-phenylthiourea-178.9(2)N-H···NN-H···S
N-(1,3-Thiazol-2-yl)-N′-[(thiophen-2-yl)carbonyl]thiourea (Molecule A)175.8(3)N-H···OO-H···N, N-H···O
N-(1,3-Thiazol-2-yl)-N′-[(thiophen-2-yl)carbonyl]thiourea (Molecule B)-173.8(3)N-H···OO-H···N, N-H···O
N-[(4-phenylthiazol-2-yl)carbamothioyl]benzamide179.2(2)N-H···ON-H···S, C-H···O
N-{[4-(4-bromophenyl)thiazol-2-yl]carbamothioyl}benzamide179.3(3)N-H···ON-H···Br, C-H···O

Experimental Protocols

The determination of the crystal structures of thiazole-containing ureas typically follows a standardized procedure for single-crystal X-ray diffraction of small organic molecules.

Crystal Growth

High-quality single crystals are essential for accurate structure determination. A common method for growing crystals of thiazole-containing ureas is slow evaporation of a suitable solvent. The choice of solvent is critical and is often determined empirically. Common solvents include ethanol, methanol, acetonitrile, and dimethylformamide (DMF).

Data Collection

A suitable single crystal is selected and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically around 100-150 K) to minimize thermal vibrations and potential crystal degradation. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS). The data collection strategy usually involves a series of ω and φ scans to cover a significant portion of the reciprocal space.

Structure Solution and Refinement

The collected diffraction data are processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined against the experimental data using full-matrix least-squares techniques. In the final stages of refinement, anisotropic displacement parameters are typically introduced for non-hydrogen atoms. Hydrogen atoms are often located from the difference Fourier map and refined with appropriate restraints or constraints. The quality of the final refined structure is assessed by parameters such as the R-factor, weighted R-factor (wR2), and the goodness-of-fit (GooF).

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_xray_diffraction Single-Crystal X-ray Diffraction cluster_structure_determination Structure Determination synthesis Synthesis of Thiazole-Urea Derivative purification Purification (e.g., Recrystallization) synthesis->purification crystal_growth Slow Evaporation from a Suitable Solvent purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection (Diffractometer) mounting->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement (Least-Squares) structure_solution->refinement validation Validation (CIF Check) refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: A generalized workflow for the single-crystal X-ray diffraction analysis of thiazole-containing ureas.

Supramolecular Assembly: Hydrogen-Bonded Dimer

A common feature in the crystal packing of ureas and thioureas is the formation of hydrogen-bonded dimers. The following diagram illustrates a typical centrosymmetric dimer motif observed in some thiazole-containing thioureas.

hydrogen_bonded_dimer cluster_dimer Centrosymmetric Hydrogen-Bonded Dimer N1_1 N-H C1_1 C=S N1_1->C1_1 Aryl1 Aryl Group N1_1->Aryl1 C1_2 S=C N1_1->C1_2 N-H···S N2_1 N-H C1_1->N2_1 Thiazole1 Thiazole Ring N2_1->Thiazole1 N1_2 H-N N1_2->C1_1 N-H···S N1_2->C1_2 Aryl2 Aryl Group N1_2->Aryl2 N2_2 H-N C1_2->N2_2 Thiazole2 Thiazole Ring N2_2->Thiazole2

Caption: A schematic representation of a common hydrogen-bonded R²₂(8) dimer motif in thiazole-containing thioureas.

Assessing the Drug-like Properties of 2-Isocyanato-Thiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a framework for evaluating the drug-like properties of novel 2-isocyanato-thiazole derivatives. Due to a scarcity of publicly available data on this specific chemical class, this guide establishes a comparative baseline using well-characterized isothiocyanates and a prominent thiazole-containing drug. Detailed experimental protocols and data presentation formats are provided to facilitate standardized assessment.

The thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs, where it contributes to a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] The isothiocyanate functional group (-N=C=S) is also of significant interest, particularly in oncology, with naturally occurring isothiocyanates like sulforaphane and phenethyl isothiocyanate (PEITC) being extensively studied for their chemopreventive and therapeutic properties.[4][5] The combination of these two moieties in this compound derivatives presents a promising, yet underexplored, area for drug discovery.

This guide outlines the critical experiments for characterizing the absorption, distribution, metabolism, and excretion (ADME) properties and cytotoxic potential of these novel compounds.

Comparative Analysis of Drug-like Properties

A comprehensive assessment of a compound's drug-like properties is crucial for its progression in the drug discovery pipeline. Key parameters include aqueous solubility, membrane permeability, metabolic stability, and cytotoxicity. The following tables present available data for comparator compounds to serve as a benchmark for future studies on this compound derivatives.

Table 1: Physicochemical and Permeability Properties of Comparator Compounds

CompoundMolecular Weight ( g/mol )LogPAqueous SolubilityPermeability (Papp, 10⁻⁶ cm/s)
Sulforaphane 177.29~1.5-2.0Soluble in Ethanol, DMSO; Sparingly soluble in aqueous buffers (~20 mg/mL in PBS)[6]Data not readily available
Phenethyl Isothiocyanate (PEITC) 163.24~2.9Data not readily availableHigh bioavailability after oral administration in rats (90-114%)[5]
Dasatinib 488.013.34pH-dependent, low intrinsic solubilityHigh

Table 2: Metabolic Stability and Cytotoxicity of Comparator Compounds

CompoundMetabolic Stability (in vitro)Cytotoxicity (IC₅₀)
Sulforaphane Metabolized via the mercapturic acid pathwayVaries by cell line (e.g., ~15-30 µM in prostate cancer cells)
Phenethyl Isothiocyanate (PEITC) Metabolized by glutathione S-transferase (GST) in the liver[7]Varies by cell line (e.g., ~5-15 µM in lung cancer cells)
Dasatinib Primarily metabolized by CYP3A4[8]Potent, nanomolar range against various leukemia cell lines

Table 3: Reported Cytotoxicity of Various Thiazole Derivatives Against Cancer Cell Lines

Thiazole Derivative ClassCancer Cell LineIC₅₀ (µM)Reference
2-[2-[4-Hydroxy-3-substituted benzylidene] hydrazinyl]-thiazole-4[5H]-onesMCF-7 (Breast)2.57 ± 0.16[9]
2-[2-[4-Hydroxy-3-substituted benzylidene] hydrazinyl]-thiazole-4[5H]-onesHepG2 (Liver)7.26 ± 0.44[9]
Bis-thiazole derivative (Compound 5e)MCF-7 (Breast)0.66[7]
Bis-thiazole derivative (Compound 5a)MDA-MB-231 (Breast)1.51[7]
Phenylthiazolyl derivative (Compound 4d)MDA-MB-231 (Breast)1.21[10]

Experimental Protocols

Standardized protocols are essential for generating reproducible and comparable data. The following sections detail the methodologies for key in vitro assays to determine the drug-like properties of this compound derivatives.

Kinetic Solubility Assay

Aqueous solubility is a critical determinant of oral absorption. The kinetic solubility assay is a high-throughput method used in early drug discovery.

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: Add the DMSO stock solution to a 96-well plate and perform serial dilutions.

  • Buffer Addition: Add phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final DMSO concentration of ≤2%.[3]

  • Incubation: Seal the plate and shake at room temperature (e.g., 25°C) for 2 hours.[1]

  • Precipitate Removal: Filter the solutions using a solubility filter plate to remove any precipitate.[11]

  • Quantification: Analyze the concentration of the compound in the filtrate using LC-MS/MS or UV-Vis spectrophotometry against a standard curve.[11][12]

  • Data Analysis: The highest concentration at which the compound remains in solution is reported as its kinetic solubility.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a non-cell-based assay that assesses a compound's ability to passively diffuse across an artificial lipid membrane, predicting its potential for gastrointestinal absorption.

Protocol:

  • Membrane Preparation: Coat the filter of a 96-well donor plate with a lipid solution (e.g., 1% lecithin in dodecane) to form the artificial membrane.[13]

  • Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer (PBS, pH 7.4), which may contain a small percentage of DMSO to aid solubility.[13]

  • Prepare Donor Plate: Add the test compound (dissolved in buffer from the stock solution) to the donor plate wells.

  • Assemble Sandwich: Place the donor plate onto the acceptor plate, creating a "sandwich".[13]

  • Incubation: Incubate the sandwich at room temperature with gentle shaking for a defined period (e.g., 5 to 18 hours).[4][14]

  • Quantification: After incubation, measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - [C_A] / [C_eq]) Where V_D and V_A are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, Time is the incubation time, [C_A] is the compound concentration in the acceptor well, and [C_eq] is the equilibrium concentration.

Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.

Protocol:

  • Reagent Preparation: Prepare liver microsomes (human or other species) in a suitable buffer (e.g., potassium phosphate buffer). Prepare a NADPH regenerating system.[2]

  • Reaction Mixture: In a microcentrifuge tube, combine the liver microsomes, the test compound (typically at a final concentration of 1 µM), and buffer. Pre-incubate the mixture at 37°C.[15]

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.[2]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile with an internal standard) to stop the reaction.[15]

  • Protein Precipitation: Centrifuge the samples at high speed to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. From the slope of the line, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[10]

MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[16]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).[16]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration ~0.5 mg/mL) and incubate for 1.5 to 4 hours at 37°C.[16][17]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to dissolve the purple formazan crystals formed by viable cells.[16][18]

  • Absorbance Measurement: Read the absorbance of the wells at a wavelength of ~570 nm using a microplate reader.[18]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Visualizing Workflows and Pathways

Diagrams are essential for visualizing complex processes. The following are Graphviz DOT language scripts for generating key diagrams.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assays In Vitro ADME & Cytotoxicity Assays cluster_analysis Data Analysis & Decision Synthesis Synthesize 2-Isocyanato- Thiazole Derivative Solubility Kinetic Solubility Assay Synthesis->Solubility Permeability PAMPA Synthesis->Permeability Metabolism Microsomal Stability Assay Synthesis->Metabolism Cytotoxicity MTT Assay Synthesis->Cytotoxicity Analysis Calculate Drug-like Properties (Solubility, Papp, CLint, IC50) Solubility->Analysis Permeability->Analysis Metabolism->Analysis Cytotoxicity->Analysis Decision Lead Candidate Selection Analysis->Decision

Caption: Experimental workflow for assessing drug-like properties.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ITC Isothiocyanate (e.g., this compound) Keap1 Keap1 ITC->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Genes Phase II Detoxification & Antioxidant Genes (e.g., GST, NQO1) ARE->Genes activates transcription Cytoprotection Cellular Protection Genes->Cytoprotection Nrf2_cyt Nrf2 Nrf2_nuc Nrf2 Nrf2_cyt->Nrf2_nuc translocates Nrf2_nuc->ARE binds

Caption: Hypothetical Keap1-Nrf2 signaling pathway activation.

By following the outlined experimental protocols and utilizing the provided comparative data, researchers can systematically evaluate the potential of this compound derivatives as viable drug candidates, paving the way for the development of novel therapeutics.

References

Kinetic Showdown: 2-Isocyanato-thiazole vs. Phenyl Isocyanate in Nucleophilic Addition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers in drug development and materials science on the kinetic profiles of aromatic and heteroaromatic isocyanates.

In the landscape of organic synthesis, isocyanates stand out as highly valuable intermediates, pivotal in the formation of a diverse array of functional groups, most notably urethanes and ureas. Their reactivity towards nucleophiles is the cornerstone of their utility. This guide provides a comparative kinetic analysis of a representative heteroaromatic isocyanate, 2-isocyanato-thiazole, and the well-characterized aromatic isocyanate, phenyl isocyanate.

While extensive kinetic data for the reactions of phenyl isocyanate are readily available, similar quantitative studies on this compound are less common in the literature. Therefore, this guide will present established kinetic parameters for phenyl isocyanate and provide a theoretical framework to anticipate the reactivity of this compound, drawing upon the electronic properties inherent to the thiazole ring. This comparative approach will empower researchers to make informed decisions when selecting isocyanate reagents for their specific applications.

At a Glance: Predicted Reactivity

The thiazole ring in this compound is an electron-deficient aromatic system due to the presence of both sulfur and nitrogen heteroatoms. This electron-withdrawing nature is expected to increase the electrophilicity of the isocyanate carbon atom, rendering it more susceptible to nucleophilic attack compared to phenyl isocyanate. Consequently, this compound is predicted to exhibit faster reaction rates with common nucleophiles like alcohols and amines.

Comparative Kinetic Data: Phenyl Isocyanate as the Benchmark

To provide a quantitative basis for comparison, the following tables summarize the second-order rate constants for the reactions of phenyl isocyanate with various alcohols and amines under different conditions. This data serves as a benchmark for estimating the reactivity of other isocyanates.

Table 1: Second-Order Rate Constants for the Reaction of Phenyl Isocyanate with Alcohols

AlcoholSolventTemperature (°C)k (L mol⁻¹ s⁻¹)
MethanolToluene201.1 x 10⁻⁴
EthanolToluene200.8 x 10⁻⁴
n-ButanolToluene301.5 x 10⁻⁴
sec-ButanolToluene300.4 x 10⁻⁴
tert-ButanolToluene300.01 x 10⁻⁴

Table 2: Second-Order Rate Constants for the Reaction of Phenyl Isocyanate with Amines

AmineSolventTemperature (°C)k (L mol⁻¹ s⁻¹)
AnilineBenzene250.28
N-MethylanilineBenzene250.03
DibutylamineDioxane252.8
PiperidineDioxane2531.6

Experimental Corner: Protocols for Kinetic Analysis

Accurate determination of reaction kinetics is paramount for understanding and optimizing chemical processes. The following are detailed methodologies for key experiments used to study isocyanate reactions.

In-situ Fourier Transform Infrared (FTIR) Spectroscopy

In-situ FTIR spectroscopy is a powerful technique for monitoring the progress of a reaction in real-time without the need for sampling.[1][2] The disappearance of the characteristic isocyanate stretching vibration provides a direct measure of the reaction rate.

Experimental Protocol:

  • Instrumentation: An FTIR spectrometer equipped with a liquid-nitrogen-cooled MCT detector and a remote sampling probe (e.g., a diamond ATR probe) is required.

  • Reaction Setup: The reaction is carried out in a thermostated vessel equipped with a magnetic stirrer. The FTIR probe is immersed in the reaction mixture.

  • Data Acquisition: A background spectrum of the solvent and the nucleophile is recorded. After the addition of the isocyanate to initiate the reaction, spectra are collected at regular intervals.

  • Data Analysis: The absorbance of the isocyanate peak (around 2275 cm⁻¹) is monitored over time. The concentration of the isocyanate at any given time can be determined using a pre-established calibration curve. The rate constant is then calculated by fitting the concentration-time data to the appropriate rate law.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can also be used to follow the kinetics of isocyanate reactions by monitoring the disappearance of reactant signals or the appearance of product signals.[3][4][5][6][7]

Experimental Protocol:

  • Sample Preparation: The reaction is initiated by mixing the isocyanate and the nucleophile in a deuterated solvent directly in an NMR tube.

  • Data Acquisition: A series of ¹H NMR spectra are acquired at specific time intervals. Automated acquisition is programmed to collect spectra over the entire course of the reaction.

  • Data Analysis: The integrals of characteristic peaks for the reactants and products are determined for each spectrum. The relative concentrations are then calculated from these integrals. The rate constant is obtained by plotting the concentration of a reactant or product as a function of time and fitting the data to the integrated rate law.

Visualizing the Workflow and Reaction Pathways

To further clarify the experimental process and the underlying chemical transformations, the following diagrams are provided.

experimental_workflow cluster_preparation Reaction Preparation cluster_monitoring In-situ Monitoring cluster_analysis Data Analysis A Thermostated Reaction Vessel B Solvent & Nucleophile Addition A->B C Isocyanate Addition (t=0) B->C D FTIR/NMR Data Acquisition C->D E Peak Integration vs. Time D->E F Concentration vs. Time Plot E->F G Rate Law Fitting F->G H Determine Rate Constant (k) G->H reaction_pathway cluster_reactants Reactants cluster_products Products R_NCO R-N=C=O (Isocyanate) Urethane R-NH-C(=O)-Nu (Urethane/Urea) R_NCO->Urethane + Nu-H Nu_H Nu-H (Nucleophile)

References

Safety Operating Guide

Proper Disposal of 2-Isocyanato-Thiazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive chemical intermediates like 2-Isocyanato-Thiazole are paramount. This document provides essential safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound in a laboratory setting.

Immediate Safety and Handling Precautions:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid Inhalation and Contact: Prevent inhalation of vapors and avoid contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.

  • Storage: Store this compound in a cool, dry place, away from moisture and incompatible materials such as water, amines, and alcohols.

Spill Management:

In the event of a spill, the primary goal is to neutralize the reactive isocyanate group.

  • Evacuate and Ventilate: Immediately evacuate the spill area and ensure adequate ventilation.

  • Containment: For small spills, absorb the material onto an inert absorbent such as sand, vermiculite, or other non-combustible material. Do not use sawdust or other combustible materials.

  • Neutralization: Prepare a decontamination solution to neutralize the isocyanate. Two common formulations are provided in the table below. Apply the solution to the absorbent material.

  • Collection: Collect the neutralized mixture into an open-top container. Crucially, do not seal the container. The reaction between isocyanates and the decontamination solution generates carbon dioxide gas, which can lead to a dangerous pressure buildup in a sealed container.

  • Final Cleaning: Decontaminate the spill area with the neutralization solution, allowing it to sit for at least 10 minutes before wiping clean.

Disposal Procedures:

Waste this compound and contaminated materials must be neutralized before disposal.

  • Neutralization: Slowly add the waste isocyanate or contaminated materials to a container with an excess of the chosen decontamination solution.

  • Gas Evolution: Allow the mixture to stand in a well-ventilated area (e.g., a fume hood) for at least 48 hours to ensure the neutralization reaction is complete and all carbon dioxide has been vented. The container must remain open during this period.

  • Final Disposal: Once the reaction is complete, the neutralized waste can be disposed of as hazardous waste. Always follow your institution's and local regulations for hazardous waste disposal. Contact your institution's environmental health and safety (EHS) department for specific guidance.

Decontamination Solution Formulations:

For effective neutralization of isocyanates, the following solutions can be prepared.

ComponentFormulation 1Formulation 2
Water90-95%90-95%
Sodium Carbonate5-10%-
Concentrated Ammonia-3-8%
Detergent0.2-2%0.2-2%

Note: When using the ammonia-based formulation, ensure enhanced ventilation due to the vapor hazard associated with ammonia.

Experimental Protocol for Neutralization:

The following is a detailed methodology for the neutralization of a small quantity of this compound waste.

  • Prepare Decontamination Solution: In a designated container within a chemical fume hood, prepare one of the decontamination solutions from the table above. For example, to prepare 500 mL of Formulation 1, dissolve 25-50g of sodium carbonate and 1-10 mL of detergent in enough water to make a final volume of 500 mL.

  • Initial Neutralization: Place the waste this compound in a larger, open container. Slowly and carefully add the decontamination solution to the waste, ensuring a significant excess of the neutralizing solution.

  • Observation and Venting: Observe the mixture for signs of reaction, such as gas evolution. Leave the container open in the fume hood for a minimum of 48 hours to allow for complete reaction and venting of CO2.

  • Confirmation of Neutralization (Optional): While not always necessary for routine disposal, the absence of the characteristic isocyanate peak (around 2250-2275 cm⁻¹) in an infrared (IR) spectrum of a carefully taken sample can confirm the completion of the reaction.

  • Final Disposal: Once the reaction is complete, the container should be clearly labeled as "Neutralized Isocyanate Waste" and disposed of according to institutional and local hazardous waste regulations.

Logical Workflow for Disposal:

The following diagram illustrates the step-by-step process for the safe disposal of this compound.

cluster_prep Preparation cluster_spill Spill or Waste cluster_neutralize Neutralization cluster_dispose Disposal PPE Don Appropriate PPE FumeHood Work in Fume Hood PPE->FumeHood Spill Identify Spill or Waste FumeHood->Spill Absorb Absorb on Inert Material Spill->Absorb AddSolution Add Decontamination Solution Absorb->AddSolution OpenContainer Place in Open Container AddSolution->OpenContainer Vent Vent for 48 Hours OpenContainer->Vent LabelWaste Label as Neutralized Waste Vent->LabelWaste EHS Consult EHS for Disposal LabelWaste->EHS

Caption: Disposal workflow for this compound.

Personal protective equipment for handling 2-Isocyanato-Thiazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Isocyanato-Thiazole in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe management of this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential hazards. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation. It is also harmful if swallowed.[1][2] Therefore, strict adherence to PPE guidelines is mandatory.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Respiratory Protection Full-face or half-face respirator with filters for organic vapors and particulates (A2P3 or similar rating). In cases of insufficient ventilation or spraying, powered air respirators or air-fed hoods are necessary.[3]Prevents inhalation of harmful vapors and potential respiratory sensitization.[2]
Hand Protection Chemical-resistant gloves such as nitrile or butyl rubber. Standard disposable gloves are not sufficient.[3] Gloves should be inspected before use and removed carefully to avoid skin contamination.[2]Protects against skin irritation and absorption.[2]
Eye Protection Safety goggles or a face shield are essential. If not using a full-face respirator, this is a minimum requirement.[3]Prevents serious eye irritation from splashes or vapors.[2]
Skin and Body Protection Chemical-resistant coveralls or disposable suits to prevent skin contact.[3] Long-sleeved clothing and safety shoes (at least S1 standard) are also recommended.[1][2]Minimizes the risk of skin contact and contamination of personal clothing.

Operational Plan for Safe Handling

Adherence to a strict operational workflow is critical to minimize exposure and ensure safety when working with this compound.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure a well-ventilated area, preferably a chemical fume hood.[1]

    • Assemble all necessary PPE and ensure it is in good condition.

    • Have spill cleanup materials readily available.

    • Keep containers tightly closed when not in use and store in a cool, dry, well-ventilated place.[1][2]

  • Handling:

    • Avoid all personal contact, including inhalation.[4]

    • Wear protective clothing, gloves, and eye/face protection.[2]

    • Use only non-sparking tools and take measures to prevent the build-up of electrostatic charge.[1][4]

    • Avoid contact with skin, eyes, and clothing.[1]

    • Do not eat, drink, or smoke in the handling area.[1]

  • Post-Handling:

    • Wash hands thoroughly after handling.[1]

    • Remove and wash contaminated clothing before reuse.[1]

    • Properly dispose of used gloves and other contaminated disposable materials.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_hood Work in Chemical Fume Hood prep_ppe->prep_hood prep_spill Prepare Spill Kit prep_hood->prep_spill handle_chemical Handle this compound prep_spill->handle_chemical Proceed to Handling post_decontaminate Decontaminate Work Area handle_chemical->post_decontaminate Complete Handling post_dispose Dispose of Waste post_decontaminate->post_dispose post_wash Wash Hands Thoroughly post_dispose->post_wash Emergency First Aid for this compound Exposure cluster_exposure Exposure Type cluster_action Immediate Action cluster_medical Medical Attention exposure_eye Eye Contact action_flush_eye Flush Eyes with Water (15 min) exposure_eye->action_flush_eye exposure_skin Skin Contact action_wash_skin Wash Skin with Soap & Water (15 min) exposure_skin->action_wash_skin exposure_inhalation Inhalation action_fresh_air Move to Fresh Air exposure_inhalation->action_fresh_air exposure_ingestion Ingestion action_rinse_mouth Rinse Mouth, Drink Water exposure_ingestion->action_rinse_mouth medical_attention Seek Immediate Medical Attention action_flush_eye->medical_attention action_wash_skin->medical_attention If irritation persists action_fresh_air->medical_attention action_rinse_mouth->medical_attention

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.